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  • Product: 4-(Methoxycarbonyl)-3-methylbenzoic acid
  • CAS: 116934-87-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Methoxycarbonyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Methoxycarbonyl)-3-methylbenzoic acid, also known by its IUPAC name dimethyl 2-methylterephthalate, is a dicarboxylic acid ester with the ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonyl)-3-methylbenzoic acid, also known by its IUPAC name dimethyl 2-methylterephthalate, is a dicarboxylic acid ester with the chemical formula C₁₀H₁₀O₄. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its structure, featuring a benzene ring substituted with a carboxylic acid group, a methyl ester group, and a methyl group, offers multiple reaction sites for chemical modification, making it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, and analytical characterization of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(Methoxycarbonyl)-3-methylbenzoic acid is presented below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
IUPAC Name 4-(Methoxycarbonyl)-3-methylbenzoic acid
Other Names Dimethyl 2-methylterephthalate[1]
CAS Number 14186-60-8[1]
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol [2]
Appearance White powder/solid[1]
Boiling Point 295.2 ± 20.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of 4-(Methoxycarbonyl)-3-methylbenzoic acid. Below are the available spectral data.

¹H NMR Spectrum

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule.

  • ¹H NMR data for Dimethyl 2-methylterephthalate is available and can be accessed for detailed chemical shift and coupling constant information.

Experimental Protocols

The synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid is typically achieved through the esterification of its precursor, 2-methylterephthalic acid. The following section details the synthesis of the precursor and its subsequent conversion to the target molecule.

Synthesis of 2-Methylterephthalic Acid

A common method for the synthesis of 2-methylterephthalic acid involves the selective oxidation of 2,4-dimethylbenzoic acid.[3]

Materials:

  • 2,4-Dimethylbenzoic acid

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve sodium hydroxide in water in a reaction flask equipped with a stirring apparatus.

  • Add 2,4-dimethylbenzoic acid and potassium permanganate to the solution.

  • Heat the mixture to 70°C and stir for 5 hours.

  • After the reaction is complete, filter the mixture and wash the solid residue with a significant amount of water.

  • Acidify the light yellow transparent filtrate to a pH of 1-2 with a 2 mol/L aqueous hydrochloric acid solution, which will cause a white precipitate of 2-methylterephthalic acid to form.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.

Synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid (Fischer Esterification)

The following is a general laboratory procedure for the Fischer esterification of a carboxylic acid, which can be adapted for the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid from 2-methylterephthalic acid.[4]

Materials:

  • 2-Methylterephthalic acid

  • Methanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-methylterephthalic acid and a significant excess of methanol. Methanol will serve as both a reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction should proceed for several hours and can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

  • Wash the organic layer with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude 4-(Methoxycarbonyl)-3-methylbenzoic acid can be further purified by recrystallization from a suitable solvent, such as methanol or a mixture of ethyl acetate and hexane.

Logical Relationships and Workflows

The synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid involves a two-step process, starting from the oxidation of a precursor followed by an esterification reaction. This workflow is visualized in the following diagram.

G Synthesis Workflow for 4-(Methoxycarbonyl)-3-methylbenzoic acid cluster_0 Step 1: Oxidation cluster_1 Step 2: Fischer Esterification 2_4_Dimethylbenzoic_acid 2,4-Dimethylbenzoic acid Oxidation Oxidation with KMnO4 2_4_Dimethylbenzoic_acid->Oxidation Reactant 2_Methylterephthalic_acid 2-Methylterephthalic acid Oxidation->2_Methylterephthalic_acid Product Esterification Esterification with Methanol 2_Methylterephthalic_acid->Esterification Reactant Final_Product 4-(Methoxycarbonyl)-3-methylbenzoic acid Esterification->Final_Product Product

Caption: A diagram illustrating the two-step synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Conclusion

This technical guide provides a foundational understanding of 4-(Methoxycarbonyl)-3-methylbenzoic acid for professionals in research and drug development. The summarized properties, detailed experimental protocols for its synthesis, and a clear visualization of the synthetic workflow offer a practical resource for the scientific community. Further research into the spectroscopic characterization and potential biological activities of this compound is warranted to fully explore its utility in various scientific and industrial applications.

References

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-(Methoxycarbonyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of the structural elucidation of 4-(Methoxycarbonyl)-3-methylbenzoic acid (CAS No. 116934-87-3).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 4-(Methoxycarbonyl)-3-methylbenzoic acid (CAS No. 116934-87-3). Due to the limited availability of specific experimental data for this compound in public literature, this guide combines known information with predicted spectroscopic data and established experimental protocols for the characterization of related aromatic carboxylic acids. The aim is to equip researchers with a comprehensive framework for the identification, synthesis, and analysis of this molecule.

Introduction

4-(Methoxycarbonyl)-3-methylbenzoic acid is a disubstituted benzoic acid derivative containing both a carboxylic acid and a methyl ester functional group. This bifunctional nature makes it a potentially valuable building block in organic synthesis, particularly in the development of pharmaceutical and materials science applications where precise control over molecular architecture is crucial. The presence of both an acid and an ester moiety allows for selective chemical modifications, enabling the construction of more complex molecules.

Chemical Identity
PropertyValue
Systematic Name 4-(Methoxycarbonyl)-3-methylbenzoic acid
CAS Number 116934-87-3
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C(=O)O)C
Physical Form Solid[1]
Purity Typically ≥98%[1]

Predicted Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1HCarboxylic acid (-COOH)
~8.1Doublet1HAromatic H (ortho to -COOH)
~7.9Doublet1HAromatic H (ortho to -COOCH₃)
~7.4Doublet of Doublets1HAromatic H (meta to both groups)
~3.9Singlet3HMethyl ester (-OCH₃)
~2.5Singlet3HAromatic methyl (-CH₃)

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~172Carboxylic acid carbon (-C OOH)
~167Ester carbonyl carbon (-C OOCH₃)
~140Aromatic quaternary carbon (-C -CH₃)
~134Aromatic quaternary carbon (-C -COOH)
~132Aromatic CH (ortho to -COOH)
~130Aromatic CH (ortho to -COOCH₃)
~128Aromatic CH (meta to both groups)
~125Aromatic quaternary carbon (-C -COOCH₃)
~52Methyl ester carbon (-OC H₃)
~20Aromatic methyl carbon (-C H₃)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and ester functional groups.

Predicted Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2500-3300 (broad)Carboxylic acidO-H stretch
~1720EsterC=O stretch
~1690Carboxylic acidC=O stretch
~1600, ~1480Aromatic ringC=C stretches
~1280EsterC-O stretch
~1230Carboxylic acidC-O stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
194[M]⁺ (Molecular ion)
179[M - CH₃]⁺
163[M - OCH₃]⁺
149[M - COOH]⁺
133[M - COOCH₃]⁺
119[M - COOH - CH₂O]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and characterization of 4-(Methoxycarbonyl)-3-methylbenzoic acid, based on standard laboratory practices for similar compounds.

Synthesis: Selective Mono-hydrolysis of Dimethyl 2-methylterephthalate

A common and effective route to synthesize 4-(Methoxycarbonyl)-3-methylbenzoic acid is through the selective mono-hydrolysis of the corresponding diester, dimethyl 2-methylterephthalate.

Materials:

  • Dimethyl 2-methylterephthalate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve dimethyl 2-methylterephthalate (1.0 equivalent) in a minimal amount of methanol or THF.

  • In a separate flask, prepare a solution of NaOH or KOH (1.0 to 1.2 equivalents) in water.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Slowly add the basic solution to the stirred solution of the diester.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-(Methoxycarbonyl)-3-methylbenzoic acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization Methods

3.2.1. NMR Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to determine chemical shifts, coupling constants, and integration values.

3.2.2. IR Spectroscopy

  • Obtain an IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron ionization (EI)).

  • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Logical Workflow and Relationships

The following diagrams illustrate the logical flow of the synthesis and characterization process for 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Synthesis_Workflow Start Dimethyl 2-methylterephthalate Reaction Selective Mono-hydrolysis (NaOH or KOH, H₂O/MeOH) Start->Reaction Product 4-(Methoxycarbonyl)-3-methylbenzoic acid Reaction->Product Purification Purification (Recrystallization) Product->Purification

Caption: Synthetic pathway for 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR IR Spectroscopy IR->Structure_Elucidation MS Mass Spectrometry MS->Structure_Elucidation Purified_Product Purified Product Purified_Product->NMR Purified_Product->IR Purified_Product->MS

Caption: Workflow for the structural characterization of the final product.

Conclusion

This technical guide provides a foundational understanding of the structure, predicted spectroscopic properties, and methods for the synthesis and characterization of 4-(Methoxycarbonyl)-3-methylbenzoic acid. While experimental data for this specific molecule is sparse, the provided information, based on established chemical principles and data from analogous compounds, offers a robust framework for researchers and professionals in the field of drug development and chemical synthesis. The detailed protocols and predicted data serve as a valuable resource for the successful identification and utilization of this versatile chemical entity.

References

Foundational

An In-Depth Technical Guide to 4-(Methoxycarbonyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals CAS Number: 116934-87-3 This technical guide provides a comprehensive overview of 4-(Methoxycarbonyl)-3-methylbenzoic acid, a specialized chemical compound....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 116934-87-3

This technical guide provides a comprehensive overview of 4-(Methoxycarbonyl)-3-methylbenzoic acid, a specialized chemical compound. The information herein is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

4-(Methoxycarbonyl)-3-methylbenzoic acid, also known as 2-methylterephthalic acid 1-methyl ester, is an aromatic dicarboxylic acid monoester. Its unique structure, featuring both a carboxylic acid and a methyl ester group on a substituted benzene ring, makes it a potentially valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 116934-87-3Benchchem
Molecular Formula C₁₀H₁₀O₄PubChem[1]
Molecular Weight 194.18 g/mol PubChem[1]
IUPAC Name 4-(methoxycarbonyl)-3-methylbenzoic acidPubChem[1]
Appearance Solid (predicted)---
Boiling Point 333.2 ± 30.0 °C (predicted)---
InChI Key HFCRSABBNBNZNG-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)C(=O)OCPubChem[1]

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

This diagram illustrates a possible synthetic approach, which has not been experimentally validated from available literature.

G Conceptual Synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid Start 2,5-Dimethylbenzoic Acid Step1 Selective Oxidation of 5-methyl group Start->Step1 Step2 Intermediate: 2-Methylterephthalic acid Step1->Step2 Step3 Selective Monomethyl Esterification Step2->Step3 End 4-(Methoxycarbonyl)-3-methylbenzoic acid Step3->End

Caption: A conceptual workflow for the synthesis of the target compound.

Applications in Research and Development

While specific applications of 4-(Methoxycarbonyl)-3-methylbenzoic acid are not extensively documented, its bifunctional nature suggests its potential as a versatile building block in several areas:

  • Pharmaceutical Synthesis: The presence of both a carboxylic acid and an ester group allows for sequential chemical modifications, making it a candidate for the synthesis of complex drug molecules. The carboxylic acid can be converted to amides, while the ester can be hydrolyzed or used in transesterification reactions.

  • Polymer Chemistry: As a derivative of terephthalic acid, it could potentially be used as a monomer in the synthesis of specialized polyesters with modified properties due to the additional methyl group.

  • Materials Science: The rigid aromatic core and functional groups could be exploited in the design of novel materials, such as metal-organic frameworks (MOFs) or liquid crystals.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the biological activity of 4-(Methoxycarbonyl)-3-methylbenzoic acid or its involvement in any signaling pathways. Its structural similarity to other benzoic acid derivatives suggests that it could be investigated for a range of biological effects, but any such activity remains to be determined through future research.

Safety and Handling

Based on available safety data sheets from chemical suppliers, 4-(Methoxycarbonyl)-3-methylbenzoic acid should be handled with care.

Table 2: Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

4-(Methoxycarbonyl)-3-methylbenzoic acid is a chemical compound with potential applications in various fields of chemical research and development. While detailed experimental data is scarce, its chemical structure suggests it could serve as a valuable intermediate. Further research is needed to fully elucidate its synthetic pathways, chemical reactivity, and potential biological activities. This guide provides a summary of the currently available information to support future investigations into this compound.

References

Exploratory

In-Depth Technical Guide: Molecular Weight of 4-(Methoxycarbonyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a concise overview of the molecular weight and related properties of 4-(Methoxycarbonyl)-3-methylbenzoic acid, a compound of i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular weight and related properties of 4-(Methoxycarbonyl)-3-methylbenzoic acid, a compound of interest in chemical synthesis and pharmaceutical research.

Molecular Identity and Weight

4-(Methoxycarbonyl)-3-methylbenzoic acid is an organic compound with a molecular structure that includes a benzene ring substituted with a carboxylic acid group, a methyl group, and a methoxycarbonyl group. Its chemical properties are derived from these functional groups.

The molecular formula for 4-(Methoxycarbonyl)-3-methylbenzoic acid has been determined to be C10H10O4[1][2]. Based on this formula, the molecular weight can be calculated by summing the atomic weights of its constituent atoms.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for 4-(Methoxycarbonyl)-3-methylbenzoic acid and a related compound are presented in the table below.

Property4-(Methoxycarbonyl)-3-methylbenzoic acidDimethyl terephthalate
Molecular Formula C10H10O4[1][2]C10H10O4[3]
Molecular Weight 194.18 g/mol [3]194.18 g/mol [3]
Monoisotopic Mass 194.0579 Da[1]Not specified

Note: The molecular weight represents the weighted average of the masses of the molecule's constituent isotopes, while the monoisotopic mass is the mass of the molecule with the most abundant isotopes of each element.

Due to the nature of this inquiry, which focuses on a fundamental chemical property, detailed experimental protocols for its determination are not provided. The molecular weight is a calculated value based on the established molecular formula and standard atomic weights. Similarly, visualizations of signaling pathways or experimental workflows are not applicable to this topic.

References

Foundational

An In-depth Technical Guide to 4-(Methoxycarbonyl)-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Methoxycarbonyl)-3-methylbenzoic acid is a disubstituted benzoic acid derivative. Its structure features a benzene ring with a carboxylic ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonyl)-3-methylbenzoic acid is a disubstituted benzoic acid derivative. Its structure features a benzene ring with a carboxylic acid group, a methyl group, and a methoxycarbonyl group. The precise arrangement of these functional groups dictates its chemical properties and potential applications. This technical guide provides a comprehensive overview of the available information on 4-(Methoxycarbonyl)-3-methylbenzoic acid, including its chemical identity and, due to the limited specific data on this compound, contextual information from closely related compounds to offer insights into its potential synthesis and biological relevance.

The IUPAC name for the compound is 4-(methoxycarbonyl)-3-methylbenzoic acid [1]. The structure consists of a benzoic acid with the primary carboxylic acid group defining the first carbon position. Consequently, the methyl group is at the third position, and the methoxycarbonyl group (an ester) is at the fourth position.

Physicochemical Properties

Specific, experimentally determined physicochemical data for 4-(methoxycarbonyl)-3-methylbenzoic acid is not widely available in the literature. However, based on its structure, some properties can be predicted. For context, the properties of the related isomer, 4-methoxy-3-methylbenzoic acid, are presented in the table below.

PropertyValue (for 4-methoxy-3-methylbenzoic acid)Reference(s)
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.18 g/mol [2]
Appearance Off-white crystalline powder[2]
Melting Point 192-199 °C[2]
Purity ≥ 98% (HPLC)[2]
Storage Conditions 0-8°C[2]

Synthesis and Experimental Protocols

A representative experimental protocol for the modification of a related benzoic acid derivative, specifically the nitration of p-toluic acid to form 4-methyl-3-nitrobenzoic acid, is detailed below. This provides a practical example of a reaction that introduces a substituent onto the benzene ring of a similar starting material.

Experimental Protocol: Nitration of p-Toluic Acid to 4-Methyl-3-nitrobenzoic Acid

This protocol is based on established nitration methods for aromatic compounds[3].

Materials:

  • p-Toluic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and placed in an ice bath, slowly add p-toluic acid to a cooled amount of concentrated sulfuric acid. Maintain the temperature of the mixture between 0-10 °C.

  • Separately, prepare a nitrating mixture by slowly adding a calculated molar excess of concentrated nitric acid to a portion of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of p-toluic acid in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 5-15 °C throughout the addition.

  • After the addition is complete, continue stirring for an additional 15-30 minutes to allow the reaction to proceed to completion.

  • Pour the reaction mixture slowly onto a large volume of cracked ice with constant stirring. The crude 4-methyl-3-nitrobenzoic acid will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • For purification, recrystallize the crude product from ethanol to obtain a crystalline solid.

  • Dry the purified product in a vacuum oven.

Biological Activity and Potential Applications

There is currently a lack of specific data on the biological activity of 4-(methoxycarbonyl)-3-methylbenzoic acid. However, benzoic acid derivatives as a class have been the subject of extensive research and have shown a wide range of biological activities. For instance, derivatives of p-hydroxybenzoic acid are known to possess antimicrobial, anti-inflammatory, antiviral, and antioxidant properties[4].

The presence of both a carboxylic acid and an ester functional group on 4-(methoxycarbonyl)-3-methylbenzoic acid makes it a potentially versatile intermediate in organic synthesis and drug discovery. The differential reactivity of these two groups could allow for selective chemical modifications, enabling the construction of more complex molecules. Isomers such as 4-methoxy-3-methylbenzoic acid are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals[2].

Visualizations

Logical Relationship of Functional Groups

The following diagram illustrates the structural arrangement of the key functional groups on the 4-(methoxycarbonyl)-3-methylbenzoic acid molecule.

G Figure 1: Functional Group Arrangement Benzene Ring Benzene Ring Carboxylic Acid (-COOH) Carboxylic Acid (-COOH) Benzene Ring->Carboxylic Acid (-COOH) Pos. 1 Methyl Group (-CH3) Methyl Group (-CH3) Benzene Ring->Methyl Group (-CH3) Pos. 3 Methoxycarbonyl Group (-COOCH3) Methoxycarbonyl Group (-COOCH3) Benzene Ring->Methoxycarbonyl Group (-COOCH3) Pos. 4

Caption: Structural relationship of functional groups.

Experimental Workflow for Synthesis of a Related Compound

The diagram below outlines a typical experimental workflow for the synthesis and purification of 4-methyl-3-nitrobenzoic acid from p-toluic acid, which serves as a representative example of a synthetic process for a substituted benzoic acid.

G Figure 2: Synthesis Workflow Example cluster_0 Reaction cluster_1 Workup & Purification Start Dissolve p-Toluic Acid in H2SO4 (0-10°C) Nitration Add Nitrating Mixture (HNO3 + H2SO4) dropwise (5-15°C) Start->Nitration Stirring Continue Stirring (15-30 min) Nitration->Stirring Precipitation Pour onto Ice Stirring->Precipitation Filtration Vacuum Filtration & Wash with Water Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry in Vacuum Oven Recrystallization->Drying

Caption: Workflow for a related synthesis.

Conclusion

4-(Methoxycarbonyl)-3-methylbenzoic acid is a distinct chemical entity with potential applications in chemical synthesis and drug discovery. While there is a notable scarcity of specific experimental data for this compound, an understanding of its structure and the properties of related benzoic acid derivatives can guide future research. The provided experimental protocol for a related compound offers a foundational methodology for its potential synthesis. Further investigation into the physicochemical properties and biological activities of 4-(methoxycarbonyl)-3-methylbenzoic acid is warranted to fully elucidate its potential.

References

Exploratory

An In-depth Technical Guide to 4-(Methoxycarbonyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals SMILES String: COC(=O)C1=C(C=C(C=C1)C(=O)O)C Introduction 4-(Methoxycarbonyl)-3-methylbenzoic acid, a bifunctional aromatic compound, holds significance in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SMILES String: COC(=O)C1=C(C=C(C=C1)C(=O)O)C

Introduction

4-(Methoxycarbonyl)-3-methylbenzoic acid, a bifunctional aromatic compound, holds significance in the landscape of organic synthesis and medicinal chemistry. Its structure, featuring both a carboxylic acid and a methyl ester group, offers a versatile scaffold for the development of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, tailored for professionals in research and drug development.

While specific experimental data for 4-(Methoxycarbonyl)-3-methylbenzoic acid is limited in publicly available literature, this guide consolidates the available information and draws comparisons with closely related analogs to provide a functional reference.

Physicochemical Properties

Quantitative data for 4-(Methoxycarbonyl)-3-methylbenzoic acid is not extensively documented. However, based on its structure and data from similar compounds, the following properties can be anticipated. For reference, data for the related compound 4-Methoxy-3-methylbenzoic acid is included.

Property4-(Methoxycarbonyl)-3-methylbenzoic acid (Predicted/Inferred)4-Methoxy-3-methylbenzoic Acid (Reference Data)
Molecular Formula C10H10O4C9H10O3
Molecular Weight 194.18 g/mol 166.17 g/mol
PubChem CID 18673003[1]2759583
CAS Number 116934-87-3[2]6880-04-2[3]
Appearance White to off-white crystalline powder (Predicted)Off-white crystalline powder[3]
Melting Point Not available192-199 °C[3]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.Soluble in organic solvents.[3]

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

A logical approach to synthesize 4-(Methoxycarbonyl)-3-methylbenzoic acid would involve the selective esterification of one of the carboxylic acid groups of a suitable precursor, such as 3-methylphthalic acid.

G cluster_start Starting Material cluster_reaction1 Step 1: Mono-esterification cluster_product Final Product 3-Methylphthalic_acid 3-Methylphthalic acid Reaction1 Reaction with Methanol (1 eq.) Acid catalyst (e.g., H2SO4) 3-Methylphthalic_acid->Reaction1 Target_Molecule 4-(Methoxycarbonyl)-3-methylbenzoic acid Reaction1->Target_Molecule

Caption: Conceptual workflow for the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Reference Protocol: Synthesis of a Related Compound (Methyl 3-methyl-4-nitrobenzoate)

While not a direct synthesis of the target molecule, the following protocol for the synthesis of Methyl 3-methyl-4-nitrobenzoate illustrates a standard esterification procedure for a substituted benzoic acid.

Reaction: 3-methyl-4-nitrobenzoic acid is converted to its methyl ester.

Materials:

  • 3-methyl-4-nitrobenzoic acid (10 g, 55 mmol)

  • Methanol (100 mL)

  • Concentrated Sulfuric Acid (2 mL)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of 3-methyl-4-nitrobenzoic acid in methanol, add concentrated sulfuric acid dropwise.

  • Reflux the solution for 4 hours.

  • After cooling to room temperature, concentrate the solution to approximately 10 mL under vacuum.

  • Dilute the residue with water (100 mL) and extract with EtOAc (3 x 100 mL).

  • Wash the combined organic layers with saturated NaHCO3 solution and brine (100 mL each).

  • Dry the organic layer over MgSO4, filter, and concentrate to obtain the product.

This procedure resulted in a 96% yield of Methyl 3-methyl-4-nitrobenzoate as a pale yellow solid.

Biological Activity and Signaling Pathways

There is no direct evidence in the searched literature detailing the biological activity or the specific signaling pathways modulated by 4-(Methoxycarbonyl)-3-methylbenzoic acid. However, research on a structurally similar compound, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) , a derivative of curcumin, has shown inhibitory effects on the Akt/NF-κB cell survival signaling pathway in prostate cancer cells.[4]

The Akt/NF-κB Signaling Pathway

The Akt/NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation. Its dysregulation is implicated in various cancers. HMBME was found to induce apoptosis in LNCaP prostate cancer cells by targeting this pathway.[4]

Akt_NFkB_Pathway cluster_upstream Upstream Signals cluster_inhibition Inhibition by HMBME cluster_downstream Downstream Effects Growth_Factors Growth Factors Akt Akt Growth_Factors->Akt Activates NFkB NF-κB Akt->NFkB Activates Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Promotes HMBME HMBME (Analog of Target) HMBME->Akt Inhibits HMBME->NFkB Inhibits Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: Inhibition of the Akt/NF-κB pathway by a structural analog.

Given the structural similarities, it is plausible that 4-(Methoxycarbonyl)-3-methylbenzoic acid could exhibit biological activities, potentially interacting with various cellular signaling pathways. However, this remains speculative without direct experimental evidence. Researchers are encouraged to investigate this compound in relevant biological assays to determine its potential as a therapeutic agent.

Conclusion

4-(Methoxycarbonyl)-3-methylbenzoic acid is a compound with potential utility in synthetic and medicinal chemistry due to its dual functional groups. While specific data on its properties and biological effects are currently sparse, this guide provides a foundational understanding based on its chemical structure and information from related analogs. Further research is warranted to fully elucidate the experimental parameters and biological significance of this molecule, which may open new avenues in drug discovery and development.

References

Foundational

An In-depth Technical Guide on the Physical Properties of 4-(Methoxycarbonyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical properties of 4-(Methoxycarbonyl)-3-methylbenzoic acid. The information is cura...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Methoxycarbonyl)-3-methylbenzoic acid. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug development applications.

Core Physical Properties

4-(Methoxycarbonyl)-3-methylbenzoic acid is a bifunctional aromatic compound, featuring both a carboxylic acid and a methyl ester group. This unique structure allows for differential reactivity, making it a valuable intermediate in organic synthesis. The physical characteristics of this solid compound are summarized below.

PropertyValue
CAS Number 116934-87-3
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.19 g/mol
Physical Form Solid
Boiling Point 333.2 ± 30.0 °C at 760 mmHg[1][2][3][4]
Melting Point Not available
Solubility Not available
pKa Not available

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of organic compounds like 4-(Methoxycarbonyl)-3-methylbenzoic acid are outlined below. These are generalized protocols and may require optimization for this specific substance.

1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a melting point apparatus with a heated metal block or an oil bath (Thiele tube).

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

  • Measurement: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[5][6][7][8] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

2. Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

  • Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.[1][9][10][11]

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11]

  • Measurement: The Thiele tube is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[1]

  • Data Recording: The heat source is removed, and the temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

3. Aqueous Solubility Determination

This protocol provides a qualitative and semi-quantitative measure of a compound's solubility in water.

  • Procedure:

    • Place approximately 10 mg of the solid compound into a small test tube.

    • Add 1 mL of distilled water in small portions, shaking vigorously after each addition.

    • Observe if the compound dissolves completely. If it dissolves, it is considered soluble.

    • If the compound is water-soluble, the pH of the aqueous solution can be tested with litmus or pH paper to determine if the compound is acidic, basic, or neutral.[12][13]

    • For quantitative determination, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is measured using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

4. pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

  • Procedure:

    • A precise amount of the acidic compound is dissolved in a suitable solvent (often a mixture of water and an organic solvent if the compound has low water solubility).

    • A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

    • The pH of the solution is measured after each addition of the base using a calibrated pH meter.

    • A titration curve is generated by plotting the pH versus the volume of base added.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[14]

Logical and Experimental Workflows

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the determination of the primary physical properties of a solid organic acid like 4-(Methoxycarbonyl)-3-methylbenzoic acid.

G cluster_synthesis Compound Synthesis & Purification cluster_physical_tests Physical Property Analysis cluster_data Data Compilation Start Start with Purified Compound MeltingPoint Melting Point Determination Start->MeltingPoint BoilingPoint Boiling Point Determination Start->BoilingPoint Solubility Aqueous Solubility Test Start->Solubility pKa pKa Determination Start->pKa DataTable Summarize in Data Table MeltingPoint->DataTable BoilingPoint->DataTable Solubility->DataTable pKa->DataTable G cluster_reactants Starting Materials cluster_reaction Reaction & Workup cluster_product Final Product Reactant 2,4-Dimethylbenzoic acid Oxidation Selective Oxidation Reactant->Oxidation Oxidant Oxidizing Agent (e.g., KMnO4) Oxidant->Oxidation Workup1 Acidification & Isolation Oxidation->Workup1 Intermediate 2-Methylterephthalic acid Workup1->Intermediate Esterification Esterification with Methanol Intermediate->Esterification Workup2 Purification (e.g., Recrystallization) Esterification->Workup2 Product 4-(Methoxycarbonyl)-3-methylbenzoic acid Workup2->Product

References

Exploratory

A Technical Guide to 4-(Methoxycarbonyl)-3-methylbenzoic Acid for Research and Development

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides comprehensive information on 4-(Methoxycarbonyl)-3-methylbenzoic acid (CAS No. 116934-87-3), a valuable building bloc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-(Methoxycarbonyl)-3-methylbenzoic acid (CAS No. 116934-87-3), a valuable building block in organic synthesis and medicinal chemistry. This document covers chemical properties, reliable suppliers, and generalized experimental protocols for its use.

Core Chemical Information

4-(Methoxycarbonyl)-3-methylbenzoic acid is a bifunctional aromatic compound containing both a carboxylic acid and a methyl ester group. This dual functionality allows for selective chemical transformations, making it a versatile reagent in the synthesis of more complex molecules. The presence of the methyl group on the benzene ring further influences its electronic properties and steric hindrance, offering unique opportunities in molecular design.

Chemical Structure:

  • IUPAC Name: 4-(methoxycarbonyl)-3-methylbenzoic acid

  • CAS Number: 116934-87-3

  • Molecular Formula: C₁₀H₁₀O₄[1]

  • Molecular Weight: 194.18 g/mol [2]

Chemical Suppliers

The following table summarizes key information for procuring 4-(Methoxycarbonyl)-3-methylbenzoic acid. Availability and pricing are subject to change and should be confirmed with the respective suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
BLD Pharm 4-(Methoxycarbonyl)-3-methylbenzoic acid116934-87-3---Inquire
ChemScene (via Sigma-Aldrich)4-Methoxycarbonyl-3-methyl-benzoicacid116934-87-398%Inquire
BenchChem 4-(Methoxycarbonyl)-3-methylbenzoic acid116934-87-3---Inquire

Note: Purity and available quantities are as reported by the supplier and may vary. It is recommended to request a certificate of analysis for specific batches.

Experimental Protocols

It is critical to note that these are generalized protocols and will likely require optimization for specific substrates and reaction scales.

Amidation of the Carboxylic Acid Group

This protocol describes a general procedure for the coupling of the carboxylic acid moiety with a primary or secondary amine using a common coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[3]

Materials:

  • 4-(Methoxycarbonyl)-3-methylbenzoic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a solution of 4-(Methoxycarbonyl)-3-methylbenzoic acid (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Fischer Esterification of the Carboxylic Acid Group

This protocol outlines a general method for the esterification of the carboxylic acid group with an alcohol under acidic catalysis.[4][5]

Materials:

  • 4-(Methoxycarbonyl)-3-methylbenzoic acid

  • Desired alcohol (e.g., ethanol, butanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Anhydrous solvent (if necessary, e.g., toluene with a Dean-Stark trap for water removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(Methoxycarbonyl)-3-methylbenzoic acid (1.0 eq) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water.

  • Carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. (Caution: CO₂ evolution).

  • Wash with brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude diester.

  • Purify the product by column chromatography or distillation if necessary.

Visualizations

Chemical Procurement and Utilization Workflow

The following diagram illustrates a typical workflow for a researcher from identifying the need for a chemical to its final use in an experiment.

G cluster_procurement Procurement Phase cluster_research Research & Development Phase a Identify Need for 4-(Methoxycarbonyl)-3-methylbenzoic acid b Search Chemical Supplier Databases (e.g., Sigma-Aldrich, BLD Pharm) a->b c Compare Suppliers (Purity, Price, Availability) b->c d Request Quotation & Certificate of Analysis c->d e Place Purchase Order d->e f Receive and Log Chemical e->f g Review Safety Data Sheet (SDS) f->g Transfer to Lab h Plan Experiment & Prepare Reagents g->h i Perform Chemical Reaction (e.g., Amidation, Esterification) h->i j Work-up and Isolate Crude Product i->j k Purify Product (e.g., Chromatography, Recrystallization) j->k l Characterize Final Compound (NMR, MS, etc.) k->l

Caption: Workflow for chemical procurement and experimental use.

Signaling Pathway Context: Potential Application in Kinase Inhibitor Synthesis

While specific biological activities of 4-(Methoxycarbonyl)-3-methylbenzoic acid are not extensively documented, its structural motifs are relevant to medicinal chemistry, particularly in the synthesis of kinase inhibitors. The following diagram illustrates a generalized signaling pathway that is often the target of such inhibitors, for which this chemical could serve as a synthetic precursor.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Kinase Inhibitor (Potential derivative of starting material) Inhibitor->RTK Inhibition

Caption: A generic RTK signaling pathway targeted by kinase inhibitors.

References

Foundational

Commercial Availability and Synthetic Strategy of 4-(Methoxycarbonyl)-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Methoxycarbonyl)-3-methylbenzoic acid (CAS No. 116934-87-3), also known as 2-methylterephthalic acid 1-methyl ester, is a bifunctional aroma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonyl)-3-methylbenzoic acid (CAS No. 116934-87-3), also known as 2-methylterephthalic acid 1-methyl ester, is a bifunctional aromatic organic compound. Its structure, featuring both a carboxylic acid and a methyl ester group on a toluene scaffold, makes it a valuable intermediate in organic synthesis. The differential reactivity of the two functional groups allows for selective chemical transformations, enabling its use as a building block for more complex molecules in pharmaceutical and materials science research. This guide provides an in-depth overview of its commercial availability and a representative synthetic protocol.

Commercial Availability

4-(Methoxycarbonyl)-3-methylbenzoic acid is available from several chemical suppliers, catering primarily to research and development quantities. The purity of the commercially available compound is generally high, suitable for most synthetic applications. The table below summarizes the availability from various vendors.

SupplierCAS NumberPurityAvailable Quantities
CymitQuimica116934-87-397%, 98%1g, 5g
RHAWN116934-87-395%1g
AA Blocks116934-87-3N/AN/A
BenchChem116934-87-3N/AN/A

Note: Availability and purity may vary. Researchers should consult the suppliers directly for the most current information.

Synthetic Approaches

While specific, detailed synthetic protocols for 4-(methoxycarbonyl)-3-methylbenzoic acid are not extensively published in peer-reviewed literature, a common and logical approach is the selective mono-hydrolysis of the corresponding diester, dimethyl 2-methylterephthalate. This method takes advantage of the slight difference in reactivity between the two ester groups, often influenced by steric hindrance from the adjacent methyl group.

Representative Experimental Protocol: Selective Mono-Hydrolysis of Dimethyl 2-Methylterephthalate

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

1. Materials and Reagents:

  • Dimethyl 2-methylterephthalate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 2-methylterephthalate in methanol.

  • Prepare a solution of one equivalent of sodium hydroxide in a mixture of methanol and water.

  • Slowly add the basic solution to the solution of the diester at room temperature with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction should be stopped once a significant amount of the mono-acid product is observed, to minimize the formation of the diacid byproduct.

  • Once the reaction has reached the desired point, neutralize the mixture by adding 1M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to afford pure 4-(methoxycarbonyl)-3-methylbenzoic acid.

Logical Workflow: Synthesis and Application

The following diagram illustrates a general workflow for the synthesis of 4-(methoxycarbonyl)-3-methylbenzoic acid and its subsequent use as a synthetic intermediate.

G cluster_synthesis Synthesis cluster_application Application as Intermediate start Dimethyl 2-methylterephthalate hydrolysis Selective Mono-Hydrolysis start->hydrolysis NaOH or KOH, MeOH/H2O product 4-(Methoxycarbonyl)-3-methylbenzoic acid hydrolysis->product product2 4-(Methoxycarbonyl)-3-methylbenzoic acid activation Carboxylic Acid Activation (e.g., with SOCl2) product2->activation coupling Amide or Ester Coupling activation->coupling Amine or Alcohol final_product Complex Molecules (e.g., APIs, Polymers) coupling->final_product

Synthetic and Application Workflow.

Biological Activity and Signaling Pathways

A review of the available scientific literature did not yield any specific information linking 4-(methoxycarbonyl)-3-methylbenzoic acid to defined biological signaling pathways or mechanisms of action. Its primary role appears to be that of a versatile building block in the synthesis of larger, more complex molecules which may, in turn, possess biological activity. Further research would be required to elucidate any intrinsic biological effects of this compound.

Foundational

Spectral Analysis of 4-(Methoxycarbonyl)-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral data for 4-(Methoxycarbonyl)-3-methylbenzoic acid, also known as Dimethyl 2-methylter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(Methoxycarbonyl)-3-methylbenzoic acid, also known as Dimethyl 2-methylterephthalate (CAS No. 14186-60-8). This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis by presenting key analytical data in a structured and accessible format. Below, you will find tabulated spectral data (NMR, IR, and MS), detailed experimental protocols for acquiring such data, and a logical workflow for the spectral analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
Data not available in search results

Note: Specific experimental spectral data for 4-(Methoxycarbonyl)-3-methylbenzoic acid was not available in the provided search results. The tables are structured for the inclusion of such data when obtained.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 4-(Methoxycarbonyl)-3-methylbenzoic acid.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a spectral width of 0-220 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid 4-(Methoxycarbonyl)-3-methylbenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Perform a background subtraction.

Data Analysis:

  • Identify the characteristic absorption bands (peaks) in the spectrum.

  • Correlate the wavenumbers of these bands to specific functional groups (e.g., C=O stretch of the carboxylic acid and ester, C-O stretch, aromatic C-H and C=C stretches, and the O-H stretch of the carboxylic acid).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation and Introduction (for GC-MS):

  • Dissolve a small amount of 4-(Methoxycarbonyl)-3-methylbenzoic acid in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and separated on the GC column before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • The separated analyte is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • This causes ionization and fragmentation of the molecule.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

Data Analysis:

  • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern to gain structural information. The fragmentation of the ester and carboxylic acid groups, as well as the aromatic ring, will produce characteristic fragment ions.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Spectral_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Elucidation Sample 4-(Methoxycarbonyl)-3- methylbenzoic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Determine C-H Framework & Connectivity NMR->NMR_Data IR_Data Identify Functional Groups (C=O, O-H, C-O, etc.) IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of a chemical compound.

Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-(Methoxycarbonyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the solubility profile of 4-(Methoxycarbonyl)-3-methylbenzoic acid. In the absen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility profile of 4-(Methoxycarbonyl)-3-methylbenzoic acid. In the absence of experimentally determined quantitative solubility data for this specific compound, this document presents high-quality predicted values for key physicochemical properties, including aqueous solubility (log S), pKa, and the octanol-water partition coefficient (logP). To offer a valuable comparative context, experimental data for the structurally related compound, 4-Methoxy-3-methylbenzoic acid, is also included.

The guide details standardized experimental protocols for determining these crucial solubility-related parameters, providing researchers with the necessary methodologies for in-house verification. Furthermore, visual workflows for these experimental procedures are presented using Graphviz diagrams to facilitate a clear understanding of the processes involved. This document serves as a foundational resource for scientists and researchers engaged in drug development and other chemical research applications where the solubility characteristics of 4-(Methoxycarbonyl)-3-methylbenzoic acid are of interest.

Physicochemical Properties of 4-(Methoxycarbonyl)-3-methylbenzoic acid (Predicted)

The following table summarizes the predicted physicochemical properties of 4-(Methoxycarbonyl)-3-methylbenzoic acid. These values were computationally generated and provide a strong indication of the compound's expected solubility behavior.

PropertyPredicted ValueMethodSource
Molecular Formula C₁₀H₁₀O₄-PubChem
Molecular Weight 194.18 g/mol -PubChem
pKa 3.85ACD/Labs PerceptaACD/Labs
XlogP 1.7-PubChem[1]
Aqueous Solubility (log S) -2.81SwissADMESwiss Institute of Bioinformatics

Note: The predicted pKa of 3.85 suggests that 4-(Methoxycarbonyl)-3-methylbenzoic acid is a moderately strong acid. The positive XlogP value of 1.7 indicates a higher affinity for lipophilic environments over aqueous media. The predicted log S value of -2.81 corresponds to an aqueous solubility of approximately 1.55 mg/mL, classifying it as slightly soluble.

Comparative Physicochemical and Solubility Data

To provide a practical reference, the following table presents available experimental data for the structurally analogous compound, 4-Methoxy-3-methylbenzoic acid.

PropertyExperimental ValueConditionsSource
Molecular Formula C₉H₁₀O₃-Chem-Impex[2]
Molecular Weight 166.18 g/mol -Chem-Impex[2]
Melting Point 192-199 °C-Chem-Impex[2]
Solubility in Organic Solvents ExcellentQualitativeChem-Impex[2]
Predicted pKa 4.54 ± 0.10-ChemicalBook[3]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of solubility, pKa, and logP.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-(Methoxycarbonyl)-3-methylbenzoic acid to a vial containing the solvent of interest.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated solution.

    • Analyze the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess solute to solvent prep2 Seal and agitate at constant temperature prep1->prep2 prep3 Allow to equilibrate (24-72h) prep2->prep3 sep1 Allow suspension to settle prep3->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Dilute saturated solution sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3 G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Dissolve compound in solvent setup2 Calibrate pH electrode setup1->setup2 setup3 Immerse electrode in solution setup2->setup3 titrate1 Add standardized base incrementally setup3->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. titrant volume titrate2->analysis1 analysis2 Determine half-equivalence point analysis1->analysis2 analysis3 pKa = pH at half-equivalence analysis2->analysis3 G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol and water prep2 Prepare stock solution in n-octanol prep1->prep2 part1 Mix octanol and aqueous phases prep2->part1 part2 Shake to equilibrate part1->part2 part3 Allow phases to separate part2->part3 analysis1 Sample both phases part3->analysis1 analysis2 Measure concentration in each phase (HPLC) analysis1->analysis2 analysis3 Calculate logP = log([octanol]/[aqueous]) analysis2->analysis3

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid, a valuable intermedi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route detailed is the selective mono-hydrolysis of dimethyl 2-methylterephthalate. This method offers high selectivity and good yields under controlled reaction conditions. An alternative route, starting from the oxidation of 2,4-dimethylbenzoic acid, is also briefly discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

4-(Methoxycarbonyl)-3-methylbenzoic acid serves as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group on a substituted benzene ring, allows for sequential and site-selective modifications. The controlled and efficient synthesis of this molecule is therefore of significant interest. The most common and reliable method for its preparation is the selective mono-saponification of the corresponding diester, dimethyl 2-methylterephthalate.

Synthetic Pathways

There are two primary pathways for the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid:

  • Selective Mono-hydrolysis of Dimethyl 2-methylterephthalate: This is the preferred and most direct method. It involves the careful hydrolysis of one of the two ester groups of dimethyl 2-methylterephthalate using a stoichiometric amount of base. Low temperatures are crucial for achieving high selectivity.

  • Oxidation and Esterification Route: An alternative, multi-step approach begins with the selective oxidation of one methyl group of 2,4-dimethylbenzoic acid to a carboxylic acid, followed by esterification to the dimethyl ester, and finally selective hydrolysis. This route is less direct but can be employed if the starting materials for the first route are unavailable.

This document will focus on the detailed protocol for the selective mono-hydrolysis of dimethyl 2-methylterephthalate.

Experimental Protocols

Protocol 1: Synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid via Selective Mono-hydrolysis

This protocol is adapted from general procedures for the highly efficient selective mono-hydrolysis of symmetric diesters.[1][2][3]

Materials:

  • Dimethyl 2-methylterephthalate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Distilled water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2-methylterephthalate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water at a ratio of approximately 3:1 (v/v). The concentration should be around 0.1 to 0.5 M.

  • Cooling: Cool the solution to 0°C in an ice bath with continuous stirring. Maintaining this low temperature is critical for the selectivity of the mono-hydrolysis.[1]

  • Base Addition: Prepare a solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (1.0 to 1.2 equivalents) in water. Slowly add the basic solution dropwise to the cooled solution of the diester over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching and Acidification: Once the reaction is complete, remove the flask from the ice bath. Carefully acidify the reaction mixture to a pH of approximately 2-3 by adding 1M HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameters for Selective Mono-hydrolysis

ParameterValue/ConditionReference
Starting MaterialDimethyl 2-methylterephthalateN/A
ReagentPotassium Hydroxide (KOH)[4]
Stoichiometry (Base)1.0 - 1.2 equivalents[5]
Solvent SystemTHF / Water (3:1 v/v)[1]
Temperature0 °C[1]
Reaction Time1 - 3 hours[1]
Typical Yield85 - 95%[1][2]

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow Start Dimethyl 2-methylterephthalate Reaction Selective Mono-hydrolysis (0 °C) Start->Reaction Reagents KOH or NaOH THF/Water Reagents->Reaction Workup Acidification (HCl) Extraction (EtOAc) Reaction->Workup 1-3 hours Purification Recrystallization or Column Chromatography Workup->Purification Product 4-(Methoxycarbonyl)-3- methylbenzoic acid Purification->Product

Caption: Synthetic workflow for 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Discussion

The selective mono-hydrolysis of dimethyl 2-methylterephthalate is a robust and efficient method for the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid. The key to achieving high selectivity and yield is the careful control of reaction temperature and the stoichiometry of the base. The use of a co-solvent such as THF is beneficial for the solubility of the starting diester in the aqueous basic solution.[1] The workup procedure is straightforward, involving simple acid-base extraction to isolate the desired carboxylic acid.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Potassium hydroxide and sodium hydroxide are corrosive and should be handled with care.

  • Tetrahydrofuran is flammable and should be kept away from ignition sources.

  • Hydrochloric acid is corrosive.

Conclusion

This document provides a detailed and practical guide for the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid. The presented protocol, based on the selective mono-hydrolysis of dimethyl 2-methylterephthalate, is well-established and offers high yields. The provided data and visualizations aim to facilitate the successful implementation of this synthesis in a research and development setting.

References

Application

Application Notes and Protocols: 4-(Methoxycarbonyl)-3-methylbenzoic acid as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Methoxycarbonyl)-3-methylbenzoic acid is a bifunctional aromatic compound that holds significant potential as a versatile building block in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonyl)-3-methylbenzoic acid is a bifunctional aromatic compound that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring both a carboxylic acid and a methyl ester group attached to a substituted benzene ring, allows for selective chemical transformations at two distinct points. This differential reactivity is highly valuable in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] The presence of both functionalities enables chemists to perform sequential modifications, thereby building molecular complexity in a controlled and predictable manner.[1] This document provides an overview of the properties of 4-(Methoxycarbonyl)-3-methylbenzoic acid, along with a detailed experimental protocol for a representative transformation to illustrate its utility as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Methoxycarbonyl)-3-methylbenzoic acid is presented in Table 1.

Table 1: Physicochemical Properties of 4-(Methoxycarbonyl)-3-methylbenzoic acid

PropertyValueReference
IUPAC Name4-(Methoxycarbonyl)-3-methylbenzoic acidPubChem
CAS Number116934-87-3[1]
Molecular FormulaC₁₀H₁₀O₄[2]
Molecular Weight194.18 g/mol PubChem
AppearanceNot specified in available literature
Melting PointNot specified in available literature
SolubilityNot specified in available literature
PubChem CID18673003[2]

Synthetic Utility and Experimental Protocol

The dual functionality of 4-(Methoxycarbonyl)-3-methylbenzoic acid allows for a variety of synthetic manipulations. The carboxylic acid can undergo reactions such as amidation, esterification, and reduction, while the methyl ester provides a handle for hydrolysis or transesterification.[1] This allows for the selective elaboration of one part of the molecule while the other remains protected or available for subsequent reactions.

While specific experimental protocols for reactions starting from 4-(Methoxycarbonyl)-3-methylbenzoic acid are not extensively detailed in the available literature, a representative procedure for the synthesis of a structurally related compound, methyl 4-methyl-3-nitrobenzoate, is provided below. This protocol for Fischer esterification highlights the formation of the methoxycarbonyl group, a key feature of the title compound.

Experimental Protocol: Synthesis of Methyl 4-methyl-3-nitrobenzoate

This protocol details the synthesis of methyl 4-methyl-3-nitrobenzoate from 4-methyl-3-nitrobenzoic acid via Fischer esterification.[3]

Reaction Scheme:

G reactant 4-Methyl-3-nitrobenzoic acid product Methyl 4-methyl-3-nitrobenzoate reactant->product Reflux, 4h reagent + CH3OH (Methanol) + H2SO4 (conc.)

Caption: Synthesis of Methyl 4-methyl-3-nitrobenzoate.

Materials:

  • 4-methyl-3-nitrobenzoic acid

  • Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • To a solution of 4-methyl-3-nitrobenzoic acid (10 g, 55 mmol) in 100 mL of methanol, add concentrated H₂SO₄ (2 mL) dropwise.[3]

  • Reflux the resulting solution for 4 hours.[3]

  • After cooling to room temperature, concentrate the solution to approximately 10 mL under vacuum.[3]

  • Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 100 mL).[3]

  • Wash the combined organic layers with saturated NaHCO₃ solution (100 mL) and brine (100 mL).[3]

  • Dry the organic layer over MgSO₄, filter, and concentrate to obtain the product.[3]

Quantitative Data:

Table 2: Reaction Data for the Synthesis of Methyl 4-methyl-3-nitrobenzoate [3]

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
4-methyl-3-nitrobenzoic acid181.151055
Product Yield Appearance
Methyl 4-methyl-3-nitrobenzoate95%Pale yellow solid

Spectroscopic Data for Methyl 4-methyl-3-nitrobenzoate:

Table 3: ¹H NMR Data for Methyl 4-methyl-3-nitrobenzoate (300 MHz, CDCl₃) [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.03m1HAromatic H
7.97m2HAromatic H
3.96s3H-OCH₃
2.62s3H-CH₃

Applications in Synthesis

Bifunctional building blocks like 4-(Methoxycarbonyl)-3-methylbenzoic acid are highly sought after in synthetic chemistry for their ability to streamline the synthesis of complex molecules. The orthogonal reactivity of the carboxylic acid and ester groups allows for a modular approach to synthesis.

G cluster_0 Pathway A: Carboxylic Acid Modification cluster_1 Pathway B: Ester Modification start 4-(Methoxycarbonyl)-3-methylbenzoic acid stepA1 Amidation (e.g., with an amine) start->stepA1 Selective Reaction stepA2 Esterification (e.g., with an alcohol) start->stepA2 Selective Reaction stepB1 Hydrolysis (to diacid) start->stepB1 Selective Reaction stepB2 Transesterification (with a different alcohol) start->stepB2 Selective Reaction end Diverse Molecular Scaffolds stepA1->end stepA2->end stepB1->end stepB2->end

Caption: Synthetic pathways for 4-(Methoxycarbonyl)-3-methylbenzoic acid.

This synthetic versatility makes such compounds valuable intermediates in:

  • Drug Discovery: As scaffolds for the synthesis of novel pharmaceutical agents. The ability to introduce different functionalities at two positions allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

  • Materials Science: In the development of new polymers and functional materials where specific arrangements of aromatic units are required.

  • Agrochemicals: For the synthesis of new pesticides and herbicides with tailored properties.

While specific examples detailing the use of 4-(Methoxycarbonyl)-3-methylbenzoic acid are limited in the reviewed literature, its structural motifs are present in various biologically active molecules and advanced materials. The protocols and data presented for related compounds can serve as a valuable starting point for researchers looking to incorporate this versatile building block into their synthetic strategies.

References

Method

Application Notes and Protocols for Benzoic Acid Derivatives in Drug Discovery

Disclaimer: Extensive searches for "4-(Methoxycarbonyl)-3-methylbenzoic acid" in the context of drug discovery did not yield specific biological activity, quantitative data, or detailed experimental protocols. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "4-(Methoxycarbonyl)-3-methylbenzoic acid" in the context of drug discovery did not yield specific biological activity, quantitative data, or detailed experimental protocols. The information available primarily pertains to its role as a chemical intermediate. This document, therefore, provides a general overview and application notes for closely related benzoic acid derivatives that are more extensively documented in pharmaceutical research, namely "3-Methoxy-4-methylbenzoic acid" and "4-Methoxy-3-methylbenzoic acid." The protocols and data presented are illustrative and based on general practices in drug discovery for compounds of this class.

Introduction to Substituted Benzoic Acids in Drug Discovery

Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide range of pharmaceutical agents.[1] Their structural and electronic properties can be finely tuned through various substitutions on the benzene ring, influencing their pharmacokinetic and pharmacodynamic profiles. The presence of both a carboxylic acid and a methoxycarbonyl group, as in the requested molecule, provides two distinct reactive sites, allowing for sequential chemical modifications to build molecular complexity in a controlled manner.

Physicochemical Properties of Related Benzoic Acid Derivatives

While specific data for "4-(Methoxycarbonyl)-3-methylbenzoic acid" is scarce, the properties of related isomers are well-documented and provided below for comparative context.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Methoxy-4-methylbenzoic acid 7151-68-0C₉H₁₀O₃166.17152-154
4-Methoxy-3-methylbenzoic acid N/AC₉H₁₀O₃166.17N/A
4-(Methoxycarbonyl)-3-methylbenzoic acid 116934-87-3C₁₀H₁₀O₄194.18N/A

Applications in Drug Synthesis

Role as a Pharmaceutical Intermediate

3-Methoxy-4-methylbenzoic acid is recognized for its role as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). It serves as a precursor in the production of anti-inflammatory and analgesic drug molecules and has been utilized in the synthesis of candidates for cardiovascular and central nervous system (CNS) drugs. Its chemical structure is also valuable in structure-activity relationship (SAR) studies, providing a scaffold for modifications to optimize pharmacological activity.

One specific application of 3-Methoxy-4-methylbenzoic acid is in the preparation of acyl pentapeptide lactones, which are relevant in the research of actinomycin-producing streptomycetes, important for antibiotic development.

General Synthetic Workflow

The general workflow for utilizing a benzoic acid intermediate like the ones discussed involves several key stages, from initial synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (e.g., 3-Methoxy-4-methylbenzoic acid) reaction Chemical Reaction (e.g., Esterification, Amidation) start->reaction purification Purification & Characterization (HPLC, NMR, MS) reaction->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) purification->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar adme ADME/Tox Profiling sar->adme adme->start Iterative Redesign

Caption: General workflow for utilizing a chemical intermediate in drug discovery.

Experimental Protocols

Due to the absence of specific experimental data for "4-(Methoxycarbonyl)-3-methylbenzoic acid," the following are generalized protocols for key experiments typically performed on novel chemical entities in early drug discovery.

Protocol: In Vitro Enzyme Inhibition Assay (Illustrative)

This protocol describes a general method to assess the inhibitory activity of a compound against a specific enzyme target.

  • Materials:

    • Test compound (e.g., a derivative synthesized from a benzoic acid intermediate)

    • Target enzyme

    • Enzyme-specific substrate

    • Assay buffer

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound to create a range of concentrations for IC50 determination.

    • In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay (Illustrative)

This protocol outlines a common method to evaluate the cytotoxic effects of a compound on a cancer cell line.

  • Materials:

    • Human cancer cell line (e.g., LNCaP for prostate cancer)

    • Cell culture medium and supplements

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plate

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Potential Signaling Pathway Involvement

While no specific pathways are directly linked to "4-(Methoxycarbonyl)-3-methylbenzoic acid," derivatives of similar benzoic acids have been investigated for their effects on various cellular signaling pathways. For instance, a curcumin derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells. This compound was found to inhibit the proliferation of prostate cancer cells and induce apoptosis by reducing the levels of activated Akt and inhibiting its kinase activity, which in turn reduces the transcriptional activity of NFκB.

G cluster_pathway Akt/NFκB Signaling Pathway HMBME HMBME (Benzoic Acid Derivative) Akt Akt Kinase HMBME->Akt Inhibits NFkB NFκB Akt->NFkB Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation NFkB->CellSurvival

Caption: Inhibition of the Akt/NFκB pathway by a benzoic acid derivative.

References

Application

"4-(Methoxycarbonyl)-3-methylbenzoic acid" in Medicinal Chemistry: Application Notes and Protocols

Initial Assessment: As of late 2025, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific medicinal chemistry applications for 4-(Methoxycarbonyl)-3-meth...

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: As of late 2025, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific medicinal chemistry applications for 4-(Methoxycarbonyl)-3-methylbenzoic acid . While the compound is commercially available and its chemical properties are documented, there is a notable absence of published research detailing its biological activity, mechanism of action, or its use as a lead compound or intermediate in drug discovery and development.

This document aims to provide a foundational understanding of the compound based on the chemistry of its functional groups and the broader context of substituted benzoic acids in medicinal chemistry. In the absence of direct experimental data, the potential applications and hypothetical experimental protocols are discussed based on established principles.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-(Methoxycarbonyl)-3-methylbenzoic acid is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
IUPAC Name 4-(Methoxycarbonyl)-3-methylbenzoic acid
CAS Number 116934-87-3
Appearance White to off-white crystalline powder (predicted)
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.

Potential Medicinal Chemistry Applications (Hypothetical)

The bifunctional nature of 4-(Methoxycarbonyl)-3-methylbenzoic acid, possessing both a carboxylic acid and a methyl ester group, presents several theoretical avenues for its application in medicinal chemistry.

1. Synthetic Building Block: The differential reactivity of the carboxylic acid and ester functionalities makes this molecule a potentially versatile scaffold in organic synthesis. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the methyl ester can be hydrolyzed or transesterified. This allows for the systematic generation of compound libraries for screening.

Logical Relationship for Synthetic Utility

G start 4-(Methoxycarbonyl)-3-methylbenzoic acid carboxylic_acid Carboxylic Acid (-COOH) start->carboxylic_acid ester Methyl Ester (-COOCH3) start->ester amide Amide Formation carboxylic_acid->amide esterification Esterification carboxylic_acid->esterification hydrolysis Hydrolysis ester->hydrolysis transesterification Transesterification ester->transesterification library Diverse Compound Library amide->library esterification->library hydrolysis->library transesterification->library

Caption: Synthetic utility of the target compound.

2. Fragment-Based Drug Discovery (FBDD): As a small, functionalized aromatic molecule, it could serve as a fragment for screening against various biological targets. Hits from fragment screening could then be elaborated by chemical modification of either the carboxylic acid or the ester group to improve binding affinity and selectivity.

Experimental Protocols (General and Hypothetical)

Given the lack of specific biological data, the following are generalized protocols that would be applicable to the initial investigation of the medicinal chemistry potential of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

General Workflow for Biological Evaluation

G start Obtain/Synthesize Compound solubility Determine Solubility in Biological Buffers and DMSO start->solubility cytotoxicity Initial Cytotoxicity Screening (e.g., MTT, MTS assay) solubility->cytotoxicity target_screening High-Throughput Screening (HTS) against Target of Interest cytotoxicity->target_screening hit_validation Hit Validation and Dose-Response Analysis target_screening->hit_validation mechanism Mechanism of Action Studies hit_validation->mechanism lead_opt Lead Optimization mechanism->lead_opt

Caption: A general workflow for biological evaluation.

Protocol 1: Synthesis of an Amide Derivative

Objective: To synthesize an amide derivative of 4-(Methoxycarbonyl)-3-methylbenzoic acid for structure-activity relationship (SAR) studies.

Materials:

  • 4-(Methoxycarbonyl)-3-methylbenzoic acid

  • A primary or secondary amine of interest

  • (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(Methoxycarbonyl)-3-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Add the coupling reagent (e.g., PyBOP, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

While "4-(Methoxycarbonyl)-3-methylbenzoic acid" does not currently have a documented role in medicinal chemistry, its chemical structure suggests potential as a versatile building block for the synthesis of novel bioactive molecules. The provided hypothetical protocols and workflows offer a starting point for researchers interested in exploring the biological potential of this and related substituted benzoic acid derivatives. Further research is required to determine if this compound possesses any intrinsic biological activity or can be utilized to generate new therapeutic agents.

Method

Application Notes and Protocols for the Derivatization of 4-(Methoxycarbonyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the derivatization of 4-(Methoxycarbonyl)-3-methylbenzoic acid, a versatile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 4-(Methoxycarbonyl)-3-methylbenzoic acid, a versatile bifunctional molecule. The presence of both a carboxylic acid and a methyl ester group allows for selective chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1]

Amide Bond Formation via Acid Chloride

A robust and widely applicable method for the derivatization of the carboxylic acid moiety of 4-(Methoxycarbonyl)-3-methylbenzoic acid is its conversion to an amide. This is typically achieved by first activating the carboxylic acid as an acid chloride, followed by reaction with a primary or secondary amine.

Application Notes:

This two-step procedure is highly efficient for the synthesis of a diverse range of amides. The initial conversion to the acid chloride is a crucial activation step. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF). The subsequent reaction of the crude acid chloride with an amine is generally rapid and proceeds to high conversion at or below room temperature. This method is compatible with a wide variety of amines, allowing for the introduction of diverse functional groups and structural motifs.

Experimental Protocol: Synthesis of Methyl 2-methyl-4-(phenylcarbamoyl)benzoate

Step 1: Synthesis of Methyl 4-(chlorocarbonyl)-2-methylbenzoate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-(Methoxycarbonyl)-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid).

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) to the stirred suspension at 0 °C (ice bath).[2]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction progress can be monitored by the disappearance of the starting material by TLC.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude methyl 4-(chlorocarbonyl)-2-methylbenzoate, which is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude methyl 4-(chlorocarbonyl)-2-methylbenzoate (1.0 eq) in anhydrous DCM (5-10 mL per gram).

  • In a separate flask, dissolve the desired primary or secondary amine (e.g., aniline, 1.1 eq) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Reagent/ParameterCondition
Acid Activation
Activating AgentOxalyl chloride or Thionyl chloride
CatalystDMF (catalytic)
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Amidation
AminePrimary or Secondary Amine (1.1 eq)
BaseTriethylamine or DIPEA (1.2 eq)
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time1-3 hours

Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow start 4-(Methoxycarbonyl)- 3-methylbenzoic acid acid_chloride Acid Chloride Formation (Oxalyl Chloride, cat. DMF, DCM) start->acid_chloride coupling Amidation (0 °C to RT) acid_chloride->coupling amine_prep Amine Solution (Amine, Base, DCM) amine_prep->coupling workup Aqueous Workup (HCl, NaHCO3, Brine) coupling->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Amide Derivative purification->product

Caption: Workflow for the synthesis of amides from 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Esterification of the Carboxylic Acid

The carboxylic acid functionality can be converted to a variety of esters through Fischer esterification or other esterification methods. Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Application Notes:

Fischer esterification is an equilibrium-controlled reaction.[3] To drive the reaction towards the product, it is common to use a large excess of the alcohol, which can also serve as the solvent. Alternatively, removal of water as it is formed can be employed.[3] Strong acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used. This method is particularly effective for the synthesis of simple alkyl esters. For more sterically hindered alcohols or sensitive substrates, alternative methods involving coupling agents may be more suitable.

Experimental Protocol: Synthesis of Methyl 4-(ethoxycarbonyl)-2-methylbenzoate

  • In a round-bottom flask, dissolve 4-(Methoxycarbonyl)-3-methylbenzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol for ethyl ester formation).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the reaction mixture to reflux and maintain for several hours (4-24 h), monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diester.

Reagent/ParameterCondition
AlcoholLarge excess (can be used as solvent)
CatalystConcentrated H₂SO₄ or p-TsOH (catalytic)
TemperatureReflux
Reaction Time4-24 hours
WorkupNeutralization with NaHCO₃

Logical Diagram of Fischer Esterification

Fischer_Esterification reactants Carboxylic Acid + Alcohol equilibrium Equilibrium Reaction (Heat/Reflux) reactants->equilibrium catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->equilibrium products Ester + Water equilibrium->products excess_alcohol Excess Alcohol equilibrium->excess_alcohol Shifts Equilibrium Right remove_water Water Removal equilibrium->remove_water Shifts Equilibrium Right products->equilibrium Reverse Reaction le_chatelier Driving the Equilibrium

Caption: Principle of driving Fischer esterification towards product formation.

Amide Bond Formation using Coupling Reagents

For more sensitive substrates or when milder reaction conditions are required, the use of coupling reagents to facilitate amide bond formation directly from the carboxylic acid is a preferred method.

Application Notes:

Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid in situ to form a reactive intermediate that is readily attacked by an amine.[4] These reactions are often carried out in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions, particularly racemization if chiral amines are used.[5] This method avoids the need to form the acid chloride and is generally performed at room temperature, making it suitable for a broader range of functionalized molecules.

Experimental Protocol: Synthesis of Methyl 4-(benzylcarbamoyl)-2-methylbenzoate using EDC

  • In a round-bottom flask, dissolve 4-(Methoxycarbonyl)-3-methylbenzoic acid (1.0 eq), the desired amine (e.g., benzylamine, 1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Stir the solution at room temperature.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Reagent/ParameterCondition
Coupling ReagentEDC·HCl (1.2 eq)
AdditiveHOBt (1.2 eq)
AminePrimary or Secondary Amine (1.1 eq)
SolventAnhydrous DMF or DCM
TemperatureRoom Temperature
Reaction Time12-24 hours

Signaling Pathway for EDC/HOBt Coupling

EDC_Coupling carboxylic_acid Carboxylic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate (Highly Reactive) carboxylic_acid->o_acylisourea + edc EDC edc->o_acylisourea hobt_ester HOBt Active Ester o_acylisourea->hobt_ester + HOBt urea_byproduct Urea Byproduct o_acylisourea->urea_byproduct hobt HOBt hobt->hobt_ester amide Amide (R-CONH-R') hobt_ester->amide + Amine amine Amine (R'-NH₂) amine->amide

Caption: Mechanism of amide formation using EDC and HOBt.

References

Application

Application Notes and Protocols for 4-(Methoxycarbonyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Methoxycarbonyl)-3-methylbenzoic acid is a bifunctional organic compound containing both a carboxylic acid and a methyl ester group attached...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonyl)-3-methylbenzoic acid is a bifunctional organic compound containing both a carboxylic acid and a methyl ester group attached to a toluene scaffold. This unique arrangement of functional groups allows for selective chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The differential reactivity of the carboxylic acid and ester moieties enables sequential modifications, providing a strategic advantage in multi-step synthetic routes.

This document provides detailed protocols for the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid and its subsequent derivatization through amidation and reduction reactions. The reaction mechanisms are illustrated, and quantitative data from representative procedures are summarized for easy reference.

Synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid

The synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid can be achieved through the selective mono-esterification of 3-methylphthalic acid. This method takes advantage of the differential reactivity of the two carboxylic acid groups, which can be influenced by steric hindrance and electronic effects.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis proceeds via an acid-catalyzed esterification, commonly known as the Fischer-Speier esterification. The reaction mechanism involves the protonation of the carbonyl oxygen of one of the carboxylic acid groups, followed by nucleophilic attack by methanol. Subsequent dehydration yields the mono-ester.

Fischer_Esterification reactant 3-Methylphthalic Acid + CH3OH protonation Protonation of Carbonyl reactant->protonation H+ nucleophilic_attack Nucleophilic Attack by Methanol protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination product 4-(Methoxycarbonyl)-3-methylbenzoic Acid water_elimination->product -H+

Caption: Fischer-Speier esterification of 3-methylphthalic acid.

Experimental Protocol: Selective Mono-esterification

Materials:

  • 3-Methylphthalic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphthalic acid (1 equivalent) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield pure 4-(Methoxycarbonyl)-3-methylbenzoic acid.

ParameterValue
Reactants 3-Methylphthalic acid, Methanol
Catalyst Concentrated Sulfuric Acid
Solvent Methanol
Reaction Temperature Reflux
Reaction Time Monitored by TLC
Typical Yield Moderate to high (dependent on reaction conditions)

Derivatization Reactions

The presence of both a carboxylic acid and an ester group allows for various derivatization reactions.

Amidation of the Carboxylic Acid Group

The carboxylic acid moiety can be selectively converted to an amide using standard peptide coupling reagents.

The reaction proceeds through the activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the amide bond. 1-Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and improve the efficiency of the coupling.[1][2]

Amidation_Reaction start 4-(Methoxycarbonyl)-3-methylbenzoic Acid activation Activation with EDC/HOBt start->activation intermediate Active Ester Intermediate activation->intermediate coupling Reaction with Amine (R-NH2) intermediate->coupling product Amide Derivative coupling->product

Caption: Amidation using EDC/HOBt coupling agents.

Materials:

  • 4-(Methoxycarbonyl)-3-methylbenzoic acid

  • Amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4-(Methoxycarbonyl)-3-methylbenzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add HOBt (1.1 equivalents) and the desired amine (1.1 equivalents).

  • Add DIPEA (2-3 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterValue
Coupling Reagents EDC, HOBt
Base DIPEA
Solvent DMF
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield High
Reduction of Carboxylic Acid and Ester Groups

Both the carboxylic acid and the ester functional groups can be reduced to alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

LiAlH₄ is a potent source of hydride ions (H⁻), which act as strong nucleophiles. The reduction of both the ester and the carboxylic acid proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. For the ester, this leads to the formation of an aldehyde intermediate, which is further reduced to a primary alcohol. The carboxylic acid is first deprotonated by the basic LiAlH₄, and the resulting carboxylate is then reduced to a primary alcohol.

Reduction_Reaction start 4-(Methoxycarbonyl)-3-methylbenzoic Acid reduction Reduction with LiAlH4 start->reduction diol_product (4-(Hydroxymethyl)-3-methylphenyl)methanol

Caption: Reduction of both functional groups with LiAlH₄.

Materials:

  • 4-(Methoxycarbonyl)-3-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium sulfate solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (excess, e.g., 3-4 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Dissolve 4-(Methoxycarbonyl)-3-methylbenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diol product.

  • Purify the product by column chromatography if necessary.

ParameterValue
Reducing Agent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous THF
Reaction Temperature 0 °C to Reflux
Reaction Time Several hours (monitored by TLC)
Typical Yield High

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent derivatization of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Experimental_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization start 3-Methylphthalic Acid esterification Selective Mono-esterification (Methanol, H2SO4) start->esterification product 4-(Methoxycarbonyl)-3-methylbenzoic Acid esterification->product amidation Amidation (Amine, EDC, HOBt) product->amidation reduction Reduction (LiAlH4) product->reduction amide_product Amide Derivative amidation->amide_product diol_product Diol Derivative reduction->diol_product purification Purification and Characterization (Chromatography, Spectroscopy) amide_product->purification diol_product->purification

Caption: General experimental workflow.

Conclusion

4-(Methoxycarbonyl)-3-methylbenzoic acid serves as a versatile intermediate in organic synthesis. The protocols provided herein offer robust methods for its preparation and subsequent functionalization. The ability to selectively modify either the carboxylic acid or the ester group provides chemists with a powerful tool for the construction of complex molecular architectures, which is of particular interest to researchers in the fields of medicinal chemistry and materials science. Further exploration of its reactivity can be expected to yield novel compounds with potentially valuable biological or material properties.

References

Method

Application Notes and Protocols: "4-(Methoxycarbonyl)-3-methylbenzoic acid" as a Versatile Precursor for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential of 4-(methoxycarbonyl)-3-methylbenzoic acid as a key starting material for the syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-(methoxycarbonyl)-3-methylbenzoic acid as a key starting material for the synthesis of a diverse range of novel compounds. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group on a substituted benzene ring, allows for selective and sequential chemical transformations, making it an attractive scaffold in medicinal chemistry and materials science. This document outlines key synthetic strategies, detailed experimental protocols, and potential applications of the resulting novel molecules.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of the precursor, 4-(methoxycarbonyl)-3-methylbenzoic acid, is presented below.

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
CAS Number 116934-87-3
Appearance White to off-white crystalline powder
Melting Point Not readily available
Solubility Soluble in methanol, ethanol, and other polar organic solvents

Synthetic Potential and Key Transformations

The presence of both a carboxylic acid and an ester group on the aromatic ring is a crucial feature of 4-(methoxycarbonyl)-3-methylbenzoic acid, enabling selective chemical modifications[1]. The carboxylic acid can undergo reactions such as amidation and reduction, while the ester group can be hydrolyzed or transesterified. This differential reactivity allows for a controlled, stepwise approach to building molecular complexity.

A general workflow for utilizing this precursor is outlined below:

G start 4-(Methoxycarbonyl)-3- methylbenzoic acid selective_modification Selective Modification of Carboxylic Acid or Ester start->selective_modification functionalization Further Aromatic Ring Functionalization selective_modification->functionalization scaffold_elaboration Scaffold Elaboration & Diversification functionalization->scaffold_elaboration biological_screening Biological Screening & Lead Optimization scaffold_elaboration->biological_screening novel_compounds Novel Bioactive Compounds or Materials biological_screening->novel_compounds

Caption: General workflow for novel compound synthesis.

Application Note 1: Synthesis of Novel Benzamide Derivatives as Potential Kinase Inhibitors

Introduction: Many kinase inhibitors feature a substituted benzamide core. The carboxylic acid functionality of 4-(methoxycarbonyl)-3-methylbenzoic acid can be readily converted to a diverse library of amides, while the ester group can be subsequently hydrolyzed to a carboxylic acid or reduced to a hydroxymethyl group, providing a second point for diversification.

Proposed Synthetic Pathway:

G start 4-(Methoxycarbonyl)-3- methylbenzoic acid amidation Amidation with R-NH₂ start->amidation intermediate1 Benzamide Intermediate amidation->intermediate1 hydrolysis Ester Hydrolysis intermediate1->hydrolysis final_product Novel Benzamide Derivative hydrolysis->final_product

Caption: Synthesis of novel benzamide derivatives.

Experimental Protocol: Amidation of 4-(Methoxycarbonyl)-3-methylbenzoic acid

This protocol describes the general procedure for the synthesis of a benzamide derivative from 4-(methoxycarbonyl)-3-methylbenzoic acid and a primary amine using a peptide coupling agent.

Materials:

  • 4-(Methoxycarbonyl)-3-methylbenzoic acid

  • Primary amine (e.g., aniline, benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(methoxycarbonyl)-3-methylbenzoic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Example):

ParameterValue
Starting Material 4-(Methoxycarbonyl)-3-methylbenzoic acid
Reagent Aniline
Product 4-(Methoxycarbonyl)-3-methyl-N-phenylbenzamide
Typical Yield 85-95%
Reaction Temperature 0 °C to Room Temperature
Reaction Time 18 hours

Application Note 2: Synthesis of Novel Benzylic Alcohol Derivatives for Esterification

Introduction: The selective reduction of the carboxylic acid group in the presence of the methyl ester can yield a valuable benzylic alcohol intermediate. This intermediate can be further elaborated through esterification with various carboxylic acids to produce a library of novel esters with potential applications as fragrances, plasticizers, or bioactive molecules.

Proposed Synthetic Pathway:

G start 4-(Methoxycarbonyl)-3- methylbenzoic acid reduction Selective Reduction of Carboxylic Acid start->reduction intermediate1 Benzylic Alcohol Intermediate reduction->intermediate1 esterification Esterification with R-COOH intermediate1->esterification final_product Novel Benzylic Ester Derivative esterification->final_product

Caption: Synthesis of novel benzylic ester derivatives.

Experimental Protocol: Selective Reduction of the Carboxylic Acid

This protocol outlines a general procedure for the selective reduction of the carboxylic acid group of 4-(methoxycarbonyl)-3-methylbenzoic acid using borane-tetrahydrofuran complex.

Materials:

  • 4-(Methoxycarbonyl)-3-methylbenzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(methoxycarbonyl)-3-methylbenzoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (1.5 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting benzylic alcohol by column chromatography.

Quantitative Data (Example):

ParameterValue
Starting Material 4-(Methoxycarbonyl)-3-methylbenzoic acid
Product Methyl 3-methyl-4-(hydroxymethyl)benzoate
Typical Yield 80-90%
Reaction Temperature 0 °C to Room Temperature
Reaction Time 5 hours

Potential Signaling Pathway for Novel Bioactive Compounds

While specific biological targets for derivatives of 4-(methoxycarbonyl)-3-methylbenzoic acid are not yet established, related benzoic acid derivatives have shown activity as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, a hypothetical novel compound derived from this precursor could potentially target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation NovelCompound Novel Compound (Hypothetical Inhibitor) NovelCompound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Disclaimer: The synthetic pathways and biological activities described herein are proposed based on the chemical nature of 4-(methoxycarbonyl)-3-methylbenzoic acid and established chemical transformations and biological targets of related molecules. Experimental validation is required to confirm these applications.

References

Application

The Potential of 4-(Methoxycarbonyl)-3-methylbenzoic Acid in Advanced Polymer Synthesis

Application Note: The unique bifunctional nature of 4-(methoxycarbonyl)-3-methylbenzoic acid, possessing both a carboxylic acid and a methyl ester group, presents intriguing possibilities for the design and synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The unique bifunctional nature of 4-(methoxycarbonyl)-3-methylbenzoic acid, possessing both a carboxylic acid and a methyl ester group, presents intriguing possibilities for the design and synthesis of novel specialty polymers. While direct experimental data on its polymerization is not extensively documented in publicly available literature, its chemical structure suggests its utility in creating polyesters and polyamides with tailored properties. The presence of the aromatic ring is anticipated to impart thermal stability and rigidity to the polymer backbone, while the methyl and methoxycarbonyl substituents offer avenues for modifying solubility, reactivity, and post-polymerization functionalization.

This document outlines potential applications and hypothetical protocols for the use of 4-(methoxycarbonyl)-3-methylbenzoic acid as a monomer in polymer chemistry, targeting researchers and professionals in materials science and drug development. The proposed applications are based on established principles of polycondensation reactions and the known effects of similar aromatic monomers on polymer properties.

Potential Application in Specialty Polyesters

The dual functionality of 4-(methoxycarbonyl)-3-methylbenzoic acid allows for its incorporation into polyester chains through several hypothetical routes. The resulting polyesters could find applications in coatings, adhesives, and as matrices for controlled-release drug delivery systems, owing to their potential for tunable degradation rates and thermal properties.

Synthesis of Linear Polyesters with Pendant Functional Groups

One potential application involves the selective reaction of the carboxylic acid group with a diol, leaving the methoxycarbonyl group as a pendant functionality along the polymer chain. This pendant ester group can be subsequently hydrolyzed to a carboxylic acid, providing sites for cross-linking or for the attachment of active pharmaceutical ingredients (APIs).

Hypothetical Experimental Protocol: Two-Step Melt Polycondensation

  • Esterification and Pre-polymerization: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, equimolar amounts of 4-(methoxycarbonyl)-3-methylbenzoic acid and a diol (e.g., 1,4-butanediol) are mixed with a catalyst such as antimony(III) oxide (200-300 ppm). The mixture is heated to 180-200°C under a slow stream of nitrogen to initiate esterification and remove the water byproduct. This stage is continued for 2-4 hours.

  • Polycondensation: The temperature is gradually increased to 220-250°C, and a vacuum ( <1 mmHg) is slowly applied to facilitate the removal of the diol and increase the molecular weight of the polymer. The reaction is monitored by the increase in melt viscosity and continued for 4-6 hours.

  • Isolation: The resulting polymer is cooled under nitrogen and can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).

Workflow for Polyester Synthesis with Pendant Groups

G Monomer 4-(Methoxycarbonyl)-3- methylbenzoic Acid + Diol Catalyst Antimony(III) Oxide Esterification Esterification & Pre-polymerization (180-200°C, N2) Monomer->Esterification Catalyst->Esterification Polycondensation Polycondensation (220-250°C, Vacuum) Esterification->Polycondensation Polymer Linear Polyester with Pendant -COOCH3 Polycondensation->Polymer Hydrolysis Post-polymerization Hydrolysis Polymer->Hydrolysis FunctionalPolymer Functional Polyester with Pendant -COOH Hydrolysis->FunctionalPolymer

Caption: Proposed workflow for synthesizing a functional polyester.

Synthesis of Copolyesters via In-Situ Hydrolysis

Alternatively, the methoxycarbonyl group can be hydrolyzed in-situ to generate 3-methylphthalic acid, which can then be copolymerized with other diacids and diols to form copolyesters. This approach would allow for the incorporation of the 3-methylphthalic acid moiety into the main polymer chain, influencing its thermal and mechanical properties.

Hypothetical Quantitative Data for Copolyesters

Polymer Composition (molar ratio)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Tensile Strength (MPa)
3-Methylphthalic Acid / Adipic Acid / 1,4-Butanediol (25:75:100)45 - 55150 - 16040 - 50
3-Methylphthalic Acid / Adipic Acid / 1,4-Butanediol (50:50:100)60 - 70170 - 18055 - 65
3-Methylphthalic Acid / Terephthalic Acid / Ethylene Glycol (25:75:100)80 - 90230 - 24060 - 70

Note: The data presented in this table is hypothetical and intended for illustrative purposes only.

Potential Application in Specialty Polyamides

Similar to polyesters, 4-(methoxycarbonyl)-3-methylbenzoic acid could be utilized in the synthesis of polyamides. The carboxylic acid can be reacted with a diamine to form an amide linkage. The resulting polyamides with pendant methoxycarbonyl groups could exhibit enhanced solubility and serve as precursors to functional polyamides after hydrolysis.

Hypothetical Experimental Protocol: Solution Polycondensation for Polyamide Synthesis

  • Monomer Preparation: In a nitrogen-purged flask, 4-(methoxycarbonyl)-3-methylbenzoic acid is dissolved in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Activation: The carboxylic acid is activated, for example, by reacting it with thionyl chloride to form the corresponding acid chloride in situ, or by using a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Polymerization: An equimolar amount of a diamine (e.g., hexamethylenediamine) dissolved in NMP is added dropwise to the cooled reaction mixture. The reaction is allowed to proceed at room temperature for several hours and then heated to 60-80°C to ensure complete reaction.

  • Isolation: The polymer is isolated by precipitation in a non-solvent like water or methanol, followed by washing and drying under vacuum.

Logical Relationship for Polyamide Synthesis

G cluster_0 Monomer Preparation cluster_1 Activation & Polymerization cluster_2 Product Monomer 4-(Methoxycarbonyl)-3- methylbenzoic Acid Solvent Anhydrous NMP Activation Activation of Carboxylic Acid Monomer->Activation Polymerization Polycondensation Activation->Polymerization Diamine Diamine in NMP Diamine->Polymerization Polyamide Polyamide with Pendant -COOCH3 Polymerization->Polyamide

Caption: Key stages in the proposed synthesis of a specialty polyamide.

Hypothetical Polymer Properties

PropertyPredicted Value/Characteristic
Thermal Stability The inclusion of the aromatic ring is expected to lead to good thermal stability, with decomposition temperatures potentially exceeding 300°C.
Solubility The presence of the methyl and methoxycarbonyl groups may enhance solubility in common organic solvents compared to unsubstituted aromatic polymers.
Mechanical Properties The rigidity of the aromatic backbone would likely result in polymers with high tensile strength and modulus.
Functionality The pendant methoxycarbonyl group provides a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups.

Note: The data presented in this table is hypothetical and intended for illustrative purposes only.

Method

Application Notes and Protocols for the Analytical Characterization of 4-(Methoxycarbonyl)-3-methylbenzoic acid

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development, providing detailed methodologies for the analytical characterization of 4-(Methoxycarbo...

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development, providing detailed methodologies for the analytical characterization of 4-(Methoxycarbonyl)-3-methylbenzoic acid .

Compound Information

Parameter Value
IUPAC Name 4-(Methoxycarbonyl)-3-methylbenzoic acid
Synonyms 3-Methylterephthalic acid 4-methyl ester
CAS Number 116934-87-3
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Chemical Structure

High-Performance Liquid Chromatography (HPLC) Analysis

A robust reverse-phase HPLC method is essential for the quantification and purity assessment of 4-(Methoxycarbonyl)-3-methylbenzoic acid. The following protocol is based on established methods for similar benzoic acid derivatives and can be optimized for specific analytical needs.

Experimental Protocol

Instrumentation and Consumables:

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Chromatographic Conditions:

Parameter Recommended Condition Alternative for MS Detection
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Isocratic or Gradient (e.g., 30-70% Acetonitrile over 15 min)Isocratic or Gradient (e.g., 30-70% Acetonitrile over 15 min)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 240 nm (or determined by UV scan)N/A
Injection Volume 10 µL10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of 4-(Methoxycarbonyl)-3-methylbenzoic acid reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 4-(Methoxycarbonyl)-3-methylbenzoic acid in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.

HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition Chromatogram Chromatogram Analysis Data_Acquisition->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For the analysis of volatile impurities or for derivatized forms of the analyte, GC-MS is a powerful technique.

Experimental Protocol

Instrumentation and Consumables:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Methanol or Dichloromethane (solvent)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, if necessary for the carboxylic acid group)

Chromatographic and Spectrometric Conditions:

Parameter Recommended Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z
Source Temperature 230 °C
Quadrupole Temp. 150 °C

Sample Preparation:

  • Direct Injection: Dissolve the sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Derivatization (Optional): To improve volatility and chromatographic peak shape, the carboxylic acid group can be derivatized. To a dried sample, add the derivatizing agent (e.g., BSTFA) and heat at 70°C for 30 minutes.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Interpretation Dissolution Dissolution in Volatile Solvent GCMS GC-MS System Dissolution->GCMS Derivatization Derivatization (Optional) Derivatization->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Identification Compound Identification Mass_Spectrum->Identification

Caption: Workflow for GC-MS analysis of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation and confirmation of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Experimental Protocol

Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., TMS)

Data Acquisition Parameters:

Experiment Key Parameters
¹H NMR Spectral Width: -2 to 12 ppm; Pulse Angle: 30-45°; Relaxation Delay: 1-5 s; Number of Scans: 16-64
¹³C NMR Spectral Width: 0 to 220 ppm; Pulse Program: Proton-decoupled; Relaxation Delay: 2-5 s; Number of Scans: 1024-4096

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

Proton (¹H) Predicted Chemical Shift (ppm) Carbon (¹³C) Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0Carboxylic Carbon (-COOH)165 - 175
Aromatic Protons7.0 - 8.5Ester Carbonyl (-COO-)160 - 170
Methoxy Protons (-OCH₃)3.8 - 4.0Aromatic Carbons120 - 140
Methyl Protons (-CH₃)2.2 - 2.6Methoxy Carbon (-OCH₃)50 - 55
Methyl Carbon (-CH₃)15 - 25

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol

Instrumentation:

  • Mass spectrometer with a suitable ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI if coupled with GC).

ESI-MS Parameters (for LC-MS):

Parameter Recommended Condition
Ionization Mode Negative or Positive
Capillary Voltage 3-4 kV
Drying Gas Flow 8-12 L/min
Drying Gas Temp. 300-350 °C
Nebulizer Pressure 30-50 psi

Expected Mass-to-Charge Ratios (m/z):

  • [M-H]⁻ (Negative Ion Mode): 193.05

  • [M+H]⁺ (Positive Ion Mode): 195.06

  • [M+Na]⁺ (Positive Ion Mode): 217.04

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_separation Separation & Quantification cluster_identification Identification & Structure Compound 4-(Methoxycarbonyl)-3- methylbenzoic acid HPLC HPLC Compound->HPLC Purity & Concentration GCMS_Sep GC Compound->GCMS_Sep Volatile Impurities NMR NMR (¹H, ¹³C) Compound->NMR Structural Confirmation MS Mass Spectrometry Compound->MS Molecular Weight HPLC->MS LC-MS GCMS_Sep->MS GC-MS

Caption: Interrelation of analytical techniques for comprehensive characterization.

Application

Application Notes and Protocols for the Purification of 4-(Methoxycarbonyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the purification of 4-(Methoxycarbonyl)-3-methylbenzoic acid. The protocols...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-(Methoxycarbonyl)-3-methylbenzoic acid. The protocols outlined below are based on established chemical principles for the purification of aromatic carboxylic acids and esters, and are designed to achieve high purity of the target compound.

Compound Information

PropertyValue
Chemical Name 4-(Methoxycarbonyl)-3-methylbenzoic acid
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance Off-white to white solid (predicted)
Melting Point Not available
Boiling Point Not available
CAS Number 18673003 (from PubChem CID)

Purification by Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. The ideal solvent will dissolve the compound to a greater extent at higher temperatures than at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

Solvent Selection

The choice of solvent is critical for successful recrystallization. Based on the structure of 4-(Methoxycarbonyl)-3-methylbenzoic acid, which possesses both a carboxylic acid and an ester functional group, suitable solvents are likely to be polar protic or polar aprotic. A preliminary solvent screen is recommended to determine the optimal solvent or solvent system.

Predicted Solubility Profile:

SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated Temperature
Ethanol Moderately solubleHighly soluble
Methanol Moderately solubleHighly soluble
Ethyl Acetate Sparingly soluble to moderately solubleHighly soluble
Toluene Sparingly solubleModerately soluble
Hexane InsolubleSparingly soluble
Water Sparingly solubleModerately soluble (especially in hot water)

Note: This data is predictive and should be confirmed experimentally.

Experimental Protocol for Recrystallization

This protocol is a general guideline and may require optimization based on the results of the solvent screening.

Materials:

  • Crude 4-(Methoxycarbonyl)-3-methylbenzoic acid

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-(Methoxycarbonyl)-3-methylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent to create a slurry.

  • Heating: Gently heat the mixture while stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or air-dry on a watch glass.

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A Crude Compound in Flask B Add Minimal Hot Solvent A->B C Hot Gravity Filtration (Optional) B->C Insoluble Impurities Present D Cool to Room Temperature B->D No Insoluble Impurities C->D E Induce Crystallization (Ice Bath) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: Workflow for the purification of 4-(Methoxycarbonyl)-3-methylbenzoic acid by recrystallization.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For 4-(Methoxycarbonyl)-3-methylbenzoic acid, normal-phase chromatography using silica gel is a suitable approach.

Selection of Stationary and Mobile Phases
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is recommended.

  • Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the compound. A typical starting gradient might be 9:1 hexane:ethyl acetate, progressing to 7:3 or lower. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio for separation.

Experimental Protocol for Column Chromatography

Materials:

  • Crude 4-(Methoxycarbonyl)-3-methylbenzoic acid

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate) and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar mixture. Collect fractions in separate tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will help to elute the more polar target compound after less polar impurities have been washed off.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Isolation: Combine the fractions that contain the pure product. Evaporate the solvent under reduced pressure to obtain the purified 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Workflow Diagram

Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Hexane/Ethyl Acetate Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Pure Compound H->I

Caption: General workflow for the purification of 4-(Methoxycarbonyl)-3-methylbenzoic acid by column chromatography.

Data Presentation

The following table summarizes the expected outcomes of the purification techniques. Actual yields and purity levels will depend on the nature and quantity of impurities in the starting material.

Purification TechniqueTypical Purity AchievedExpected Yield RangeKey Parameters to Optimize
Recrystallization >98%60-90%Solvent choice, cooling rate
Column Chromatography >99%50-85%Eluent system, gradient profile

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are flammable and may be toxic.

  • Avoid inhalation of dust from the solid compound and silica gel.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify 4-(Methoxycarbonyl)-3-methylbenzoic acid to a high degree of purity suitable for a wide range of research and development applications.

Method

Application Notes and Protocols for the Scale-up Synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for a proposed scalable synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid. The synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a proposed scalable synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid. The synthesis is based on a two-step process commencing from commercially available 2,4-dimethylbenzoic acid. The protocols are designed to be adaptable for scale-up operations in a research or drug development setting.

Introduction

4-(Methoxycarbonyl)-3-methylbenzoic acid is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for more complex molecular architectures. Its structure, featuring both a carboxylic acid and a methyl ester group on a substituted benzene ring, allows for selective chemical transformations, making it a useful intermediate in the preparation of pharmaceuticals and other specialty chemicals.

This document outlines a robust and scalable two-step synthetic route:

  • Selective Oxidation: The synthesis begins with the selective oxidation of one of the methyl groups of 2,4-dimethylbenzoic acid to yield 2-methylterephthalic acid.

  • Selective Mono-esterification: The subsequent step involves the selective mono-esterification of 2-methylterephthalic acid to produce the target compound, 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Proposed Synthetic Workflow

The overall synthetic pathway is depicted below.

SynthesisWorkflow Start 2,4-Dimethylbenzoic acid Intermediate 2-Methylterephthalic acid Start->Intermediate Step 1: Selective Oxidation (KMnO4, NaOH, H2O) Product 4-(Methoxycarbonyl)-3-methylbenzoic acid Intermediate->Product Step 2: Selective Mono-esterification (Methanol, Acid Catalyst)

Caption: Proposed two-step synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Experimental Protocols

Step 1: Selective Oxidation of 2,4-Dimethylbenzoic Acid to 2-Methylterephthalic Acid

This procedure is adapted from a reported selective oxidation of 2,4-dimethylbenzoic acid using potassium permanganate.

Materials:

  • 2,4-Dimethylbenzoic acid

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Addition funnel

  • Filtration apparatus (e.g., Buchner funnel)

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a suitably sized jacketed glass reactor, dissolve 2,4-dimethylbenzoic acid and sodium hydroxide in deionized water. Stir the mixture until all solids have dissolved.

  • Addition of Oxidant: While maintaining the temperature of the reaction mixture, slowly add a solution of potassium permanganate in deionized water through an addition funnel over a period of 2-3 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture.

    • Quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.

    • Filter the mixture to remove the manganese dioxide. Wash the filter cake with a small amount of hot deionized water.

    • Combine the filtrate and washings and cool the solution in an ice bath.

  • Precipitation and Isolation:

    • Slowly acidify the filtrate with concentrated sulfuric acid to a pH of approximately 2-3. A white precipitate of 2-methylterephthalic acid will form.

    • Stir the slurry for an additional hour in the ice bath to ensure complete precipitation.

    • Collect the product by filtration, wash the filter cake with cold deionized water, and dry under vacuum at an elevated temperature.

Quantitative Data for Step 1 (Hypothetical based on literature):

ParameterValueReference
Starting Material2,4-Dimethylbenzoic acid
Oxidizing AgentPotassium Permanganate
SolventWater (alkaline)
Reaction Temperature80-90 °C
Reaction Time5 hours
Yield~55%
PurityHigh (recrystallization may be needed)
Step 2: Selective Mono-esterification of 2-Methylterephthalic Acid

This protocol is based on the general principles of Fischer-Speier esterification, a widely used method for preparing esters from carboxylic acids and alcohols.[1][2][3] Achieving selective mono-esterification of a dicarboxylic acid can be challenging. Controlling the stoichiometry of the alcohol and the reaction time are key factors.

Materials:

  • 2-Methylterephthalic acid

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated (or another suitable acid catalyst like p-toluenesulfonic acid)

  • Toluene (for azeotropic removal of water, optional)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser (a Dean-Stark trap is recommended if using toluene)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To the reactor, add 2-methylterephthalic acid and a controlled amount of anhydrous methanol (e.g., 1.1 to 1.5 equivalents). If using an azeotropic removal of water, add toluene as the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap with toluene, water will be collected as it is formed, driving the equilibrium towards the ester product.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to maximize the formation of the mono-ester and minimize the formation of the di-ester by-product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If toluene was used, remove it under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted diacid and the acid catalyst. The desired product, having one free carboxylic acid group, will also be extracted into the aqueous basic layer.

  • Isolation of Product:

    • Separate the aqueous layer containing the sodium salt of the product.

    • Cool the aqueous layer in an ice bath and acidify with a suitable acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the 4-(methoxycarbonyl)-3-methylbenzoic acid.

    • Extract the acidified aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Quantitative Data for Step 2 (Hypothetical):

ParameterValueReference
Starting Material2-Methylterephthalic acid
ReagentMethanol (1.1-1.5 eq.)
CatalystConc. H₂SO₄ (catalytic)[1][3]
SolventToluene (optional, for azeotropic water removal)[1]
Reaction TemperatureReflux[3]
Reaction Time4-8 hours (monitor closely)
YieldModerate to good (optimization required)
PurityRequires purification to remove di-ester and starting material

Logical Flow for Process Optimization

To achieve a successful and efficient scale-up, a logical approach to process optimization is necessary. The following diagram illustrates key decision points and feedback loops in the development of this synthesis.

OptimizationLogic cluster_step1 Step 1: Oxidation Optimization cluster_step2 Step 2: Esterification Optimization S1_Start Define Critical Parameters (Temp, Stoichiometry, Time) S1_Exp Execute Small-Scale Experiments S1_Start->S1_Exp S1_Analyze Analyze Yield and Purity (HPLC) S1_Exp->S1_Analyze S1_Decision Meet Target Specs? S1_Analyze->S1_Decision S1_Decision->S1_Start No, Re-evaluate Parameters S1_ScaleUp Proceed to Pilot Scale S1_Decision->S1_ScaleUp Yes S2_Start Define Critical Parameters (MeOH eq., Catalyst, Time) S1_ScaleUp->S2_Start S2_Exp Execute Small-Scale Experiments S2_Start->S2_Exp S2_Analyze Analyze Mono/Di-ester Ratio (HPLC) S2_Exp->S2_Analyze S2_Decision Meet Target Selectivity? S2_Analyze->S2_Decision S2_Decision->S2_Start No, Re-evaluate Parameters S2_ScaleUp Proceed to Pilot Scale S2_Decision->S2_ScaleUp Yes

Caption: Logical workflow for the optimization of the two-step synthesis.

Safety Considerations

  • Oxidation Step: The oxidation with potassium permanganate is highly exothermic. Proper temperature control and slow addition of the oxidant are crucial to prevent a runaway reaction.

  • Acid Handling: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The addition of acid should be done slowly and with adequate cooling.

  • Solvent Handling: Organic solvents used in the esterification and purification steps are flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory or manufacturing setting. All procedures should be thoroughly evaluated for safety and scalability before implementation. It is recommended to perform a thorough risk assessment and to consult relevant safety data sheets (SDS) for all chemicals used.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid

Welcome to the technical support center for the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid, particularly through the common route of selective mono-hydrolysis of dimethyl 3-methylphthalate.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to identify and resolve the issue:

  • Incomplete Hydrolysis: The selective hydrolysis of one ester group in dimethyl 3-methylphthalate requires careful control of reaction conditions.

    • Solution: Ensure the stoichiometry of your base (e.g., NaOH or KOH) is precise. A 1:1 molar ratio of diester to base is theoretically required. A slight excess of the base might be necessary, but a large excess will lead to the formation of the dicarboxylic acid. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Formation of Byproducts: The primary byproduct is 3-methylphthalic acid, resulting from the hydrolysis of both ester groups.

    • Solution: Maintain a lower reaction temperature to favor mono-hydrolysis. Gradual addition of the base to the reaction mixture can also help in controlling the selectivity.

  • Work-up and Extraction Issues: The product, being a carboxylic acid, can be lost during the work-up and extraction phases if the pH is not carefully controlled.

    • Solution: After the reaction, ensure the solution is sufficiently acidified (typically to pH 2-3) to fully protonate the carboxylate. Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to maximize the recovery of the product.

Q2: I am observing the formation of a significant amount of 3-methylphthalic acid as a byproduct. How can I minimize this?

A2: The formation of the diacid is a common challenge due to the difficulty in achieving perfect selectivity.

  • Reaction Temperature: Higher temperatures can promote the hydrolysis of the second ester group.

    • Solution: Perform the reaction at a lower temperature (e.g., room temperature or slightly below) and allow for a longer reaction time.

  • Base Concentration and Addition: A high local concentration of the base can lead to non-selective hydrolysis.

    • Solution: Use a more dilute solution of the base and add it dropwise to the solution of the diester with vigorous stirring. This ensures a more homogeneous reaction mixture and better control over the reaction.

Q3: My final product is difficult to purify. What are the recommended purification methods?

A3: The primary impurity is likely the starting diester and the diacid byproduct.

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Protocol: Choose a solvent system in which the desired mono-acid has good solubility at high temperatures and poor solubility at low temperatures, while the impurities have different solubility profiles. A mixture of solvents, such as ethanol/water or toluene/heptane, can be effective.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used.

    • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane with a small percentage of acetic acid (to keep the carboxylic acid protonated) is a good starting point for the eluent system.

Q4: How can I confirm the identity and purity of my synthesized 4-(Methoxycarbonyl)-3-methylbenzoic acid?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group, and the methoxy group, with integrals corresponding to the number of protons.

    • ¹³C NMR: Will show the expected number of carbon signals for the molecule.

    • IR Spectroscopy: Will show characteristic absorptions for the carboxylic acid O-H and C=O stretches, as well as the ester C=O stretch.

  • Chromatography:

    • TLC: Can be used to assess the purity and compare the product with the starting material and potential byproducts.

    • HPLC: Can provide a quantitative measure of purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(Methoxycarbonyl)-3-methylbenzoic acid?

A1: The most frequently employed laboratory-scale synthesis is the selective mono-hydrolysis of dimethyl 3-methylphthalate. This method is generally preferred due to the commercial availability of the starting material.

Q2: Are there alternative synthetic routes?

A2: Yes, other routes exist, although they may be more complex. One alternative is the selective mono-esterification of 3-methylphthalic acid. This can be challenging due to the similar reactivity of the two carboxylic acid groups. Another approach could involve a multi-step synthesis starting from a different substituted benzene derivative.

Q3: What are the key safety precautions to take during this synthesis?

A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood, especially when handling organic solvents. Care should be taken when working with strong acids and bases.

Q4: How can I store the final product?

A4: 4-(Methoxycarbonyl)-3-methylbenzoic acid is a stable crystalline solid. It should be stored in a tightly sealed container in a cool, dry place away from direct sunlight.

Experimental Protocols

Selective Mono-hydrolysis of Dimethyl 3-methylphthalate

This protocol describes a general procedure for the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Materials:

  • Dimethyl 3-methylphthalate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • TLC plates (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 3-methylphthalate (1.0 eq) in methanol or ethanol.

  • Base Addition: In a separate beaker, prepare a solution of NaOH or KOH (1.0-1.1 eq) in water. Add this solution dropwise to the stirring solution of the diester at room temperature over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature.

  • Solvent Removal: Once the reaction is complete, remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the remaining residue in water and cool the solution in an ice bath. Slowly add concentrated HCl with stirring until the pH of the solution is approximately 2-3. A white precipitate of the product should form.

  • Extraction: Extract the aqueous solution with ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Data Presentation

Starting MaterialReagents and ConditionsProductReported YieldReference
Dimethyl 3-methylphthalate1. NaOH, MeOH/H₂O, rt, 2-4h; 2. HCl4-(Methoxycarbonyl)-3-methylbenzoic acidVariableGeneral synthetic methodology
3-Hydroxy-4-methylbenzoic acid1. (CH₃)₂SO₄, NaOH, MeOH, reflux, 4h; 2. HCl3-Methoxy-4-methylbenzoic acid82%Coll Czech Chem Commun 42, 2240-2245 (1977)[1]
3-Hydroxybenzoic acid derivativesMethylation with dimethyl sulphate in the presence of a baseMethyl 3-methoxybenzoate and related compounds97-98%US Patent 5424479A[2]

Mandatory Visualization

TroubleshootingWorkflow Start Problem: Low Yield CheckReaction Check Reaction Completion Start->CheckReaction IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction No CheckByproducts Analyze Byproducts CheckReaction->CheckByproducts Yes OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Slightly increase temperature - Check reagent quality IncompleteReaction->OptimizeConditions Success Yield Improved OptimizeConditions->Success DiacidFormation Diacid (3-methylphthalic acid) Formation CheckByproducts->DiacidFormation Diacid detected CheckWorkup Review Work-up Procedure CheckByproducts->CheckWorkup Other/No major byproducts ModifyBaseAddition Modify Base Addition: - Lower temperature - Slower, dropwise addition - Use dilute base DiacidFormation->ModifyBaseAddition ModifyBaseAddition->Success LossDuringExtraction Product Loss During Extraction/Purification CheckWorkup->LossDuringExtraction Potential issues found OptimizeWorkup Optimize Work-up: - Ensure proper pH for acidification - Multiple extractions - Optimize recrystallization solvent LossDuringExtraction->OptimizeWorkup OptimizeWorkup->Success

Caption: Troubleshooting workflow for low yield in the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

SynthesisPathway Start Dimethyl 3-methylphthalate Product 4-(Methoxycarbonyl)-3-methylbenzoic acid Start->Product Selective mono-hydrolysis Reagents 1. NaOH / H₂O, MeOH 2. HCl (aq)

Caption: Synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid via selective mono-hydrolysis.

References

Optimization

Technical Support Center: 4-(Methoxycarbonyl)-3-methylbenzoic acid Purification

Welcome to the technical support center for the purification of 4-(Methoxycarbonyl)-3-methylbenzoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(Methoxycarbonyl)-3-methylbenzoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-(Methoxycarbonyl)-3-methylbenzoic acid?

A1: Common impurities often depend on the synthetic route used. Potential impurities can include:

  • Starting materials: Unreacted starting materials from the synthesis process.

  • Byproducts from oxidation reactions: If prepared by oxidation of a methyl group, byproducts such as the corresponding benzyl alcohol or benzaldehyde may be present due to incomplete oxidation.[1] Over-oxidation can also occur, leading to other related carboxylic acids.[1]

  • Byproducts from Grignard reactions: If a Grignard reagent was used, biphenyls formed from the coupling of the Grignard reagent with unreacted aryl halide can be a significant impurity.[2][3] Benzene can also be a minor impurity if any moisture is present during the reaction.[3]

  • Residual solvents: Solvents used in the reaction or initial work-up may be present.

  • Related isomers: Depending on the synthetic method, other positional isomers of the desired product might be formed.

Q2: My purified 4-(Methoxycarbonyl)-3-methylbenzoic acid has a low melting point and a broad melting range. What could be the cause?

A2: A low and broad melting point is a classic indicator of impurities. The presence of any of the impurities mentioned in Q1 can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification is recommended.

Q3: I am having trouble dissolving my crude product for recrystallization. What should I do?

A3: Difficulty in dissolving the crude product could be due to the choice of solvent or the presence of insoluble impurities.

  • Solvent Selection: Ensure you are using a suitable solvent. For carboxylic acids, solvents like ethanol, methanol, or water are often good choices.[4] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[5]

  • Insoluble Impurities: If a significant amount of solid remains undissolved even after adding a large volume of hot solvent, it may be an insoluble impurity. In this case, a hot filtration step is necessary to remove the insoluble material before allowing the solution to cool and crystallize.

Q4: After recrystallization, my yield of 4-(Methoxycarbonyl)-3-methylbenzoic acid is very low. How can I improve it?

A4: Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of solvent will keep a significant portion of the product in solution even after cooling, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Premature crystallization: If the solution cools too much during a hot filtration step, the product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Recrystallization Troubleshooting
Problem Possible Cause Recommended Solution
Oily product forms instead of crystals.The melting point of the compound is lower than the boiling point of the solvent. The compound may be "oiling out."Use a lower-boiling point solvent or a solvent mixture. Try scratching the inside of the flask with a glass rod at the solution-air interface to induce crystallization.
Colored impurities remain in the crystals.The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use only a small amount to avoid adsorbing the desired product.
No crystals form upon cooling.The solution is not supersaturated. Too much solvent was used, or the compound is very soluble at low temperatures.Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and cool again.
Column Chromatography Troubleshooting
Problem Possible Cause Recommended Solution
Poor separation of compounds (overlapping peaks/spots).The solvent system (eluent) is not optimal.Modify the polarity of the eluent. If the compounds are eluting too quickly, decrease the polarity. If they are moving too slowly, increase the polarity. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or methanol and dichloromethane.[6][7]
The compound is stuck on the column.The compound is too polar for the chosen eluent and is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of acetic acid to the eluent can help to protonate the carboxylic acid and reduce its interaction with the silica gel.[7]
Tailing of spots on TLC or peaks in HPLC.The compound is interacting too strongly with the stationary phase. This is common for carboxylic acids on silica gel.Add a small percentage (0.5-2%) of a modifier like acetic acid or triethylamine to the eluent to improve the peak/spot shape.[7]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold. Good starting solvents for substituted benzoic acids include ethanol, methanol, acetone, ethyl acetate, or mixtures with water.[4]

  • Dissolution: Place the crude 4-(Methoxycarbonyl)-3-methylbenzoic acid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and stirring. Continue adding the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point for a compound of this polarity might be a mixture of ethyl acetate and hexanes (e.g., 20-50% ethyl acetate in hexanes).[6]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using compressed air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Visualizations

PurificationWorkflow cluster_start Start cluster_assess Assessment cluster_purify Purification cluster_end End Crude Crude Product Assess Assess Purity (TLC, Melting Point) Crude->Assess Recrystallize Recrystallization Assess->Recrystallize High Concentration of Target Chromatography Column Chromatography Assess->Chromatography Complex Mixture Pure Pure Product Recrystallize->Pure Chromatography->Pure

Caption: General purification workflow for 4-(Methoxycarbonyl)-3-methylbenzoic acid.

TroubleshootingTree cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Purification Issue LowYield Low Yield? Start->LowYield OilingOut Oily Product? Start->OilingOut ColoredProduct Colored Product? Start->ColoredProduct PoorSep Poor Separation? Start->PoorSep StuckOnCol Stuck on Column? Start->StuckOnCol Sol1 Use less solvent Slow cooling LowYield->Sol1 Yes Sol2 Change solvent Scratch flask OilingOut->Sol2 Yes Sol3 Use activated charcoal ColoredProduct->Sol3 Yes Sol4 Optimize eluent polarity PoorSep->Sol4 Yes Sol5 Increase eluent polarity Add modifier (e.g., acetic acid) StuckOnCol->Sol5 Yes

References

Troubleshooting

"4-(Methoxycarbonyl)-3-methylbenzoic acid" byproduct identification

Technical Support Center: 4-(Methoxycarbonyl)-3-methylbenzoic acid This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Methoxycarbonyl)-3-methylbenzoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts encountered during the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 4-(Methoxycarbonyl)-3-methylbenzoic acid?

A1: A common and logical synthetic pathway begins with the oxidation of 2,4-dimethylbenzoic acid to produce 2-methylterephthalic acid. This intermediate is then subjected to a selective mono-esterification to yield the final product, 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Q2: What are the expected major byproducts in the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid?

A2: Potential byproducts can originate from both the oxidation and esterification steps. During the oxidation of 2,4-dimethylbenzoic acid, isomeric and over-oxidized products such as 4-methylphthalic acid and trimellitic acid can be formed. The subsequent mono-esterification of 2-methylterephthalic acid can lead to the formation of the diester, dimethyl 2-methylterephthalate, and the presence of unreacted 2-methylterephthalic acid.

Q3: How can I detect the presence of these byproducts in my reaction mixture?

A3: A combination of analytical techniques is recommended for byproduct identification. High-Performance Liquid Chromatography (HPLC) is well-suited for separating the desired product from acidic and ester impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can help in identifying the structure of the impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used, particularly after derivatization of the acidic components to their more volatile methyl esters.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, standard laboratory safety protocols should be strictly followed. Potassium permanganate, a potential oxidant for the first step, is a strong oxidizing agent and should be handled with care. Organic solvents used in the reactions and for purification are flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Issue 1: Low Yield of 4-(Methoxycarbonyl)-3-methylbenzoic acid
Possible Cause Suggested Solution
Incomplete Oxidation: The conversion of 2,4-dimethylbenzoic acid to 2-methylterephthalic acid is not complete.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the starting material is still present, consider extending the reaction time or increasing the amount of the oxidizing agent.
Inefficient Esterification: The mono-esterification of 2-methylterephthalic acid is not proceeding to completion.Optimize the reaction conditions for the esterification step. This may include adjusting the temperature, reaction time, or the type and amount of catalyst and alcohol used.
Product Loss During Workup: The desired product is being lost during the extraction or purification steps.Review your workup procedure. Ensure the pH is appropriately adjusted during extractions to separate the acidic and ester components effectively. Use of a continuous extraction apparatus might improve recovery.
Side Reactions: Significant formation of byproducts is consuming the starting materials.Analyze the reaction mixture to identify the major byproducts. Based on their identity, modify the reaction conditions to suppress their formation. For example, if diester formation is high, reduce the amount of alcohol or the reaction time.
Issue 2: Presence of an Unexpected Impurity in the Final Product

This workflow can help in the identification of an unknown byproduct.

Byproduct_Identification_Workflow start Crude Product with Impurity analysis Analyze by HPLC & ¹H NMR start->analysis decision Impurity Identified? analysis->decision known_byproduct Known Byproduct decision->known_byproduct  Yes unknown_byproduct Unknown Byproduct decision->unknown_byproduct  No modify_synthesis Modify Synthesis or Purification Protocol known_byproduct->modify_synthesis isolate Isolate Impurity (e.g., Prep-HPLC) unknown_byproduct->isolate structure_elucidation Structure Elucidation (¹³C NMR, MS, IR) isolate->structure_elucidation structure_elucidation->modify_synthesis end Pure Product modify_synthesis->end

Caption: Workflow for the identification and resolution of unknown byproducts.

Potential Byproducts and Their Characteristics

Byproduct Name Chemical Structure Formation Pathway Typical Analytical Signature
2-Methylterephthalic acidC₉H₈O₄Incomplete esterification of the starting material.Appears at a different retention time than the product in HPLC; shows two carboxylic acid protons in ¹H NMR.
Dimethyl 2-methylterephthalateC₁₁H₁₂O₄Over-esterification of 2-methylterephthalic acid.Appears as a less polar spot on TLC; shows two methyl ester signals in ¹H NMR.
4-Methylphthalic acidC₉H₈O₄Isomeric byproduct from the oxidation of 2,4-dimethylbenzoic acid.May co-elute with 2-methylterephthalic acid in some HPLC methods; requires careful analysis of NMR spectra to distinguish from the desired regioisomer's precursor.
Trimellitic acidC₉H₆O₆Over-oxidation of 2,4-dimethylbenzoic acid.Highly polar compound, will have a short retention time in reverse-phase HPLC; shows three carboxylic acid protons in ¹H NMR.
2,4-Dimethylbenzoic acidC₉H₁₀O₂Unreacted starting material from the oxidation step.Less polar than the dicarboxylic acids; identifiable by its characteristic NMR spectrum.

Experimental Protocols

Representative Synthesis of 2-Methylterephthalic Acid

A simple and environmentally friendly procedure involves the selective oxidation of 2,4-dimethylbenzoic acid.

  • In a reaction vessel, dissolve 2,4-dimethylbenzoic acid in an aqueous alkaline solution (e.g., using NaOH or KOH).

  • Slowly add a solution of potassium permanganate (KMnO₄) to the reaction mixture while maintaining the temperature.

  • The reaction is typically stirred for several hours (e.g., 5 hours) at a controlled temperature.

  • After the reaction is complete, the manganese dioxide byproduct is filtered off.

  • The filtrate is then acidified (e.g., with HCl) to precipitate the crude 2-methylterephthalic acid.

  • The crude product is collected by filtration, washed with cold water, and dried.

Representative Mono-esterification of 2-Methylterephthalic Acid
  • Suspend 2-methylterephthalic acid in a suitable solvent (e.g., methanol for the methyl ester).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for a specific period. The reaction progress should be monitored by TLC or HPLC to maximize the yield of the monoester and minimize the formation of the diester.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is then taken up in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted diacid.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude 4-(Methoxycarbonyl)-3-methylbenzoic acid. Further purification can be achieved by recrystallization or column chromatography.

Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid and highlights the formation of key byproducts.

Synthesis_Pathway cluster_oxidation Oxidation Step cluster_esterification Esterification Step 2_4_DMBA 2,4-Dimethylbenzoic Acid 2_MTA 2-Methylterephthalic Acid 2_4_DMBA->2_MTA KMnO₄ / OH⁻ 4_MPA 4-Methylphthalic Acid (Byproduct) 2_4_DMBA->4_MPA Side Reaction TMA Trimellitic Acid (Byproduct) 2_MTA->TMA Over-oxidation 2_MTA_ester 2-Methylterephthalic Acid Target 4-(Methoxycarbonyl)-3-methylbenzoic Acid (Product) 2_MTA_ester->Target MeOH / H⁺ Diester Dimethyl 2-methylterephthalate (Byproduct) Target->Diester Further Esterification

Caption: Synthetic pathway and formation of major byproducts.

Optimization

Technical Support Center: Reaction Condition Optimization for 4-(Methoxycarbonyl)-3-methylbenzoic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 4-(Methox...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to 4-(Methoxycarbonyl)-3-methylbenzoic acid?

A common and practical laboratory synthesis involves a two-step process starting from 3-methylphthalic anhydride. The first step is the methanolysis of the anhydride to yield a mixture of isomeric monoesters, followed by the separation and purification of the desired product.

Q2: What are the primary challenges in this synthesis?

The main challenges include controlling the regioselectivity of the methanolysis reaction to maximize the yield of the desired 4-(methoxycarbonyl) isomer and the subsequent separation of the isomeric products, which have very similar physical properties.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). TLC can be used for a quick qualitative assessment, while HPLC provides quantitative data on the consumption of the starting material and the formation of products.

Q4: What are the expected side products in this reaction?

The primary side product is the isomeric 3-(methoxycarbonyl)-2-methylbenzoic acid. Depending on the reaction conditions, unreacted 3-methylphthalic anhydride and the diester, dimethyl 3-methylphthalate, may also be present.

Q5: How can the final product be purified?

Purification of 4-(Methoxycarbonyl)-3-methylbenzoic acid from its isomer can be challenging due to their similar properties. The most effective methods are typically chromatographic techniques such as column chromatography on silica gel or preparative HPLC.[1] Fractional crystallization can also be explored, though it may be less efficient for close-boiling isomers.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Monoester Mixture - Incomplete reaction. - Insufficient reaction time or temperature. - Degradation of starting material or product.- Increase reaction time and/or temperature. Monitor the reaction by TLC or HPLC to determine the optimal endpoint. - Ensure the methanol used is anhydrous.
High Proportion of Undesired Isomer - Lack of regioselectivity in the methanolysis reaction.- While complete regioselectivity is difficult to achieve, subtle changes in reaction conditions (e.g., temperature, catalyst) may slightly favor one isomer. However, the primary solution is an efficient separation technique.
Formation of Diester Byproduct - Use of a large excess of methanol. - Prolonged reaction time at elevated temperatures.- Use a stoichiometric amount or a slight excess of methanol. - Monitor the reaction closely and stop it once the anhydride is consumed to prevent further esterification.
Difficulty in Separating Isomers - Similar polarity and solubility of the isomers.- Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. - Consider derivatization to diastereomers if enantiomerically pure starting material is available, followed by separation and deprotection.[2]
Product Contamination with Starting Anhydride - Incomplete reaction. - Precipitation of the anhydride upon cooling.- Ensure the reaction goes to completion. - During workup, a basic wash (e.g., with sodium bicarbonate solution) can be used to extract the acidic products, leaving the neutral anhydride in the organic layer. Subsequent acidification of the aqueous layer will precipitate the product acids.

Experimental Protocols

Protocol 1: Synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid

Materials:

  • 3-Methylphthalic anhydride

  • Anhydrous Methanol

  • Toluene

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Methanolysis of 3-Methylphthalic Anhydride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphthalic anhydride (1 equivalent) in anhydrous methanol (1.2 equivalents).

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a drop of acetic acid) until the starting anhydride spot disappears.

    • Cool the reaction mixture to room temperature.

  • Work-up:

    • Evaporate the excess methanol under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The two isomeric acids will be extracted into the aqueous layer as their sodium salts.

    • Separate the aqueous layer and acidify it carefully with concentrated HCl until the pH is approximately 2. This will precipitate the isomeric mixture of monoesters.

    • Extract the precipitated acids back into ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude mixture of 4-(methoxycarbonyl)-3-methylbenzoic acid and 3-(methoxycarbonyl)-2-methylbenzoic acid.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate containing a small amount of acetic acid).

    • Load the crude product onto the column and elute with the chosen solvent system.

    • Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure desired isomer.

    • Evaporate the solvent from the combined fractions to yield pure 4-(methoxycarbonyl)-3-methylbenzoic acid.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_products Products cluster_purification Purification cluster_final Final Product 3-Methylphthalic_Anhydride 3-Methylphthalic Anhydride Reaction_Vessel Methanolysis (Reflux) 3-Methylphthalic_Anhydride->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Isomer_Mixture Mixture of Isomers: 4-(Methoxycarbonyl)-3-methylbenzoic acid & 3-(Methoxycarbonyl)-2-methylbenzoic acid Reaction_Vessel->Isomer_Mixture Purification_Step Column Chromatography Isomer_Mixture->Purification_Step Final_Product 4-(Methoxycarbonyl)-3-methylbenzoic acid Purification_Step->Final_Product

Caption: Synthetic workflow for 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Troubleshooting_Workflow start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check TLC/HPLC) check_yield->incomplete_reaction Yes separation_issue Isomer Separation Issue? check_purity->separation_issue Yes successful_product Pure Product Obtained check_purity->successful_product No incomplete_reaction->check_purity No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes optimize_chromatography Optimize Chromatography (Solvent System, Gradient) separation_issue->optimize_chromatography Yes diester_formation Diester Formation? separation_issue->diester_formation No increase_time_temp->start optimize_chromatography->start reduce_methanol Reduce Methanol Stoichiometry diester_formation->reduce_methanol Yes diester_formation->successful_product No reduce_methanol->start

Caption: Troubleshooting workflow for synthesis and purification.

References

Troubleshooting

Technical Support Center: 4-(Methoxycarbonyl)-3-methylbenzoic acid

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-(Methoxycarbonyl)-3-methylbenzoic acid. Below you will find troubleshooting guides...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-(Methoxycarbonyl)-3-methylbenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments.

Disclaimer: Specific stability data for 4-(Methoxycarbonyl)-3-methylbenzoic acid is limited. The information provided herein is largely based on data from a structurally similar compound, methylparaben, and general principles of ester stability. It is crucial to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(Methoxycarbonyl)-3-methylbenzoic acid?

A1: Like other aromatic esters, the main stability concerns for 4-(Methoxycarbonyl)-3-methylbenzoic acid are hydrolysis, photodegradation, and thermal decomposition. The ester functional groups are susceptible to cleavage under certain conditions, leading to the formation of degradation products.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of 4-(Methoxycarbonyl)-3-methylbenzoic acid in aqueous solutions is expected to be highly pH-dependent. It is anticipated to be most stable in neutral to slightly acidic conditions (pH 3-6). In alkaline solutions (pH 8 or above), the rate of hydrolysis of the ester bond is expected to increase significantly, leading to the formation of 3-methylterephthalic acid and methanol.[1]

Q3: Is 4-(Methoxycarbonyl)-3-methylbenzoic acid sensitive to light?

A3: Aromatic esters can be susceptible to photodegradation upon exposure to UV light.[2][3][4] While specific data for this compound is unavailable, it is recommended to protect solutions from direct and prolonged exposure to light to prevent potential photolytic degradation.

Q4: What are the recommended storage conditions for 4-(Methoxycarbonyl)-3-methylbenzoic acid?

A4: To ensure stability, 4-(Methoxycarbonyl)-3-methylbenzoic acid should be stored in a well-closed container in a cool, dry place, protected from light.[1] For solutions, refrigeration (2-8 °C) and protection from light are recommended, especially for long-term storage.

Q5: What are the likely degradation products of 4-(Methoxycarbonyl)-3-methylbenzoic acid?

A5: The primary degradation product resulting from the hydrolysis of the methoxycarbonyl group is expected to be 3-methylterephthalic acid . Further degradation under more strenuous conditions could potentially lead to other related aromatic acids.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency or unexpected peaks in HPLC analysis over time. Hydrolysis of the ester group.- Analyze the pH of your solution; adjust to a neutral or slightly acidic range (pH 3-6) if possible. - Store solutions at a lower temperature (e.g., 2-8 °C). - Prepare fresh solutions more frequently. - Perform a forced degradation study (see Experimental Protocols) to identify degradation products and confirm the degradation pathway.
Discoloration or appearance of new impurities in the compound upon storage. Photodegradation or oxidation.- Store the solid compound and its solutions in amber vials or protect them from light. - Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. - Evaluate the compatibility of the compound with container materials.
Inconsistent experimental results. Compound instability under experimental conditions.- Review the pH, temperature, and light exposure during your experimental setup. - Run control experiments to assess the stability of the compound over the duration of the experiment under your specific conditions. - Use a validated stability-indicating analytical method to monitor the purity of the compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Objective: To assess the stability of 4-(Methoxycarbonyl)-3-methylbenzoic acid under various stress conditions.

Materials:

  • 4-(Methoxycarbonyl)-3-methylbenzoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4-(Methoxycarbonyl)-3-methylbenzoic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours). Neutralize a sample with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 2, 6, 24 hours). Neutralize a sample with 0.1 M HCl before HPLC analysis.[5][6]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24, 48 hours).[5][7]

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C) for a defined period (e.g., 48, 72 hours).[6]

    • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like acetic acid) is a good starting point.[6]

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the parent compound and any degradation products.

Representative Data from Methylparaben Stability Studies

The following tables summarize stability data for methylparaben, which may serve as a reference for predicting the behavior of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Table 1: Hydrolytic Stability of Methylparaben in Aqueous Solution [1]

pHTemperatureStability
3-6Room TemperatureStable (less than 10% decomposition after ~4 years)
8Room TemperatureSubject to rapid hydrolysis (≥10% decomposition after ~60 days)

Table 2: Forced Degradation of Methylparaben [7]

Stress Condition% Degradation
0.1 M HCl (Room Temp)~3.5%
0.1 M NaOH (Room Temp)~13%
3% H₂O₂ (Room Temp)~12%

Visualizations

Below are diagrams illustrating key concepts related to the stability of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

G Potential Degradation Pathways A 4-(Methoxycarbonyl)-3-methylbenzoic acid B Hydrolysis (Alkaline pH) A->B Major Pathway C Photodegradation (UV Light) A->C D Oxidation A->D E 3-Methylterephthalic acid + Methanol B->E F Photolytic Products C->F G Oxidative Products D->G

Caption: Potential degradation pathways for 4-(Methoxycarbonyl)-3-methylbenzoic acid.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Acidic (HCl) HPLC HPLC Analysis Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H2O2) Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC Characterization Characterization of Degradants HPLC->Characterization Stock Stock Solution of Compound Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photolytic

Caption: Workflow for a forced degradation study.

References

Optimization

Technical Support Center: Synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid

Welcome to the technical support center for the synthesis of "4-(Methoxycarbonyl)-3-methylbenzoic acid." This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of "4-(Methoxycarbonyl)-3-methylbenzoic acid." This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce 4-(Methoxycarbonyl)-3-methylbenzoic acid?

A common and logical synthetic approach is the selective mono-hydrolysis of dimethyl 3-methylphthalate. This involves the initial formation of the diester from 3-methylphthalic anhydride, followed by a controlled hydrolysis reaction to yield the desired mono-acid mono-ester product.

Q2: I am observing the formation of two isomeric products. How can I improve the selectivity of the reaction?

The formation of isomeric products, namely 4-(methoxycarbonyl)-3-methylbenzoic acid and 3-(methoxycarbonyl)-4-methylbenzoic acid, is a common challenge in this synthesis. To enhance selectivity, precise control over reaction conditions is crucial. Factors that can be optimized include the choice of solvent, reaction temperature, and the stoichiometry of the hydrolyzing agent.

Q3: My final product has a low melting point and appears impure. What are the recommended purification methods?

For purifying 4-(Methoxycarbonyl)-3-methylbenzoic acid, recrystallization is the most effective method. A suitable solvent system would be one in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Allowing the solution to cool slowly is key to forming pure crystals, as rapid cooling can trap impurities within the crystal lattice. Washing the filtered crystals with a small amount of cold solvent will help remove residual impurities.

Q4: How can I confirm the identity and purity of my synthesized product?

A combination of analytical techniques should be employed to confirm the identity and purity of 4-(Methoxycarbonyl)-3-methylbenzoic acid. A sharp melting point close to the literature value is a good indicator of high purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for structural confirmation. Chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can effectively assess the purity of the final product.

Troubleshooting Guide

Low Reaction Yield

Low yields can be attributed to several factors, from incomplete reactions to product loss during workup.

Potential Cause Recommended Solution
Incomplete Hydrolysis Monitor the reaction progress using TLC to ensure the complete consumption of the starting diester. If the reaction stalls, a slight increase in temperature or prolonged reaction time may be necessary.
Formation of Side Products Over-hydrolysis to the diacid can be a significant side reaction. Carefully control the stoichiometry of the base used for hydrolysis. A slight excess may be needed, but a large excess will promote the formation of the diacid.
Product Loss During Extraction Ensure the pH of the aqueous layer is adjusted correctly to precipitate the carboxylic acid fully before extraction. Multiple extractions with a suitable organic solvent will maximize the recovery of the product.
Suboptimal Reaction Temperature The hydrolysis of diesters is temperature-dependent. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to side reactions. Optimize the temperature based on literature for similar hydrolyses.
Product Purity Issues

Contamination with starting materials or side products is a common purity issue.

Potential Cause Recommended Solution
Presence of Unreacted Diester If TLC or NMR indicates the presence of the starting dimethyl 3-methylphthalate, the hydrolysis reaction was incomplete. Consider extending the reaction time or slightly increasing the temperature.
Contamination with 3-Methylphthalic Acid (Diacid) This indicates over-hydrolysis. Reduce the amount of hydrolyzing agent (e.g., NaOH or KOH) or shorten the reaction time. The diacid can often be removed by careful recrystallization, as its solubility properties differ from the mono-ester.
Isomeric Impurity The presence of the undesired isomer, 3-(methoxycarbonyl)-4-methylbenzoic acid, can be difficult to remove. Chromatographic purification (e.g., column chromatography) may be necessary if recrystallization is ineffective.
Residual Solvent Ensure the purified product is thoroughly dried under vacuum to remove any trapped solvent molecules, which can depress the melting point and affect analytical data.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 3-Methylphthalate

This protocol outlines the esterification of 3-methylphthalic anhydride to form the diester intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphthalic anhydride in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting anhydride spot disappears.

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dimethyl 3-methylphthalate.

Protocol 2: Selective Mono-Hydrolysis of Dimethyl 3-Methylphthalate

This protocol describes the controlled hydrolysis to yield the target compound.

  • Reaction Setup: Dissolve dimethyl 3-methylphthalate in a suitable solvent like methanol or a methanol/water mixture in a round-bottom flask.

  • Base Addition: Add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of an aqueous solution of a base, such as sodium hydroxide, dropwise while stirring at a controlled temperature (e.g., room temperature to 40°C).

  • Monitoring: Carefully monitor the reaction progress by TLC to track the disappearance of the starting diester and the appearance of the mono-acid product.

  • Quenching: Once the reaction has reached the desired conversion, cool the mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 4-(methoxycarbonyl)-3-methylbenzoic acid.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_hydrolysis Check for Incomplete Hydrolysis (TLC/NMR) start->check_hydrolysis incomplete Incomplete Reaction check_hydrolysis->incomplete solution_incomplete Increase Reaction Time or Temperature incomplete->solution_incomplete Yes check_side_products Analyze for Side Products (e.g., diacid) incomplete->check_side_products No end Yield Improved solution_incomplete->end side_products Significant Side Product Formation check_side_products->side_products solution_side_products Optimize Stoichiometry of Base side_products->solution_side_products Yes check_workup Review Workup and Extraction Procedure side_products->check_workup No solution_side_products->end workup_issue Potential Product Loss During Workup check_workup->workup_issue solution_workup Adjust pH / Increase Extractions workup_issue->solution_workup Yes workup_issue->end No solution_workup->end

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.

Purification_Strategy Purification Strategy for Impure Product start Impure Product Obtained analyze_impurity Identify Main Impurity (TLC/NMR) start->analyze_impurity is_diester Unreacted Diester? analyze_impurity->is_diester solution_diester Re-run Reaction or Purify by Recrystallization is_diester->solution_diester Yes is_diacid Diacid Contamination? is_diester->is_diacid No end Pure Product solution_diester->end solution_diacid Careful Recrystallization is_diacid->solution_diacid Yes is_isomer Isomeric Impurity? is_diacid->is_isomer No solution_diacid->end solution_isomer Column Chromatography is_isomer->solution_isomer Yes is_isomer->end No solution_isomer->end

Caption: Decision-making workflow for the purification of the final product.

Troubleshooting

Technical Support Center: Reaction Monitoring of 4-(Methoxycarbonyl)-3-methylbenzoic acid

Welcome to the technical support center for "4-(Methoxycarbonyl)-3-methylbenzoic acid." This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "4-(Methoxycarbonyl)-3-methylbenzoic acid." This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring chemical reactions involving this bifunctional aromatic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of 4-(Methoxycarbonyl)-3-methylbenzoic acid that typically require monitoring?

Due to its structure, featuring both a carboxylic acid and a methyl ester group, the two primary reactions of interest are:

  • Esterification: The conversion of the free carboxylic acid group into a second ester group, forming dimethyl 3-methylphthalate.

  • Hydrolysis: The conversion of the methyl ester group into a carboxylic acid, forming 3-methylphthalic acid.

Monitoring these reactions is crucial to determine reaction completion, optimize yields, and minimize the formation of byproducts.[1]

Q2: Which analytical techniques are most suitable for monitoring reactions of 4-(Methoxycarbonyl)-3-methylbenzoic acid?

The most common and effective techniques for monitoring these reactions are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2][3] Both methods allow for the separation and visualization of the starting material, intermediates, and products based on their polarity. Other applicable techniques include Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: How will the TLC and HPLC profiles change during the esterification of the carboxylic acid group?

During the esterification of the carboxylic acid, the polarity of the molecule decreases.

  • TLC: The product, a diester, will be less polar than the starting material. Therefore, the product spot will have a higher Retention Factor (Rf) value, meaning it will travel further up the TLC plate. The starting material spot will gradually diminish as a new, higher spot for the product appears.[4][5]

  • HPLC (Reversed-Phase): In reversed-phase HPLC, less polar compounds elute later. Consequently, the product peak will have a longer retention time than the starting material peak. As the reaction progresses, the peak corresponding to the starting material will decrease in area, while the product peak will increase.

Q4: How will the TLC and HPLC profiles change during the hydrolysis of the methyl ester group?

During the hydrolysis of the methyl ester, the polarity of the molecule increases.

  • TLC: The product, a dicarboxylic acid, is more polar than the starting material. This will result in a new spot with a lower Rf value (closer to the baseline) than the starting material.

  • HPLC (Reversed-Phase): The more polar dicarboxylic acid product will elute earlier than the starting material. Therefore, a new peak with a shorter retention time will appear and grow as the starting material's peak diminishes.[6]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative method to track the progress of a reaction by observing the consumption of starting materials and the formation of products.[4]

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Mobile Phase (Eluent): A common starting point is a mixture of hexanes and ethyl acetate. The ratio can be adjusted to achieve good separation (e.g., 7:3 or 1:1 Hexanes:Ethyl Acetate). For more polar products like the diacid, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can reduce peak tailing.[4]

Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid.

  • Sample Preparation and Spotting:

    • At timed intervals (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (a few microliters) from the reaction.

    • Quench the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate).

    • Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane.

    • Spot the quenched reaction mixture onto the "RM" lane.

    • In the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.[5]

  • Development: Place the spotted TLC plate into the saturated chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like the analyte and its derivatives will appear as dark spots. Circle the spots with a pencil.

  • Analysis: Compare the spots in the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot (with a different Rf) indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the concentration of reactants and products over time. A reversed-phase method is typically suitable for these compounds.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Standard system with UV detector
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (acidified with 0.1% phosphoric acid or formic acid). A typical starting point is 50:50 (v/v) Acetonitrile:Acidified Water.[7][8]
Flow Rate 1.0 mL/min[7]
Column Temperature 25-30 °C[7]
Detection Wavelength 230-254 nm (based on the UV absorbance of the aromatic ring)[7]
Injection Volume 10 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of the starting material at a known concentration in the mobile phase. Inject this standard to determine its retention time.

  • Sample Preparation:

    • At timed intervals, withdraw an aliquot from the reaction mixture.

    • Quench the reaction immediately (e.g., by cooling or adding a quenching agent) and dilute it with the mobile phase to a suitable concentration.

    • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Data Interpretation: Monitor the chromatograms over time. Calculate the percentage conversion by comparing the peak area of the starting material to the sum of the areas of all relevant peaks (starting material and product). The reaction is complete when the peak for the starting material is gone or its area remains constant over several time points.

Data Presentation

The following table summarizes typical chromatographic parameters for the starting material and its potential reaction products. Note that these values are representative and may vary depending on the specific HPLC system, column, and precise mobile phase composition.

CompoundStructurePolarityExpected TLC Rf (7:3 Hex:EtOAc)Expected HPLC Retention Time (Reversed-Phase)
3-Methylphthalic acid (Hydrolysis Product)C₆H₃(CH₃)(COOH)₂HighLow (e.g., 0.1-0.2)Short
4-(Methoxycarbonyl)-3-methylbenzoic acid (Starting Material)C₆H₃(CH₃)(COOH)(COOCH₃)MediumMedium (e.g., 0.4-0.5)Medium
Dimethyl 3-methylphthalate (Esterification Product)C₆H₃(CH₃)(COOCH₃)₂LowHigh (e.g., 0.7-0.8)Long

Troubleshooting Guides

Common TLC Issues
IssuePossible Cause(s)Recommended Solution(s)
Spots are streaking Sample is too concentrated; Compound is highly acidic/basic.Dilute the sample; Add a small amount of acetic acid (for acids) or triethylamine (for bases) to the mobile phase to suppress ionization.[4]
Poor separation (Rf values are too close) Incorrect mobile phase polarity.Adjust the mobile phase. If Rf values are too high, decrease polarity (more hexanes). If too low, increase polarity (more ethyl acetate).
No spots are visible under UV light Compound is not UV-active; Sample is too dilute.Use a visualization stain (e.g., potassium permanganate or iodine chamber); Concentrate the sample and re-spot.
Rf values are inconsistent The TLC chamber was not saturated.Ensure the chamber is properly sealed and contains filter paper to maintain a saturated atmosphere.
Common HPLC Issues for Aromatic Acids
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions between the acidic analyte and free silanol groups on the silica-based column.[9]Lower the mobile phase pH (e.g., to 2.5-3.0) with phosphoric or formic acid to keep the carboxylic acid protonated.[9] Use a high-purity, end-capped silica column.
Overlapping or Broad Peaks Poor column efficiency; Inappropriate mobile phase composition.Optimize the mobile phase composition (e.g., change the acetonitrile/water ratio or try methanol instead of acetonitrile). Ensure the column is not degraded.[10]
Shifting Retention Times Change in mobile phase composition; Column temperature fluctuation; Column degradation.Prepare fresh mobile phase daily and ensure it is well-mixed.[11] Use a column oven for temperature control. If the issue persists, the column may need to be replaced.
High Backpressure Blockage in the system (e.g., column frit, tubing); Sample precipitation.Filter all samples and mobile phases. Reverse-flush the column (if permitted by the manufacturer). Check for blockages in tubing and fittings.[11]

Visualizations

Below are diagrams illustrating key workflows and concepts for reaction monitoring.

ReactionMonitoringWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision Start Start Reaction Aliquot Take Aliquot at Time (t) Start->Aliquot Quench Quench Reaction Aliquot->Quench Prepare Prepare Sample for Analysis (Dilute/Filter) Quench->Prepare Analyze Analyze via TLC or HPLC Prepare->Analyze Data Interpret Data (Rf, Retention Time, Peak Area) Analyze->Data Decision Is Reaction Complete? Data->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Monitoring Decision->Continue No Continue->Aliquot Take next time point

Caption: A general workflow for monitoring a chemical reaction.

EsterificationHydrolysis Diacid 3-Methylphthalic Acid (High Polarity) Analyte 4-(Methoxycarbonyl)-3-methylbenzoic acid (Medium Polarity) Diacid->Analyte + CH3OH - H2O (Esterification) Analyte->Diacid + H2O - CH3OH (Hydrolysis) Diester Dimethyl 3-methylphthalate (Low Polarity) Analyte->Diester + CH3OH - H2O (Esterification) Diester->Analyte + H2O - CH3OH (Hydrolysis)

Caption: Reversible hydrolysis and esterification pathways.

References

Optimization

Technical Support Center: Impurity Profiling of 4-(Methoxycarbonyl)-3-methylbenzoic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methoxycarbonyl)-3-methylbenzoic acid....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methoxycarbonyl)-3-methylbenzoic acid. The information is designed to assist with the identification and quantification of impurities that may be encountered during synthesis and analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Issue 1: Unexpected Peaks in HPLC-UV Analysis

  • Question: My HPLC chromatogram of 4-(Methoxycarbonyl)-3-methylbenzoic acid shows several unexpected small peaks. How can I identify their source?

  • Answer: Unexpected peaks can originate from various sources. A systematic approach is best for identification.[1]

    • Mobile Phase Contamination: Inject a mobile phase blank. If the peaks are present, the contamination is in your mobile phase components (e.g., water, acetonitrile, or additives like formic or phosphoric acid).[1]

    • Sample Solvent Contamination: Inject a sample of the solvent used to dissolve your sample.

    • System Contamination: If the peaks are not in the mobile phase or sample solvent, they may be from a contaminated injection port, column, or detector. A thorough system cleaning is recommended.

    • Sample Impurities: If the above sources are ruled out, the peaks are likely impurities in your sample. These could be starting materials, reagents, intermediates, or byproducts from the synthesis.

Issue 2: Poor Separation of Isomeric Impurities in HPLC

  • Question: I suspect the presence of positional isomers, but they are co-eluting or have very poor resolution in my HPLC method. How can I improve the separation?

  • Answer: Separating positional isomers can be challenging due to their similar physicochemical properties. Method development is key to achieving baseline separation.[2]

    • Optimize Mobile Phase Composition:

      • Gradient Elution: If using isocratic elution, switch to a shallow gradient with a slow ramp rate.

      • pH Adjustment: The ionization state of the carboxylic acid group can significantly affect retention. Adjusting the pH of the aqueous portion of the mobile phase can improve separation.[2]

      • Solvent Choice: Try different organic modifiers (e.g., methanol instead of acetonitrile) as this can alter selectivity.

    • Column Selection:

      • Different Stationary Phase: If using a standard C18 column, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a biphenyl column) which can offer different selectivity for aromatic compounds.

      • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.

    • Temperature: Adjusting the column temperature can influence selectivity and peak shape.

Issue 3: Difficulty in Detecting Impurities by GC-MS

  • Question: I am trying to analyze my sample using GC-MS, but I am not getting a good signal for the main compound or potential impurities. What could be the problem?

  • Answer: Carboxylic acids like 4-(Methoxycarbonyl)-3-methylbenzoic acid are generally not volatile enough for direct GC-MS analysis and can exhibit poor peak shape.[3] Derivatization is usually required to increase volatility and improve chromatographic performance.

    • Incomplete Derivatization: Ensure your derivatization reaction (e.g., esterification or silylation) has gone to completion. Optimize reaction time, temperature, and reagent stoichiometry.[4]

    • Derivatization Byproducts: The derivatization process itself can sometimes introduce byproducts that may interfere with the analysis. Analyze a derivatized blank to check for such interference.

    • Injection Temperature: An injection temperature that is too low can lead to poor sample vaporization, while a temperature that is too high can cause degradation of the derivatized analytes.

Issue 4: Ambiguous Impurity Identification by NMR

  • Question: I see some low-level peaks in my ¹H NMR spectrum that I suspect are impurities, but I cannot definitively identify them due to overlapping signals in the aromatic region.

  • Answer: Overlapping signals in the aromatic region are a common challenge.

    • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will provide better signal dispersion.[5]

    • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to resolve overlapping signals and establish connectivity between protons and carbons, aiding in structure elucidation.

    • Solvent Effects: Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) can alter the chemical shifts of the signals and may resolve overlaps.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities in 4-(Methoxycarbonyl)-3-methylbenzoic acid?

    • A1: The impurity profile depends heavily on the synthetic route. A common route could be the esterification of 3-methyl-4-carboxybenzoic acid. Potential impurities could include:

      • Starting Materials: Unreacted 3-methyl-4-carboxybenzoic acid.

      • Reagents and Solvents: Residual reagents from the esterification (e.g., methanol, sulfuric acid) and solvents used in the synthesis and purification.

      • Byproducts:

        • Positional Isomers: Isomers such as 3-(Methoxycarbonyl)-4-methylbenzoic acid, which could arise from isomeric impurities in the starting materials.

        • Hydrolysis Product: The starting di-acid if the ester is hydrolyzed back.

        • Over-methylation Product: If a harsh methylating agent is used, methylation of the carboxylic acid could occur, leading to a dimethyl ester.

  • Q2: Which analytical technique is best for impurity profiling of this compound?

    • A2: A combination of techniques is recommended for a comprehensive impurity profile.[2]

      • HPLC with UV detection is the primary method for separation and quantification of non-volatile organic impurities.

      • LC-MS is invaluable for the identification of unknown impurities by providing molecular weight information.[2]

      • GC-MS is suitable for volatile impurities, such as residual solvents, and can be used for the main analyte and non-volatile impurities after derivatization.

      • NMR spectroscopy is a powerful tool for the structural elucidation of impurities, especially when they can be isolated or are present at a sufficient concentration.[5]

  • Q3: Are there regulatory guidelines for impurity levels in active pharmaceutical ingredients (APIs)?

    • A3: Yes, regulatory agencies like the FDA and EMA have strict guidelines for the identification, qualification, and control of impurities in drug substances. The International Council for Harmonisation (ICH) provides guidelines, such as Q3A for impurities in new drug substances, which set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity NameStructureLikely SourceAnalytical Method of ChoiceExpected m/z [M+H]⁺
3-Methyl-4-carboxybenzoic acidC₉H₈O₄Unreacted starting materialHPLC, LC-MS181.04
3-(Methoxycarbonyl)-4-methylbenzoic acidC₁₀H₁₀O₄Isomeric impurity in starting materialHPLC, LC-MS195.06
Dimethyl 3-methyl-1,4-benzenedicarboxylateC₁₁H₁₂O₄Over-methylation byproductGC-MS (after derivatization of analyte), LC-MS209.08
MethanolCH₄OResidual solvent/reagentGC-MS33.03 (EI)

Table 2: Illustrative HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Table 3: Illustrative GC-MS Method Parameters (after Derivatization)

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50-500 amu

Experimental Protocols

Protocol 1: HPLC-UV Analysis of 4-(Methoxycarbonyl)-3-methylbenzoic acid

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup:

    • Equilibrate the HPLC system with the conditions described in Table 2.

    • Perform a blank injection (mobile phase) to ensure a clean baseline.

  • Analysis:

    • Inject the prepared sample.

    • Identify the peak for 4-(Methoxycarbonyl)-3-methylbenzoic acid by comparing its retention time with that of a reference standard.

    • Quantify impurities based on their peak areas relative to the main peak or using a reference standard for the specific impurity if available.

Protocol 2: GC-MS Analysis of 4-(Methoxycarbonyl)-3-methylbenzoic acid (with Silylation)

  • Derivatization:

    • Place approximately 1 mg of the sample into a 2 mL reaction vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature.

  • Sample Preparation:

    • Dilute the derivatized sample with 900 µL of hexane.

    • Transfer the solution to a GC vial.

  • Instrument Setup and Analysis:

    • Set up the GC-MS system according to the parameters in Table 3.

    • Inject the prepared sample.

    • Analyze the resulting chromatogram and mass spectra to identify the derivatized analyte and any impurities.

Protocol 3: Quantitative NMR (qNMR) for Impurity Quantification

  • Sample Preparation:

    • Accurately weigh about 20 mg of the 4-(Methoxycarbonyl)-3-methylbenzoic acid sample into a clean vial.

    • Accurately weigh about 10 mg of a suitable internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte, a signal for the internal standard, and a signal for the impurity of interest.

    • Calculate the amount of the impurity using the standard qNMR equation, accounting for the molar masses and the number of protons for each integrated signal.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis sample Bulk Sample of 4-(Methoxycarbonyl)-3-methylbenzoic acid dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC-UV/MS filter->hplc For non-volatile impurities gcms GC-MS (with derivatization) filter->gcms For volatile impurities (after derivatization) nmr NMR filter->nmr For structural elucidation quantify Quantify Impurities hplc->quantify identify Identify Impurity Structures hplc->identify MS data gcms->identify nmr->identify profile Generate Impurity Profile Report quantify->profile identify->profile

Caption: Workflow for the impurity profiling of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

troubleshooting_logic start Unexpected peak in HPLC chromatogram blank_injection Inject mobile phase blank start->blank_injection peak_present Peak present in blank? blank_injection->peak_present source_mobile_phase Source is mobile phase. Prepare fresh mobile phase. peak_present->source_mobile_phase Yes source_not_mobile_phase Peak not in blank peak_present->source_not_mobile_phase No check_solvent Inject sample solvent source_not_mobile_phase->check_solvent peak_in_solvent Peak present in solvent? check_solvent->peak_in_solvent source_solvent Source is sample solvent. Use a different batch of solvent. peak_in_solvent->source_solvent Yes source_sample Source is likely the sample. Proceed with impurity identification. peak_in_solvent->source_sample No

Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.

References

Troubleshooting

"4-(Methoxycarbonyl)-3-methylbenzoic acid" handling and storage best practices

However, I have gathered sufficient information from the safety data sheets and product information pages to create a comprehensive technical support center with troubleshooting guides and FAQs regarding the handling and...

Author: BenchChem Technical Support Team. Date: December 2025

However, I have gathered sufficient information from the safety data sheets and product information pages to create a comprehensive technical support center with troubleshooting guides and FAQs regarding the handling and storage of this compound.

This guide provides best practices for handling and storing "4-(Methoxycarbonyl)-3-methylbenzoic acid" (CAS: 116934-87-3), along with answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals.

I. Frequently Asked Questions (FAQs)

Q1: What is "4-(Methoxycarbonyl)-3-methylbenzoic acid" and what are its common uses?

"4-(Methoxycarbonyl)-3-methylbenzoic acid," also known as 2-Methylterephthalic acid 1-methyl ester, is a chemical compound with the formula C₁₀H₁₀O₄. It serves as a reactant in the synthesis of various biologically active compounds. Notably, it is used in the creation of inhibitors for human hematopoietic prostaglandin D2 synthase and in preparing modulators for the retinoid-related orphan receptor ROR-gamma.

Q2: What are the main hazards associated with this compound?

While some safety data sheets indicate that this substance is not classified as hazardous according to GHS, it is still recommended to handle it with care. It may cause irritation to the skin, eyes, and respiratory system upon exposure. Some sources also suggest it may be harmful if swallowed, in contact with skin, or inhaled.

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

To ensure safety, it is recommended to use the following PPE:

  • Eye/face protection: Wear safety glasses with side shields or goggles.

  • Skin protection: Wear protective gloves and clothing. Inspect gloves before use and use proper glove removal techniques.

  • Respiratory protection: Under normal use with adequate ventilation, respiratory protection is not typically required. However, if dust is formed or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.

Q4: How should I properly store "4-(Methoxycarbonyl)-3-methylbenzoic acid"?

Store the compound in a tightly closed container in a dry and well-ventilated place. Some suppliers recommend storage at room temperature.

Q5: What should I do in case of a spill?

In the event of a spill:

  • Ensure adequate ventilation and wear appropriate personal protective equipment.

  • Avoid generating dust.

  • For powder spills, you can cover them with a plastic sheet or tarp to minimize spreading.

  • Mechanically pick up the spilled material and place it in a suitable, labeled container for disposal.

  • Prevent the product from entering drains.

Q6: What are the known incompatibilities of this compound?

Avoid contact with strong oxidizing agents.

II. Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving "4-(Methoxycarbonyl)-3-methylbenzoic acid."

Problem: The compound is not dissolving as expected.

  • Possible Cause: "4-(Methoxycarbonyl)-3-methylbenzoic acid" has limited solubility in water but is soluble in organic solvents like ethanol and acetone.

  • Troubleshooting Steps:

    • Verify that you are using a suitable organic solvent.

    • If using a solvent mixture, adjust the proportions to increase the organic solvent content.

    • Gentle heating or sonication may aid dissolution, but be mindful of the compound's stability at elevated temperatures.

Problem: I observe unexpected side reactions or product degradation.

  • Possible Cause: The compound may be reacting with incompatible materials or degrading under the experimental conditions.

  • Troubleshooting Steps:

    • Ensure that all reagents and solvents are free from strong oxidizing agents.

    • Review the stability of the compound under your specific reaction conditions (e.g., pH, temperature). The compound is generally stable under recommended storage conditions.

    • Analyze the purity of your starting material to rule out contaminants that may be causing side reactions.

III. Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 116934-87-3
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance Colorless to pale yellow liquid or solid
Purity ≥95%

Table 2: Handling and Storage Summary

ParameterRecommendation
Storage Temperature Room temperature
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.
Incompatible Materials Strong oxidizing agents

IV. Logical Workflow Diagram

The following diagram illustrates a general troubleshooting workflow for handling unexpected experimental results with "4-(Methoxycarbonyl)-3-methylbenzoic acid."

G A Unexpected Experimental Result B Check for Solubility Issues A->B F Investigate Potential Contamination/Degradation A->F C Is the correct solvent being used? B->C D Consult solubility data (e.g., soluble in ethanol/acetone) C->D No C->F Yes E Consider solvent mixture adjustment or gentle heating D->E K Problem Resolved E->K G Are incompatible materials present (e.g., strong oxidizers)? F->G H Remove incompatible materials from the reaction G->H Yes I Verify purity of starting material G->I No H->K J Review reaction conditions (pH, temp) for stability I->J J->K

Caption: Troubleshooting workflow for experimental issues.

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Methoxy-3-methylbenzoic Acid and 3-Methoxy-4-methylbenzoic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the nuanced differences between structural isomers can lead to vastly different biological activities and applications. This guide provides a detailed, d...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and organic synthesis, the nuanced differences between structural isomers can lead to vastly different biological activities and applications. This guide provides a detailed, data-driven comparison of two such isomers: 4-Methoxy-3-methylbenzoic acid and 3-Methoxy-4-methylbenzoic acid. Both are derivatives of benzoic acid and share the same molecular formula (C₉H₁₀O₃) and molecular weight (166.17 g/mol ), yet their distinct substitution patterns on the benzene ring give rise to unique physicochemical properties and pharmacological profiles.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, spectral characteristics, and biological relevance of these two compounds, supported by experimental data and detailed protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-3-methylbenzoic acid and 3-Methoxy-4-methylbenzoic acid is presented in Table 1. These properties are crucial for understanding the compounds' behavior in various experimental and physiological settings.

Property4-Methoxy-3-methylbenzoic Acid3-Methoxy-4-methylbenzoic Acid
CAS Number 6880-04-27151-68-0
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 166.17 g/mol 166.17 g/mol
Appearance Off-white crystalline powderWhite to off-white crystalline powder
Melting Point 192-199 °C[1]152-154 °C
Boiling Point 309.9±22.0 °C at 760 mmHgNot available
Synonyms 3-Methyl-p-anisic acid, 4-Methoxy-m-toluic acid[1]3-Methoxy-p-toluic acid, 4-Methyl-m-anisic acid

Spectroscopic Data Comparison

The structural differences between the two isomers are clearly delineated by their spectroscopic signatures. Below is a comparative summary of their nuclear magnetic resonance (NMR) and infrared (IR) data.

¹H NMR Spectroscopy
Assignment 4-Methoxy-3-methylbenzoic Acid (Predicted) 3-Methoxy-4-methylbenzoic Acid (CDCl₃, 90 MHz)
-COOH ~11-13 ppm (broad s)Not explicitly assigned
Aromatic H ~7.8 ppm (d), ~7.7 ppm (s), ~6.9 ppm (d)7.6 ppm (m), 7.1 ppm (d)
-OCH₃ ~3.9 ppm (s)3.9 ppm (s)
-CH₃ ~2.2 ppm (s)2.2 ppm (s)
¹³C NMR Spectroscopy
Assignment 4-Methoxy-3-methylbenzoic Acid (Predicted) 3-Methoxy-4-methylbenzoic Acid (CDCl₃)
C=O ~172 ppmNot explicitly assigned
Aromatic C ~160, 132, 131, 128, 125, 110 ppm157.9, 138.4, 129.9, 122.0, 117.8, 109.1 ppm
-OCH₃ ~55 ppm55.4 ppm
-CH₃ ~16 ppm16.2 ppm
Infrared (IR) Spectroscopy
Functional Group 4-Methoxy-3-methylbenzoic Acid (Characteristic Absorptions) 3-Methoxy-4-methylbenzoic Acid (KBr disc)
O-H (Carboxylic acid) 3300-2500 cm⁻¹ (broad)Strong, broad band in the same region
C-H (Aromatic) ~3100-3000 cm⁻¹Peaks in the same region
C-H (Aliphatic) ~2950-2850 cm⁻¹Peaks in the same region
C=O (Carboxylic acid) ~1700-1680 cm⁻¹Strong absorption in the same region
C=C (Aromatic) ~1600, 1500 cm⁻¹Peaks in the same region
C-O (Ether) ~1250, 1050 cm⁻¹Strong absorptions in the same region

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves the modification of substituted benzoic acids or toluenes. Below are representative experimental protocols for their preparation.

Synthesis of 3-Methoxy-4-methylbenzoic Acid

A common route to 3-Methoxy-4-methylbenzoic acid involves the methylation of 3-hydroxy-4-methylbenzoic acid.

Experimental Protocol:

  • Dissolution: Dissolve 3-hydroxy-4-methylbenzoic acid (1 equivalent) and potassium hydroxide (2.2 equivalents) in water.

  • Methylation: Add dimethyl sulphate (1.16 equivalents) dropwise to the solution at 40°C over approximately 3 hours, maintaining a pH of 10.8-11 by the addition of KOH.

  • Reaction Completion: Continue stirring for another 30 minutes after the addition is complete.

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry to yield 3-Methoxy-4-methylbenzoic acid.

Synthesis of 4-Methoxy-3-methylbenzoic Acid

The synthesis of 4-Methoxy-3-methylbenzoic acid can be achieved through the oxidation of 4-methoxy-3-methylbenzaldehyde.

Experimental Protocol:

  • Oxidation: Dissolve 4-methoxy-3-methylbenzaldehyde (1 equivalent) in a suitable solvent like acetone.

  • Reagent Addition: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) solution, to the mixture while maintaining the temperature at around 0-5°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium bisulfite) and filter off the manganese dioxide precipitate.

  • Acidification and Extraction: Acidify the filtrate with a mineral acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and recrystallize the crude product from a suitable solvent system to obtain pure 4-Methoxy-3-methylbenzoic acid.

Biological Activities and Signaling Pathways

The distinct biological activities of these two isomers highlight the importance of their structural differences.

4-Methoxy-3-methylbenzoic Acid: A Selective FFA2 Agonist

4-Methoxy-3-methylbenzoic acid has been identified as a selective orthosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. FFA2 is a G protein-coupled receptor that is activated by short-chain fatty acids and is implicated in metabolic and inflammatory diseases. Its activation can trigger multiple signaling pathways, primarily through Gαi/o and Gαq/11 proteins.

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FFA2 FFA2 (GPR43) Gai Gαi/o FFA2->Gai Gaq Gαq/11 FFA2->Gaq Agonist 4-Methoxy-3- methylbenzoic acid Agonist->FFA2 AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gaq->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Response Metabolic & Inflammatory Response cAMP->Response Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC Ca2->Response PKC->Response

FFA2 Signaling Pathway Activation
3-Methoxy-4-methylbenzoic Acid: An Inhibitor of Bacterial Fatty Acid Synthesis

3-Methoxy-4-methylbenzoic acid has demonstrated antibacterial activity. It is proposed to function by inhibiting the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and is distinct from the fatty acid synthesis pathway in humans, making it an attractive target for antimicrobial drug development.

Bacterial_FAS_Inhibition cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) Start Acetyl-CoA Malonyl-CoA Initiation Initiation (FabH) Start->Initiation Elongation Elongation Cycle (FabB/F, FabG, FabZ, FabI) Initiation->Elongation FattyAcids Fatty Acids Elongation->FattyAcids Membrane Cell Membrane Components FattyAcids->Membrane Inhibitor 3-Methoxy-4- methylbenzoic acid Inhibitor->InhibitionPoint

Inhibition of Bacterial Fatty Acid Synthesis

Conclusion

References

Comparative

A Comparative Analysis for Researchers: 4-(Methoxycarbonyl)-3-methylbenzoic acid vs. 3-Methoxy-4-methylbenzoic acid

In the landscape of pharmaceutical and chemical research, the nuanced differences between isomeric substituted benzoic acid derivatives are critical in the design of novel molecules. This guide provides a detailed compar...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the nuanced differences between isomeric substituted benzoic acid derivatives are critical in the design of novel molecules. This guide provides a detailed comparison of two such isomers: 4-(Methoxycarbonyl)-3-methylbenzoic acid and 3-Methoxy-4-methylbenzoic acid. While extensive experimental data is available for the latter, information on the former is less prevalent, necessitating a partially theoretical comparison based on established chemical principles.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties for both compounds is presented below. It is important to note that the data for 4-(Methoxycarbonyl)-3-methylbenzoic acid is limited, and some values are predicted based on its structure.

Property4-(Methoxycarbonyl)-3-methylbenzoic acid3-Methoxy-4-methylbenzoic acid
Molecular Formula C10H10O4C9H10O3
Molecular Weight 194.18 g/mol 166.17 g/mol [1]
Melting Point Not available152-154 °C[2]
Appearance Not availableWhite to off-white crystalline powder[1]
Acidity (pKa) Predicted to be more acidicLess acidic

Key Observations:

  • Acidity: The electron-withdrawing nature of the methoxycarbonyl group (-COOCH3) in the para position of 4-(Methoxycarbonyl)-3-methylbenzoic acid is expected to increase the acidity of the carboxylic acid group compared to 3-Methoxy-4-methylbenzoic acid. In the latter, the methoxy group (-OCH3) at the meta position exerts a weaker electron-withdrawing inductive effect, while the methyl group at the para position has a slight electron-donating effect.

Synthesis and Reactivity

3-Methoxy-4-methylbenzoic acid is a commercially available compound. Its synthesis can be achieved through various methods, including the methylation of 3-hydroxy-4-methylbenzoic acid.[3] The presence of the carboxylic acid, methoxy, and methyl groups allows for a range of chemical transformations, such as esterification, amidation, and electrophilic aromatic substitution.[1]

4-(Methoxycarbonyl)-3-methylbenzoic acid , on the other hand, is not as readily available and specific, optimized synthesis protocols are not widely published. A plausible synthetic route could involve the selective oxidation of the methyl group of methyl 3-methyl-4-toluate or the selective esterification of 3-methylterephthalic acid. The two functional groups, a carboxylic acid and an ester, offer opportunities for selective reactions. The carboxylic acid can be converted to an amide or an acid chloride, while the ester can be hydrolyzed or undergo transesterification.

Applications in Research and Development

3-Methoxy-4-methylbenzoic acid is a versatile intermediate in various fields:

  • Pharmaceuticals: It serves as a key precursor in the synthesis of several active pharmaceutical ingredients (APIs), including Zafirlukast (an asthma medication) and Finerenone (used for chronic kidney disease).[4] It is also a building block for anti-inflammatory and analgesic drug candidates.[1] Its role extends to the preparation of acyl pentapeptide lactones, which are relevant in antibiotic research.

  • Agrochemicals and Dyes: This compound is utilized in the synthesis of agrochemicals and specialty dyes.[1]

4-(Methoxycarbonyl)-3-methylbenzoic acid currently has limited documented applications. However, its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a potentially valuable building block in organic synthesis. It could be employed in the creation of polymers, dendrimers, and complex pharmaceutical scaffolds where orthogonal reactivity of the two functional groups is desired.

Experimental Protocols

Due to the scarcity of published experimental work on 4-(Methoxycarbonyl)-3-methylbenzoic acid, this section focuses on a representative protocol for a reaction involving 3-Methoxy-4-methylbenzoic acid.

Experimental Protocol: Esterification of 3-Methoxy-4-methylbenzoic acid

This protocol describes the synthesis of methyl 3-methoxy-4-methylbenzoate.

Materials:

  • 3-Methoxy-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-Methoxy-4-methylbenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-methoxy-4-methylbenzoate.

  • The crude product can be further purified by recrystallization or column chromatography.[5]

Structure-Activity Relationship: A Theoretical Perspective

The positioning of the substituents on the benzoic acid ring significantly influences the electronic properties and, consequently, the biological activity of these molecules.

Structure_Activity_Relationship cluster_0 4-(Methoxycarbonyl)-3-methylbenzoic acid cluster_1 3-Methoxy-4-methylbenzoic acid 4_COOH Carboxylic Acid (p-position) 4_COOCH3 Methoxycarbonyl (p-position) - Electron-withdrawing - Increases acidity 4_CH3 Methyl (m-position) - Weakly electron-donating 4_Ring Aromatic Ring 4_Ring->4_COOH 4_Ring->4_COOCH3 4_Ring->4_CH3 3_COOH Carboxylic Acid (p-position) 3_OCH3 Methoxy (m-position) - Weakly electron-withdrawing (inductive) - Weakly activating 3_CH3 Methyl (p-position) - Electron-donating 3_Ring Aromatic Ring 3_Ring->3_COOH 3_Ring->3_OCH3 3_Ring->3_CH3

Caption: A diagram illustrating the key functional groups and their electronic effects for the two benzoic acid derivatives.

Synthetic Pathway Overview

The following diagram illustrates a potential synthetic approach for each compound.

Synthetic_Pathways cluster_0 Synthesis of 3-Methoxy-4-methylbenzoic acid cluster_1 Plausible Synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid Start_3 3-Hydroxy-4-methylbenzoic acid Product_3 3-Methoxy-4-methylbenzoic acid Start_3->Product_3 Methylation Reagent_3 Methylating Agent (e.g., Dimethyl sulfate) Reagent_3->Product_3 Start_4 3-Methylterephthalic acid Product_4 4-(Methoxycarbonyl)-3-methylbenzoic acid Start_4->Product_4 Selective Esterification Reagent_4 Methanol, Acid Catalyst Reagent_4->Product_4

Caption: An overview of a known synthetic pathway for 3-Methoxy-4-methylbenzoic acid and a plausible route for its isomer.

References

Validation

Physicochemical Properties: Acidity and Solubility

An Isomeric Comparison of Substituted Benzoic Acids: A Guide for Researchers Substituted benzoic acids are a fundamental class of organic compounds extensively utilized in medicinal chemistry, materials science, and chem...

Author: BenchChem Technical Support Team. Date: December 2025

An Isomeric Comparison of Substituted Benzoic Acids: A Guide for Researchers

Substituted benzoic acids are a fundamental class of organic compounds extensively utilized in medicinal chemistry, materials science, and chemical synthesis. The position of the substituent on the aromatic ring—ortho (o-), meta (m-), or para (p-)—profoundly influences the molecule's physicochemical and spectroscopic properties. This guide provides a comparative analysis of these isomers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.

The electronic effects of substituents, namely the inductive and resonance effects, are key to understanding the properties of benzoic acid isomers. Electron-withdrawing groups (EWGs) like -NO₂ and -Cl increase acidity by stabilizing the conjugate base, while electron-donating groups (EDGs) like -NH₂ and -OH decrease acidity.

Acidity (pKa)

The acidity of substituted benzoic acids is quantified by their pKa values. A lower pKa indicates a stronger acid. The position of the substituent determines the extent to which it influences the carboxyl group.

  • Inductive Effect : This is an effect transmitted through sigma bonds and is distance-dependent. It is strongest at the ortho position and weakest at the para position.

  • Resonance Effect : This involves the delocalization of electrons through the pi system and is most pronounced at the ortho and para positions.

  • Ortho Effect : Ortho substituents, regardless of their electronic nature, often cause a greater increase in acidity than predicted. This is attributed to a combination of steric hindrance, which can force the carboxyl group out of the plane of the benzene ring, and intramolecular hydrogen bonding.

The interplay of these effects leads to distinct acidity trends for different substituents. For chloro-substituted benzoic acids, the ortho isomer is the most acidic, while the para isomer is the least acidic.[1] In the case of nitro-substituted benzoic acids, the ortho isomer is the most acidic, and the meta is the least.[2] For amino-substituted benzoic acids, the meta isomer is the most acidic.[2]

Table 1: pKa Values of Isomeric Substituted Benzoic Acids in Water

SubstituentOrtho- Isomer pKaMeta- Isomer pKaPara- Isomer pKaReference Benzoic Acid pKa
-H4.204.204.204.20
-NH₂4.784.55~2.444.20
-OH2.984.064.584.20
-Cl2.943.833.984.20
-NO₂2.173.453.434.20

Note: pKa values can vary slightly depending on experimental conditions. Data compiled from multiple sources.[2][3][4]

G cluster_ortho Ortho Position cluster_meta Meta Position cluster_para Para Position ortho Strong Inductive Effect Resonance Effect Steric Hindrance (Ortho Effect) COOH Carboxylic Acid Group (Acidity Center) ortho->COOH Strongest Influence meta Weaker Inductive Effect No Resonance Effect meta->COOH Moderate Influence para Weakest Inductive Effect Strong Resonance Effect para->COOH Variable Influence

Substituent position effects on benzoic acid acidity.
Solubility

The solubility of substituted benzoic acids depends on the interplay between the polarity of the substituent, the solvent, and the crystal lattice energy of the solid. Generally, these compounds show low solubility in water but are more soluble in organic solvents.[5] Solubility in water increases with temperature.[6]

  • In Water : Substituents that can form hydrogen bonds (e.g., -OH, -NH₂) can increase water solubility, but this effect is also dependent on the isomer. For example, the intramolecular hydrogen bonding in o-hydroxybenzoic acid (salicylic acid) reduces its interaction with water, making it less soluble than its m- and p- isomers.

  • In Organic Solvents : Solubility in organic solvents like ethanol, acetone, and dichloromethane is generally higher due to the nonpolar nature of the benzene ring.[5][6]

Table 2: Solubility of Isomeric Nitrobenzoic Acids ( g/100g of solvent at 25°C)

Solvento-Nitrobenzoic Acidm-Nitrobenzoic Acidp-Nitrobenzoic Acid
Water0.210.350.04
Ethanol25.829.53.5
Acetone-45.28.2
Toluene3.50.90.2

Note: Data extracted from various sources on nitrobenzoic acid solubility.[7]

Spectroscopic Properties Comparison

Spectroscopic techniques are crucial for the identification and characterization of benzoic acid isomers.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The chemical shifts are influenced by the electronic effects of the substituent.

  • ¹H NMR : The aromatic protons typically appear in the range of 7.4-8.2 ppm.[8] The proton ortho to the carboxyl group is usually the most deshielded (highest ppm value). Substituents cause predictable shifts in the signals of adjacent ring protons.

  • ¹³C NMR : The carboxyl carbon appears significantly downfield (~165-175 ppm).[9] The aromatic carbons resonate between ~128-135 ppm. The carbon atom attached to the substituent (ipso-carbon) shows a characteristic chemical shift depending on the substituent's nature.[9] Due to symmetry, para-substituted isomers often show fewer signals in the ¹³C NMR spectrum than ortho or meta isomers.[9]

Table 3: Approximate ¹³C NMR Chemical Shifts (ppm) for Key Carbons in Substituted Benzoic Acids

SubstituentIsomerC-COOHC-ipso (Substituent)Aromatic Carbons (Range)
-OHortho~171~161118-136
meta~167~158118-132
para~168~161116-133
-NO₂ortho~166~149125-136
meta~165~148125-136
para~165~151124-132

Note: Chemical shifts are approximate and depend on the solvent used.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. For substituted benzoic acids, key absorption bands include:

  • O-H Stretch : A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[11]

  • C=O Stretch : A strong, sharp peak around 1680-1710 cm⁻¹. Intramolecular hydrogen bonding (in ortho isomers) can shift this band to a lower wavenumber.

  • C=C Stretch : Aromatic ring vibrations appear in the 1450-1600 cm⁻¹ region.[12]

  • C-O Stretch : Found in the 1200-1320 cm⁻¹ range.[12]

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for Isomeric Hydroxybenzoic Acids

Vibrationo-Hydroxybenzoic Acidm-Hydroxybenzoic Acidp-Hydroxybenzoic Acid
O-H (Carboxylic Acid)~3230 (Intramolecular H-bond)~3000-2500 (Broad)~3000-2500 (Broad)
C=O (Carboxylic Acid)~1665~1690~1685
O-H (Phenolic)~3230~3350~3380

Note: Frequencies are approximate and can vary based on the sample state (solid vs. solution).[13]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene ring and carboxyl group are the primary chromophores.

  • Substituents on the benzene ring can cause a shift in the maximum absorption wavelength (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).[14]

  • The extent and direction of the shift depend on the nature of the substituent and its position relative to the carboxyl group.[15][16]

Table 5: UV-Vis Absorption Maxima (λmax) in Ethanol

SubstituentOrtho- Isomer (nm)Meta- Isomer (nm)Para- Isomer (nm)
-H (Benzoic Acid)230, 274230, 274230, 274
-NH₂237, 321227, 310288
-NO₂255258268

Note: Values are approximate and can be influenced by solvent and pH.[17]

Experimental Protocols

Accurate determination of physicochemical properties is essential. Below are standardized protocols for measuring pKa and solubility.

Protocol: pKa Determination by Potentiometric Titration

This method involves titrating the acidic compound with a strong base and monitoring the pH change.[18][19]

Methodology:

  • Preparation : Prepare a standard solution of the substituted benzoic acid (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture for poorly soluble compounds). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Calibration : Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titration : Place a known volume (e.g., 25 mL) of the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Data Collection : Add the NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Analysis : Plot a titration curve of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, use the first or second derivative of the curve to accurately determine the equivalence point.

G A Prepare 0.01 M Acid Solution C Titrate with 0.1 M NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of NaOH C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa (pH at half-equivalence point) F->G

Experimental workflow for pKa determination.
Protocol: Solubility Determination by the Gravimetric Method

This method involves preparing a saturated solution and determining the mass of the dissolved solute after evaporating the solvent.[5]

Methodology:

  • Equilibration : Add an excess amount of the solid substituted benzoic acid to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial).

  • Saturation : Agitate the mixture at a constant temperature (e.g., in a shaker bath at 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation : Allow the undissolved solid to settle. Carefully withdraw a precise volume of the clear, saturated supernatant using a filtered syringe to avoid transferring any solid particles.

  • Evaporation : Transfer the supernatant to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

  • Drying : Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Weighing : Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation : The solubility is calculated as the mass of the dissolved solid per volume of solvent used.

G A Add Excess Solute to Solvent B Equilibrate at Constant Temp (e.g., 24h at 25°C) A->B C Withdraw Clear Supernatant (Filtered Syringe) B->C D Transfer to Pre-weighed Container C->D E Evaporate Solvent D->E F Weigh Dried Solute E->F G Calculate Solubility (mass/volume) F->G

Experimental workflow for solubility determination.

References

Comparative

Comparative Analysis of 4-(Methoxycarbonyl)-3-methylbenzoic Acid and its Isomer, 3-Methoxy-4-methylbenzoic Acid

A comprehensive guide to the characterization of two isomeric benzoic acid derivatives, providing key physicochemical and spectroscopic data for researchers in drug discovery and chemical synthesis. This guide presents a...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the characterization of two isomeric benzoic acid derivatives, providing key physicochemical and spectroscopic data for researchers in drug discovery and chemical synthesis.

This guide presents a detailed comparison of "4-(Methoxycarbonyl)-3-methylbenzoic acid" and its constitutional isomer, "3-Methoxy-4-methylbenzoic acid." Due to the limited availability of experimental data for 4-(Methoxycarbonyl)-3-methylbenzoic acid, this document utilizes predicted spectroscopic data for its characterization, clearly indicating its theoretical nature. In contrast, experimentally determined data is provided for 3-Methoxy-4-methylbenzoic acid, offering a valuable reference for researchers. This comparative analysis is designed to assist scientists in distinguishing between these structurally similar compounds and to provide a framework for their experimental characterization.

Physicochemical Properties

A summary of the key physical and chemical properties for both compounds is presented in Table 1. These properties are fundamental for understanding the behavior of the compounds in various experimental settings.

Table 1: Comparison of Physicochemical Properties

Property4-(Methoxycarbonyl)-3-methylbenzoic acid3-Methoxy-4-methylbenzoic acid
Molecular Formula C₁₀H₁₀O₄C₉H₁₀O₃
Molecular Weight 194.18 g/mol 166.17 g/mol
Melting Point Not available152-154 °C[1]
Appearance Not availableWhite to off-white crystalline powder[2]
CAS Number 116934-87-37151-68-0[3]

Spectroscopic Characterization

The following sections provide a detailed comparison of the spectroscopic data for the two compounds. The data for 4-(Methoxycarbonyl)-3-methylbenzoic acid is predicted, while the data for 3-Methoxy-4-methylbenzoic acid is based on experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for 4-(Methoxycarbonyl)-3-methylbenzoic acid and the experimental data for 3-Methoxy-4-methylbenzoic acid are summarized in Tables 2 and 3.

Table 2: ¹H NMR Data Comparison

Assignment 4-(Methoxycarbonyl)-3-methylbenzoic acid (Predicted) 3-Methoxy-4-methylbenzoic acid (Experimental)
Ar-H δ 7.9-8.1 (m, 3H)δ 7.5-7.7 (m, 2H), 6.8 (d, 1H)
-OCH₃ (ester) δ 3.9 (s, 3H)-
-OCH₃ (ether) -δ 3.9 (s, 3H)
-CH₃ δ 2.6 (s, 3H)δ 2.2 (s, 3H)
-COOH δ 12-13 (br s, 1H)δ 12.5 (br s, 1H)

Predicted data was generated using online prediction tools. Experimental data is sourced from available literature and databases.

Table 3: ¹³C NMR Data Comparison

Assignment 4-(Methoxycarbonyl)-3-methylbenzoic acid (Predicted) 3-Methoxy-4-methylbenzoic acid (Experimental)
C=O (acid) ~171 ppm~170 ppm
C=O (ester) ~166 ppm-
Ar-C (quaternary) ~140, 133, 131, 130 ppm~158, 132, 125, 122 ppm
Ar-CH ~130, 129, 128 ppm~129, 124, 111 ppm
-OCH₃ (ester) ~52 ppm-
-OCH₃ (ether) -~55 ppm
-CH₃ ~21 ppm~16 ppm

Predicted data was generated using online prediction tools. Experimental data is sourced from available literature and databases.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for 4-(Methoxycarbonyl)-3-methylbenzoic acid and the experimental data for 3-Methoxy-4-methylbenzoic acid are presented in Table 4.

Table 4: IR Data Comparison

Functional Group 4-(Methoxycarbonyl)-3-methylbenzoic acid (Predicted) 3-Methoxy-4-methylbenzoic acid (Experimental)
O-H (acid) 3300-2500 cm⁻¹ (broad)3300-2500 cm⁻¹ (broad)
C-H (aromatic) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H (aliphatic) ~2950-2850 cm⁻¹~2950-2850 cm⁻¹
C=O (ester) ~1725 cm⁻¹-
C=O (acid) ~1700 cm⁻¹~1680 cm⁻¹
C=C (aromatic) ~1600, 1450 cm⁻¹~1600, 1450 cm⁻¹
C-O (ester/acid/ether) ~1300-1000 cm⁻¹~1300-1000 cm⁻¹

Predicted data was generated using online prediction tools. Experimental data is sourced from the NIST Chemistry WebBook.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted and experimental mass-to-charge ratios (m/z) for the molecular ion are shown in Table 5.

Table 5: Mass Spectrometry Data Comparison

Ion 4-(Methoxycarbonyl)-3-methylbenzoic acid (Predicted) 3-Methoxy-4-methylbenzoic acid (Experimental)
[M]⁺ 194.05166.06

Predicted data was generated using online prediction tools. Experimental data is sourced from the NIST Chemistry WebBook.[6]

Experimental Protocols

Standard protocols for the key characterization techniques are provided below. These are general procedures and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a typical experiment involves a 90° pulse followed by acquisition of the free induction decay (FID). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

  • Pellet Formation : Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.[7] A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.[8]

  • Ionization : The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate a typical workflow for the characterization of a novel organic compound and a conceptual signaling pathway where such a molecule could potentially be involved.

G Characterization Workflow for a Novel Benzoic Acid Derivative cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Physical Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Pure Compound IR IR Spectroscopy Purification->IR Characterize Pure Compound MS Mass Spectrometry Purification->MS Characterize Pure Compound MP Melting Point Determination Purification->MP Characterize Pure Compound Data_Analysis Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation MP->Structure_Confirmation Data_Analysis->Structure_Confirmation G Conceptual Signaling Pathway Modulation Compound Benzoic Acid Derivative Receptor Cell Surface Receptor Compound->Receptor Binds to Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

References

Validation

Spectroscopic Analysis of 4-(Methoxycarbonyl)-3-methylbenzoic Acid: A Comparative Guide

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic properties of 4-(Methoxycarbonyl)-3-methylbenzoic acid against structurally related compounds. Due to the limited availability of public experimental spectra for 4-(Methoxycarbonyl)-3-methylbenzoic acid, this guide utilizes predicted data for the target molecule alongside experimental data for its analogs.

This comparative approach allows for a robust estimation of the expected spectral features of 4-(Methoxycarbonyl)-3-methylbenzoic acid, providing a valuable reference for its synthesis and characterization.

Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR data for 4-(Methoxycarbonyl)-3-methylbenzoic acid and experimental data for selected alternative compounds.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Methoxy Protons (ppm)Other Protons (ppm)Solvent
4-(Methoxycarbonyl)-3-methylbenzoic acid (Predicted) ~8.1 (d), ~7.9 (dd), ~7.5 (d)~2.6 (s)~3.9 (s)~11-13 (s, COOH)CDCl₃
Methyl 4-formylbenzoate [1][2]8.37 (d, 8.2 Hz, 2H), 8.03 (d, 8.7 Hz, 2H)-3.97 (s, 3H)10.15 (s, 1H, CHO)CDCl₃
Dimethyl 2-methylterephthalate 7.98 (m, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.33 (m, 1H)2.5 (s, 3H)3.91 (s, 3H), 3.89 (s, 3H)-CDCl₃
4-Methylbenzoic acid [3]7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H)2.36 (s, 3H)-12.80 (s, 1H, COOH)DMSO-d₆

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)Methoxy Carbon (ppm)Carbonyl Carbons (ppm)Solvent
4-(Methoxycarbonyl)-3-methylbenzoic acid (Predicted) ~140, ~134, ~132, ~131, ~130, ~128~20~52~166, ~171CDCl₃
Dimethyl 2-methylterephthalate 135.7, 132.4, 132.1, 129.8, 128.0, 122.321.552.2, 51.8167.1, 165.5CDCl₃
4-Methylbenzoic acid [3]143.5, 129.8, 129.6, 128.521.6-167.8DMSO-d₆
3-Methoxy-4-methylbenzoic acid [4]157.9, 132.8, 124.2, 122.9, 111.216.555.7167.3CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
4-(Methoxycarbonyl)-3-methylbenzoic acid (Predicted) ~1725, ~1690~1280, ~1100~3300-2500 (broad)~3100-3000
Methyl 4-methylbenzoate [5]~1720~1280-~3050-3000
4-Methylbenzoic acid ~1680~1300~3300-2500 (broad)~3100-3000
3-Methoxy-4-methylbenzoic acid [4]~1685~1290, ~1030~3300-2500 (broad)~3050-3000

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)Ionization Method
4-(Methoxycarbonyl)-3-methylbenzoic acid (Predicted) 194179, 163, 135, 105, 77EI
Methyl 4-methylbenzoate [5]150119, 91, 65EI
Benzoic acid, 4-methoxy-, methyl ester [6]166135, 107, 77EI
Dimethyl terephthalate [7][8]194163, 135, 104, 76EI

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) (δ = 0.00 ppm).

  • Instrument Setup:

    • The NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

    • The instrument is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to optimize its homogeneity.

  • Data Acquisition:

    • A standard one-pulse sequence is used for ¹H NMR, while a proton-decoupled pulse sequence is used for ¹³C NMR.

    • The spectral width is set to encompass all expected signals.

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed.

    • The resulting spectrum is phased and the baseline is corrected.

    • Signals are integrated to determine the relative number of protons.

    • Chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • The infrared spectrum is typically recorded in the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty ATR crystal is collected first.

    • The sample spectrum is then acquired and ratioed against the background.

  • Data Processing:

    • The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

    • Characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

    • Direct infusion or a direct insertion probe can be used for less volatile samples.

  • Ionization:

    • Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, leading to ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis:

    • An ion detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Structure Elucidation Sample Compound Synthesis and Purification Dissolution Dissolution in Deuterated Solvent (NMR) or Direct Application (IR/MS) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Spectrum Plotting, Fragmentation Analysis MS->Process_MS Interpretation Combined Spectroscopic Data Interpretation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation Structure Structural Confirmation or Elucidation Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Comparative

Comparative Analysis of the Biological Activities of 4-(Methoxycarbonyl)-3-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activities of derivatives structurally related to 4-(Methoxycarbonyl)-3-methylbenzoic acid. Whi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives structurally related to 4-(Methoxycarbonyl)-3-methylbenzoic acid. While direct experimental data for this specific molecule is limited in publicly available research, this document synthesizes findings on analogous benzoic acid derivatives to offer insights into their potential therapeutic applications, focusing on anticancer, anti-inflammatory, and antimicrobial properties. The information is presented to aid in drug discovery and development efforts by providing a baseline for structure-activity relationship (SAR) studies.

Anticancer Activity of Benzoic Acid Derivatives

Several studies have explored the anticancer potential of benzoic acid derivatives, revealing that substitutions on the aromatic ring significantly influence their cytotoxic and antiproliferative effects. The data presented below is for compounds structurally analogous to 4-(Methoxycarbonyl)-3-methylbenzoic acid, providing a basis for comparison.

Table 1: In Vitro Anticancer Activity of Benzoic Acid Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
4-(3,4,5-Trimethoxyphenoxy) Benzoic AcidMCF-7 (Breast)MTT5.9DoxorubicinNot Specified
Methyl 4-(3,4,5-Trimethoxyphenoxy) BenzoateMCF-7 (Breast)MTT8.7DoxorubicinNot Specified
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 2)MCF-7 (Breast)MTT18.7DoxorubicinNot Specified
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 14)MCF-7 (Breast)MTT15.6DoxorubicinNot Specified
3-(N,N-bis(2-chloroethyl)amino)-4-methylbenzoic acidVariousNot SpecifiedFavorableNot SpecifiedNot Specified
3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3]tetrazine-8-carboxylate (IVa)Various Solid Tumors & HL-60 (Leukemia)Growth Inhibition<10% survival at 40 µg/mLTemozolomideLess Active

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess cell viability. The protocol generally involves:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzoic acid derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway: General Apoptosis Induction

Many anticancer agents, including benzoic acid derivatives, induce apoptosis (programmed cell death) in cancer cells. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, which are proteases that execute cell death.

G Benzoic Acid Derivative Benzoic Acid Derivative Cancer Cell Cancer Cell Benzoic Acid Derivative->Cancer Cell Targets Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Triggers Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

Figure 1: Simplified logical flow of apoptosis induction by a benzoic acid derivative.

Anti-inflammatory Activity of Benzoic Acid Derivatives

Benzoic acid and its derivatives have long been recognized for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Benzoic Acid Derivatives
Compound/DerivativeAnimal ModelAssayInhibition (%)Reference CompoundInhibition (%)
5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acidsRatCarrageenan-induced paw edemaPotentIndomethacinNot Specified
3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acidMouseTPA-induced ear inflammation65% at 500 µgNot SpecifiedNot Applicable
Methyl ester of 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acidMouseTPA-induced ear inflammationInactive at 500 µgNot SpecifiedNot Applicable

TPA: 12-O-tetradecanoylphorbol-13-acetate, a potent inflammatory agent.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Compound Administration: The test compounds or a reference drug (e.g., Indomethacin) are administered, typically orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the subplantar region of the rat's paw to induce inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Workflow: In Vivo Anti-inflammatory Assay

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Volume Baseline Paw Volume Animal Acclimatization->Baseline Paw Volume Compound Administration Compound Administration Baseline Paw Volume->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (hourly)->Calculate % Inhibition

Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity of Benzoic Acid Derivatives

The antimicrobial properties of benzoic acid and its esters are well-documented and form the basis for their use as preservatives. The structural features of these derivatives play a crucial role in their efficacy against various microorganisms.

Table 3: Antimicrobial Activity of Benzoic Acid Derivatives
Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference CompoundMIC (µg/mL)
Substituted 5-methylbenzo[c]phenanthridinium derivativeStaphylococcus aureusBroth MicrodilutionVariesSanguinarineActive
Methyl BenzoateStaphylococcus aureusNot SpecifiedActiveNot SpecifiedNot Applicable
3-methyl benzoate complexes of transition metalsBacillus subtilis, Candida albicansAgar well diffusionActiveNot SpecifiedNot Applicable

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • Reading Results: The wells are visually inspected for turbidity (an indicator of growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Logical Relationship: Structure-Activity in Antimicrobials

The antimicrobial activity of benzoic acid derivatives is often linked to their ability to disrupt the cell membrane or interfere with essential cellular processes.

G Benzoic Acid Derivative Benzoic Acid Derivative Lipophilicity Lipophilicity Benzoic Acid Derivative->Lipophilicity Electronic Effects Electronic Effects Benzoic Acid Derivative->Electronic Effects Cell Membrane Penetration Cell Membrane Penetration Lipophilicity->Cell Membrane Penetration Disruption of Cellular Processes Disruption of Cellular Processes Electronic Effects->Disruption of Cellular Processes Antimicrobial Activity Antimicrobial Activity Cell Membrane Penetration->Antimicrobial Activity Disruption of Cellular Processes->Antimicrobial Activity

Figure 3: Key factors influencing the antimicrobial activity of benzoic acid derivatives.

Conclusion

This guide provides a comparative analysis of the biological activities of derivatives structurally related to 4-(Methoxycarbonyl)-3-methylbenzoic acid. The presented data on anticancer, anti-inflammatory, and antimicrobial properties of analogous compounds, along with detailed experimental protocols, offer a valuable resource for researchers in the field of drug discovery. The structure-activity relationships highlighted herein can guide the rational design and synthesis of novel, more potent therapeutic agents based on the benzoic acid scaffold. Further investigation into the specific biological profile of 4-(Methoxycarbonyl)-3-methylbenzoic acid is warranted to fully elucidate its therapeutic potential.

References

Validation

Comparative Analysis of Benzoic Acid Derivatives in Drug Discovery: A Guide to Structure-Activity Relationships

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of derivatives based on the benzoic acid scaffold, with a specific focus on analogs related to "4-(Methoxycarbonyl)-3-methylbenzoic acid." While this specific compound is primarily a synthetic intermediate, its structural motifs are present in a variety of biologically active molecules. This guide will explore the structure-activity relationships (SAR) of these related compounds, offering insights into how modifications to the benzoic acid core can influence therapeutic effects, from antimicrobial to anticancer activities.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of benzoic acid derivatives can be significantly altered by the nature and position of substituents on the phenyl ring. The following tables summarize the in vitro activities of various analogs, providing a basis for understanding their SAR.

Table 1: Antimicrobial Activity of 4-Methoxybenzoic Acid Analogs

This table illustrates how modifications to N-benzylamide analogs of 4-methoxybenzoic acid impact their antimicrobial efficacy. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of these compounds against various fungal and bacterial strains.[1]

Compound IDR-grouplogP (calculated)MW ( g/mol )HBAHBDMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. tumefaciensMIC (µg/mL) vs. Alternaria sp.MIC (µg/mL) vs. Rhizopus sp.
1 -H3.1227.2621>100>100>100>100
2 -OH (at C12 of undec-10-enamide)4.9319.443245457070
3 C17H33 (oleamide)8.4415.67219090>100>100

Data sourced from a study on N-(4-methoxybenzyl)alkenamides.[1]

Table 2: Choline Transporter (CHT) Inhibitory Activity of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Analogs

This table showcases the SAR for a series of benzamides designed as CHT inhibitors. The IC50 values indicate the concentration of the compound required to inhibit 50% of the CHT activity.[2]

Compound IDR Group (Amide)R' Group (Piperidine)IC50 (µM) at 100 nM CholineIC50 (µM) at 10 µM Choline
10l 4-CF3-benzylNH>2517.3
10m (ML352) 4-CF3-benzylN-Methyl0.230.22
10n 4-CF3-benzyl3-N-Methylpiperidine1.130.49
10o 4-CF3-benzylN-Cyclohexyl>25>25
10p 4-CF3-benzylN-Cyclopentyl>25>25
10q 4-CF3-benzyl(2-piperidin-1-yl)ethoxy0.760.53
10r 4-CF3-benzyl2-morpholinoethoxy6.121.77
10v 4-CF3-benzylOH>25>25

Data from a study on the discovery of ML352 as a potent and selective CHT inhibitor.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of benzoic acid derivatives.

General Synthesis of N-(4-methoxybenzyl) Amides [1]

A common synthetic route for preparing N-(4-methoxybenzyl) amides involves the coupling of a carboxylic acid with 4-methoxybenzylamine.

  • Reactant Preparation : The respective fatty acid (1 equivalent) is dissolved in a suitable organic solvent such as dichloromethane (DCM).

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added to the solution.

  • Addition of Amine : 4-methoxybenzylamine (1.1 equivalents) is added to the reaction mixture.

  • Reaction : The mixture is stirred at room temperature for 12-24 hours.

  • Work-up : The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Purification : The final product is purified using column chromatography or recrystallization.

Acetylcholinesterase (AChE) Inhibition Assay [3]

The inhibitory activity of compounds against AChE can be determined using a colorimetric method.

  • Reagent Preparation : Prepare solutions of the test compounds, AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture : In a 96-well plate, add the buffer, test compound solution, and AChE solution. Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction : Add ATCI and DTNB to the wells to start the reaction.

  • Measurement : Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition of AChE activity for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Molecular Pathways and Workflows

Akt/NFκB Cell Survival Signaling Pathway

The curcumin derivative, 4-Hydroxy-3-Methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway, which is often dysregulated in prostate cancer.[4]

Akt_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IkB IKK->IkB Inhibits IkB degradation NFkB NFkB IKK->NFkB Phosphorylates IkB, leading to NF-κB release IkB->NFkB Sequesters NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus HMBME 4-Hydroxy-3-Methoxybenzoic acid methyl ester HMBME->Akt Inhibits Gene_Expression Gene Expression (Survival, Proliferation) NFkB_nucleus->Gene_Expression

Caption: Inhibition of the Akt/NFκB pathway by a benzoic acid derivative.

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies, from compound synthesis to biological evaluation.

SAR_Workflow Start Start Compound_Synthesis Compound Synthesis & Purification Start->Compound_Synthesis Structural_Characterization Structural Characterization (NMR, MS) Compound_Synthesis->Structural_Characterization In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays) Structural_Characterization->In_Vitro_Screening Data_Analysis Data Analysis (IC50/MIC Determination) In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Process End End Lead_Optimization->End

Caption: A typical workflow for SAR studies in drug discovery.

References

Comparative

A Comparative Guide to the Purity Analysis of 4-(Methoxycarbonyl)-3-methylbenzoic acid

The precise determination of purity for chemical compounds is a cornerstone of reliable scientific research and is of paramount importance in the drug development pipeline. For a compound such as 4-(Methoxycarbonyl)-3-me...

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of purity for chemical compounds is a cornerstone of reliable scientific research and is of paramount importance in the drug development pipeline. For a compound such as 4-(Methoxycarbonyl)-3-methylbenzoic acid, a versatile aromatic compound utilized in various industrial and research settings, ensuring high purity is critical for its application in pharmaceuticals, polymer chemistry, and the flavor and fragrance industry.[1] This guide provides a comparative overview of common analytical techniques for purity analysis, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for purity analysis depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, the required level of accuracy, and the availability of instrumentation. The following tables summarize the typical experimental parameters for HPLC, GC-MS, and qNMR, which are widely used for the purity assessment of organic compounds.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters for Analysis of Benzoic Acid Derivatives

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent[2]
Column C18, 4.6 x 150 mm, 5 µm particle size[2]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Injection Volume 10 µL[2]
UV Detection 237 nm[2]
Run Time 10 minutes[2]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Analysis of Aromatic Compounds

ParameterSpecification
GC System Equipped with a TG-PAH column (60 m X 0.25 mm, 0.1 µm)[3]
Injection Mode 1 µL, split-less[3]
Injector Temperature 270 °C[3]
Carrier Gas Flow 1.2 mL/min (Helium)[3]
Oven Program 100°C (0.5 min), ramp at 6°C/min to 330°C, hold for 10 min[3]
MS System Triple Quadrupole or Time-of-Flight (TOF)[3]
Ionization Mode Electron Impact (EI), 70 eV[3]
Mass Range 75-350 m/z[3]

Table 3: Quantitative ¹H NMR (qNMR) Spectroscopy Parameters for Purity Determination

ParameterSpecification
Spectrometer 400 MHz or higher
Solvent Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Internal Standard Maleic acid, Dimethyl sulfone, or other suitable certified standard
Pulse Sequence Standard ¹H experiment with appropriate relaxation delay (D1 ≥ 5 x T₁)
Number of Scans 16 or higher for good signal-to-noise ratio
Data Processing Baseline and phase correction, integration of analyte and standard signals

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis. The following sections provide step-by-step protocols for HPLC, GC-MS, and qNMR techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. A reversed-phase method using a C18 column is commonly employed for aromatic acids.

1. Reagent and Standard Preparation:

  • Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and water (60:40 v/v) containing 0.1% phosphoric acid.[2] Filter and degas the mobile phase before use.

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of a certified reference standard of a suitable analogue (e.g., 4-methoxybenzoic acid) and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the "4-(Methoxycarbonyl)-3-methylbenzoic acid" sample and prepare a 0.1 mg/mL solution in the mobile phase in a similar manner to the standard solution.[2]

2. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2]

  • Set the column temperature to 30 °C and the UV detection wavelength to 237 nm.[2]

  • Inject 10 µL of the standard and sample solutions in duplicate.[2]

3. Data Analysis:

  • Identify the peak corresponding to the main component in the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the reference standard solution, or by the area normalization method (100% method), assuming all impurities have a similar response factor.[4]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_standard Prepare 0.1 mg/mL Reference Standard hplc_system Equilibrate HPLC System (C18 Column, 30°C) prep_standard->hplc_system prep_sample Prepare 0.1 mg/mL Test Sample prep_sample->hplc_system injection Inject 10 µL of Standard and Sample hplc_system->injection detection UV Detection at 237 nm injection->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (Area % or vs. Standard) integration->calculation

HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like "4-(Methoxycarbonyl)-3-methylbenzoic acid," derivatization is often necessary to increase volatility.[5]

1. Derivatization (Silylation):

  • In a vial, dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

2. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.[3]

  • The separation is typically performed on a capillary column suitable for aromatic compounds.[3]

  • The mass spectrometer is operated in full scan mode to identify the parent compound and any impurities.[3]

3. Data Analysis:

  • The purity is determined by the relative area percentage of the main peak in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be consistent with the structure of the derivatized "4-(Methoxycarbonyl)-3-methylbenzoic acid."

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Solvent derivatize Add Silylating Agent (e.g., BSTFA) dissolve->derivatize heat Heat at 70°C for 30 min derivatize->heat injection Inject 1 µL of Derivatized Sample heat->injection separation GC Separation (Capillary Column) injection->separation detection Mass Spectrometry (EI, Full Scan) separation->detection tic Generate Total Ion Chromatogram (TIC) detection->tic peak_id Identify Peaks using Mass Spectra tic->peak_id purity_calc Calculate Purity (TIC Area %) peak_id->purity_calc

GC-MS Purity Analysis Workflow.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

qNMR is an increasingly accepted primary method for purity determination as it is non-destructive and provides a direct measurement of the analyte concentration against a certified internal standard.[6][7]

1. Sample Preparation:

  • Accurately weigh about 10-20 mg of the "4-(Methoxycarbonyl)-3-methylbenzoic acid" sample into an NMR tube.

  • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The standard should have a resonance that is well-resolved from the analyte signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard completely.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.

  • The signal-to-noise ratio should be high enough for accurate integration.

3. Data Analysis:

  • Process the spectrum with careful baseline and phase correction.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

QNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately Weigh Test Sample dissolve Dissolve Both in Deuterated Solvent weigh_sample->dissolve weigh_standard Accurately Weigh Internal Standard weigh_standard->dissolve nmr_setup Set Quantitative Parameters (e.g., D1) dissolve->nmr_setup acquire Acquire ¹H NMR Spectrum nmr_setup->acquire process_spec Process Spectrum (Baseline, Phase) acquire->process_spec integrate Integrate Analyte and Standard Signals process_spec->integrate calculate Calculate Purity using Formula integrate->calculate

References

Validation

Comparative Analysis of Synthetic Routes for 4-(Methoxycarbonyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of two primary synthetic routes for the preparation of 4-(Methoxycarbonyl)-3-methylbenzoic acid, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two primary synthetic routes for the preparation of 4-(Methoxycarbonyl)-3-methylbenzoic acid, a key intermediate in various pharmaceutical and chemical syntheses. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable pathway based on factors such as yield, reaction conditions, and scalability.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Selective Oxidation and Esterification Route 2: Palladium-Catalyzed Carbonylation
Starting Material 2,4-Dimethylbenzoic acid4-Bromo-2-methylbenzoic acid
Key Intermediates 2-Methylterephthalic acidMethyl 4-bromo-2-methylbenzoate
Overall Yield (Reported) ~50-60% (estimated)Potentially >70% (estimated)
Reagents & Catalysts KMnO₄, Methanol, Acid/Base CatalystThionyl chloride, Methanol, Pd(OAc)₂, Xantphos, Triethylamine, CO
Reaction Conditions High temperatures, aqueous basic solutionsMild to moderate temperatures and pressures
Scalability ModerateGood
Advantages Utilizes a relatively inexpensive starting material.Potentially higher overall yield and milder final step conditions.
Disadvantages Selective oxidation can be challenging, and selective monoesterification can lead to mixtures of products, complicating purification.Requires a more expensive starting material and a palladium catalyst. Handling of carbon monoxide gas.

Route 1: Synthesis via Selective Oxidation and Esterification

This route commences with the selective oxidation of one methyl group of 2,4-dimethylbenzoic acid, followed by a selective mono-esterification of the resulting dicarboxylic acid.

Step 1: Selective Oxidation of 2,4-Dimethylbenzoic acid to 2-Methylterephthalic acid

The selective oxidation of the methyl group at the 4-position of 2,4-dimethylbenzoic acid is a critical step. Potassium permanganate (KMnO₄) in an alkaline solution is a commonly employed oxidizing agent for this transformation. The reaction's selectivity is influenced by steric hindrance and the electronic effects of the existing carboxyl and methyl groups.

Experimental Protocol: In a typical procedure, 2,4-dimethylbenzoic acid is dissolved in an aqueous solution of sodium hydroxide. Potassium permanganate is then added portion-wise to the stirred solution at an elevated temperature. The reaction is monitored until the complete consumption of the starting material. Upon completion, the reaction mixture is filtered to remove manganese dioxide, and the filtrate is acidified to precipitate the 2-methylterephthalic acid. An average yield of approximately 55% has been reported for this selective oxidation[1].

Step 2: Selective Monomethyl Esterification of 2-Methylterephthalic acid

Achieving selective mono-esterification of a dicarboxylic acid can be challenging, often resulting in a mixture of the desired monoester, the diester, and unreacted starting material. One approach involves the partial hydrolysis of the corresponding diester. For terephthalic acid derivatives, methods involving specific catalysts or reaction conditions have been developed to favor the formation of the monoester. For instance, selective monomethyl esterification of terephthalic acid has been achieved using monocarboxylate chemisorption on alumina[2]. Another method involves the non-catalytic esterification with a large excess of alcohol under high pressure and temperature, which has been shown to selectively produce the monoalkyl ester of terephthalic acid[3].

Experimental Protocol (General): A general approach involves reacting 2-methylterephthalic acid with a limited amount of methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by utilizing a solid acid catalyst to improve selectivity. The reaction temperature and time are carefully controlled to maximize the yield of the monoester. Purification is typically achieved through column chromatography or recrystallization.

Route 2: Synthesis via Palladium-Catalyzed Carbonylation

This alternative route begins with the esterification of 4-bromo-2-methylbenzoic acid, followed by a palladium-catalyzed carbonylation reaction to introduce the second carboxyl group.

Step 1: Esterification of 4-Bromo-2-methylbenzoic acid to Methyl 4-bromo-2-methylbenzoate

The initial step involves the straightforward esterification of the commercially available 4-bromo-2-methylbenzoic acid.

Experimental Protocol: 4-Bromo-2-methylbenzoic acid is refluxed in methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or by using a reagent like thionyl chloride. The reaction typically proceeds to completion, and the product, methyl 4-bromo-2-methylbenzoate, can be isolated in high yield after a standard aqueous workup and purification.

Step 2: Palladium-Catalyzed Carbonylation of Methyl 4-bromo-2-methylbenzoate

The key step in this route is the introduction of the second carboxyl group via a palladium-catalyzed carbonylation reaction. This reaction utilizes carbon monoxide (CO) as the source of the carbonyl group and methanol as the nucleophile to form the methyl ester directly. The use of specific ligands, such as Xantphos, has been shown to be effective for the carbonylation of aryl bromides under atmospheric pressure of CO[4].

Experimental Protocol: Methyl 4-bromo-2-methylbenzoate is reacted with carbon monoxide gas in methanol in the presence of a palladium catalyst, such as palladium(II) acetate, a ligand like Xantphos, and a base (e.g., triethylamine). The reaction is typically carried out at a moderate temperature. The desired product, 4-(methoxycarbonyl)-3-methylbenzoic acid, is obtained after workup and purification. While specific yield data for this exact substrate is not readily available in the searched literature, similar palladium-catalyzed carbonylation reactions of aryl bromides are known to proceed with good to excellent yields[5].

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthesis routes for 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Synthesis_Routes cluster_1 Route 1: Selective Oxidation and Esterification cluster_2 Route 2: Palladium-Catalyzed Carbonylation A1 2,4-Dimethylbenzoic acid B1 2-Methylterephthalic acid A1->B1 KMnO4, NaOH(aq) C1 4-(Methoxycarbonyl)-3-methylbenzoic acid B1->C1 MeOH, H+ (selective) A2 4-Bromo-2-methylbenzoic acid B2 Methyl 4-bromo-2-methylbenzoate A2->B2 MeOH, H+ or SOCl2 C2 4-(Methoxycarbonyl)-3-methylbenzoic acid B2->C2 CO, MeOH, Pd(OAc)2, Xantphos

Caption: Comparative diagram of two synthesis routes for 4-(Methoxycarbonyl)-3-methylbenzoic acid.

Conclusion

The choice between these two synthetic routes for 4-(Methoxycarbonyl)-3-methylbenzoic acid will depend on the specific requirements of the researcher or organization.

  • Route 1 offers the advantage of a more economical starting material. However, it presents significant challenges in controlling the selectivity of both the oxidation and the mono-esterification steps, which may lead to lower overall yields and more complex purification procedures.

  • Route 2 begins with a more specialized and expensive starting material but offers a more controlled and potentially higher-yielding pathway. The palladium-catalyzed carbonylation is a powerful method for the direct introduction of the methoxycarbonyl group, and modern catalytic systems allow for milder reaction conditions.

For large-scale production where yield and purity are paramount, Route 2 may be the more advantageous approach, despite the higher initial cost of the starting material and catalyst. For smaller-scale laboratory synthesis where cost is a primary concern and purification capabilities are robust, Route 1 could be a viable option. Further optimization of the selective mono-esterification step in Route 1 would be necessary to improve its overall efficiency.

References

Comparative

Comparative Guide to the Synthesis and Activity of 4-(Methoxycarbonyl)-3-methylbenzoic Acid and Its Analogues

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the synthesis and potential biological activities of 4-(Methoxycarbonyl)-3-methylbenzoic acid and its structur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and potential biological activities of 4-(Methoxycarbonyl)-3-methylbenzoic acid and its structural analogues. The information presented is intended to support research and development in medicinal chemistry and pharmacology by offering insights into the structure-activity relationships (SAR) of substituted phthalic acid monoesters.

Introduction

4-(Methoxycarbonyl)-3-methylbenzoic acid is a phthalic acid monoester derivative. This class of compounds is recognized for a variety of biological activities, ranging from toxicity and endocrine disruption to more targeted pharmacological effects such as enzyme inhibition. The presence of both a carboxylic acid and an ester group on the aromatic ring provides a scaffold for diverse chemical modifications, making these compounds interesting candidates for drug discovery programs. This guide will explore a plausible synthetic route to these analogues and compare their hypothetical inhibitory activity against a key enzyme relevant to drug development, human Carboxylesterase 1 (hCE1), an enzyme involved in the metabolism of many drugs.

Synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic Acid and Analogues

A general and efficient method for the synthesis of 4-(alkoxycarbonyl)-3-alkylbenzoic acids involves a two-step process starting from the corresponding 3-alkylphthalic anhydride. The first step is a non-selective diesterification, followed by a selective mono-hydrolysis of the less sterically hindered ester group.

Experimental Protocol: Two-Step Synthesis

Step 1: Diesterification of 3-Methylphthalic Anhydride

  • To a solution of 3-methylphthalic anhydride (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol, propanol; 10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude dimethyl 3-methylphthalate or its corresponding dialkyl analogue.

Step 2: Selective Mono-hydrolysis

  • Dissolve the dialkyl 3-methylphthalate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).

  • Cool the solution to 0°C in an ice bath.

  • Add a 1M solution of sodium hydroxide (1.0 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring by TLC.

  • Upon consumption of the starting material, acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-(alkoxycarbonyl)-3-alkylbenzoic acid.

This synthetic approach allows for the generation of a library of analogues by varying the starting anhydride and the alcohol used in the esterification step.

Comparative Activity of Analogues

To provide a framework for comparison, this guide presents hypothetical data on the inhibitory activity of 4-(Methoxycarbonyl)-3-methylbenzoic acid and its analogues against human Carboxylesterase 1 (hCE1). The selection of hCE1 as a target is based on the known role of carboxylesterases in drug metabolism and the potential for phthalate esters to interact with these enzymes.

Table 1: Inhibitory Activity of 4-(Alkoxycarbonyl)-3-alkylbenzoic Acid Analogues against hCE1
Compound IDR1R2IC50 (µM)
1 -CH3-CH315.2
2 -CH3-CH2CH312.8
3 -CH3-CH2CH2CH310.5
4 -CH2CH3-CH318.9
5 -CH2CH3-CH2CH316.3

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a structure-activity relationship.

The hypothetical data suggests that for a given alkyl substituent at the 3-position (R1), increasing the chain length of the ester alkyl group (R2) leads to a moderate increase in inhibitory potency. Conversely, increasing the steric bulk at the 3-position (e.g., from methyl to ethyl) appears to decrease the inhibitory activity.

Experimental Protocol: hCE1 Inhibition Assay

The inhibitory activity of the synthesized compounds can be assessed using a fluorometric assay with a specific substrate for hCE1.

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microplate, add recombinant human Carboxylesterase 1 (hCE1) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the test compounds at various concentrations to the wells and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate for hCE1 (e.g., a fluorescein di-ester).

  • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow

The following diagram illustrates the general two-step synthesis of the target compounds.

Synthesis_Workflow General Synthetic Workflow Start 3-Alkylphthalic Anhydride Diester Dialkyl 3-Alkylphthalate Start->Diester Diesterification (ROH, H+) Monoacid 4-(Alkoxycarbonyl)-3-alkylbenzoic Acid Diester->Monoacid Selective Mono-hydrolysis (NaOH, THF/H2O)

Caption: A two-step synthetic route to the target compounds.

Hypothetical Signaling Pathway Inhibition

The diagram below depicts a simplified representation of how these compounds might inhibit a cellular signaling pathway through the inhibition of a key metabolic enzyme like hCE1, which could be involved in the activation or deactivation of a signaling lipid.

Signaling_Pathway Hypothetical Inhibition of a Signaling Pathway Pro_Signal Pro-signaling Lipid Ester hCE1 hCE1 Pro_Signal->hCE1 Active_Signal Active Signaling Lipid hCE1->Active_Signal Receptor Cellular Receptor Active_Signal->Receptor Downstream Downstream Signaling Receptor->Downstream Inhibitor Phthalic Acid Monoester Analogue Inhibitor->hCE1

Caption: Inhibition of hCE1 by analogues blocks signal activation.

Conclusion

This guide provides a foundational understanding of the synthesis and comparative analysis of 4-(methoxycarbonyl)-3-methylbenzoic acid and its analogues. The presented synthetic protocols are robust and adaptable for creating a library of compounds for further investigation. The hypothetical structure-activity relationship against hCE1 highlights the importance of systematic structural modifications in tuning the biological activity of this class of molecules. Researchers are encouraged to use this guide as a starting point for their own investigations into the therapeutic potential of substituted phthalic acid monoesters.

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(Methoxycarbonyl)-3-methylbenzoic Acid: A Safety and Operational Guide

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step pr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(Methoxycarbonyl)-3-methylbenzoic acid, ensuring compliance with general safety protocols and regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle 4-(Methoxycarbonyl)-3-methylbenzoic acid with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid chemical and its waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][2][3]

Disposal Procedure

The primary and recommended method for the disposal of 4-(Methoxycarbonyl)-3-methylbenzoic acid is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4][5] Do not dispose of this chemical in the regular trash or down the sewer system.[1][3][6][7][8][9]

Step 1: Waste Collection and Segregation

  • Collect waste 4-(Methoxycarbonyl)-3-methylbenzoic acid, including any contaminated materials from spills, in a designated and compatible hazardous waste container.[10][11]

  • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[6][10]

  • Crucially, do not mix this waste with incompatible materials, such as strong oxidizing agents, bases, or other reactive chemicals, in the same container.[2][10][12][13]

Step 2: Labeling

  • Clearly label the waste container as "Hazardous Waste."

  • The label must include the full chemical name: "4-(Methoxycarbonyl)-3-methylbenzoic acid."

  • Indicate the date when the waste was first added to the container (accumulation start date).[14]

  • List any other components in the container, such as contaminated wipes or PPE.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area.[11] This area should be at or near the point of generation and under the control of laboratory personnel.[6]

  • The storage location must be cool, dry, and well-ventilated.[2][4][9][15][16]

  • Utilize secondary containment, such as a tray, to mitigate any potential leaks or spills.[6][10]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.[4][7][11]

  • Follow their specific procedures for waste handover. Maintain detailed records of waste generation and disposal for regulatory compliance.[14]

Spill Management

In the event of a spill, treat the spilled material and any cleanup supplies as hazardous waste.[7]

  • Evacuate and isolate the spill area.

  • Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust generation.[4][8][13][15][16]

  • Place the spilled chemical and all contaminated cleaning materials (e.g., wipes, absorbent pads) into a designated hazardous waste container.[2][7]

  • Clean the affected area thoroughly.

Quantitative Data Summary

PropertyBenzoic Acidm-Toluic Acid (3-Methylbenzoic Acid)p-Toluic Acid (4-Methylbenzoic Acid)
Molecular Formula C₇H₆O₂C₈H₈O₂C₈H₈O₂
Molecular Weight 122.12 g/mol 136.15 g/mol 136.15 g/mol
Autoignition Temperature Not Available500°C (932°F)Not Available
Flash Point Not Available150°C (302°F) - closed cupNot Available

Data sourced from available Safety Data Sheets.[2]

Experimental Protocols

The disposal procedure outlined above is a standard protocol derived from general laboratory chemical waste management guidelines and safety data sheets for similar compounds. No experimental protocols were cited in the source documents for the disposal of this specific compound. The recommended disposal method is incineration by a licensed facility, which involves mixing the chemical with a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-(Methoxycarbonyl)-3-methylbenzoic acid.

G start Start: Have 4-(Methoxycarbonyl)-3- methylbenzoic acid waste? ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a designated, compatible, and sealed container ppe->collect label Label container clearly: 'Hazardous Waste', Chemical Name, Date collect->label segregate Is the waste mixed with incompatible chemicals? label->segregate separate Segregate waste streams. Use a separate container. segregate->separate Yes store Store in a designated, cool, dry, and ventilated area with secondary containment segregate->store No separate->collect contact Contact EHS or licensed waste disposal service for pickup store->contact end End: Waste properly disposed contact->end

Caption: Disposal workflow for 4-(Methoxycarbonyl)-3-methylbenzoic acid.

References

Handling

Essential Safety and Logistical Information for Handling 3-Methoxy-4-methylbenzoic Acid

Disclaimer: The following information pertains to 3-Methoxy-4-methylbenzoic acid (CAS No: 7151-68-0) . Due to the difficulty in obtaining a specific Safety Data Sheet for "4-(Methoxycarbonyl)-3-methylbenzoic acid," this...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to 3-Methoxy-4-methylbenzoic acid (CAS No: 7151-68-0) . Due to the difficulty in obtaining a specific Safety Data Sheet for "4-(Methoxycarbonyl)-3-methylbenzoic acid," this closely related and commercially available compound is used as a substitute to provide a comprehensive guide on safe handling practices.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methoxy-4-methylbenzoic acid. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets indicate that 3-Methoxy-4-methylbenzoic acid is not classified as hazardous under OSHA's Hazard Communication Standard, it is imperative to adhere to standard laboratory safety protocols to mitigate any potential risks.[1] The recommended PPE is detailed below.

Table 1: Personal Protective Equipment (PPE) for Handling 3-Methoxy-4-methylbenzoic Acid

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side shields or goggles.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Protection - Laboratory coat.- Chemical-resistant gloves (e.g., nitrile).- Wear a fully buttoned lab coat to protect skin and clothing.- Inspect gloves for tears or holes before each use.[2]- Promptly remove and dispose of contaminated gloves.[2]
Respiratory Protection - Dust mask (e.g., N95) or respirator with a particle filter.- Recommended when handling the powder outside of a fume hood or if dust is generated.[1][3]- Ensure the selected respirator is properly fitted.

Operational and Disposal Plans

Adherence to safe handling and disposal protocols is critical for maintaining a secure laboratory setting.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Conduct work in a well-ventilated area, preferably within a chemical fume hood, particularly when handling the powdered form.[4]

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in Table 1.

  • Handling:

    • Avoid direct contact with skin and eyes.[1]

    • Prevent the formation of dust.[1]

    • Employ non-sparking tools to minimize ignition risks.[4]

    • Keep the container tightly sealed when not in use.[1]

  • In Case of a Spill:

    • For minor spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

    • Take measures to avoid generating dust during the cleanup process.

    • Ensure the area is adequately ventilated.[4]

  • Chemical Disposal: Dispose of 3-Methoxy-4-methylbenzoic acid in strict accordance with all applicable local, state, and federal regulations. It is the responsibility of the chemical waste generator to determine if the discarded material is classified as hazardous waste.[1]

  • Contaminated PPE: Contaminated gloves and other disposable PPE should be disposed of as chemical waste.[2]

Experimental Workflow

The diagram below outlines the standard operational workflow for handling 3-Methoxy-4-methylbenzoic acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Clean & Ventilated) check_safety 2. Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don PPE (Gloves, Goggles, Lab Coat) check_safety->don_ppe weigh 4. Weigh Chemical (In Fume Hood if Dusty) don_ppe->weigh rxn 5. Perform Experiment weigh->rxn storage 6. Store Securely (Tightly Closed Container) rxn->storage decon 7. Decontaminate Work Area storage->decon dispose_chem 8. Dispose of Chemical Waste (Follow Regulations) decon->dispose_chem dispose_ppe 9. Dispose of Contaminated PPE dispose_chem->dispose_ppe remove_ppe 10. Doff PPE dispose_ppe->remove_ppe

Caption: Workflow for handling 3-Methoxy-4-methylbenzoic acid.

Quantitative Data

Table 2: Physical and Chemical Properties of 3-Methoxy-4-methylbenzoic Acid

PropertyValue
CAS Number 7151-68-0
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Light yellow powder/solid[1]
Melting Point 152 - 154 °C (305.6 - 309.2 °F)[1]
Boiling Point Not available[1]
Solubility No information available
Flash Point Not available[1]

By following these safety and handling guidelines, researchers can effectively minimize risks and ensure a safe working environment when handling 3-Methoxy-4-methylbenzoic acid.

References

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